molecular formula C8H14ClNO B1521243 4-(prop-2-yn-1-yloxy)piperidine hydrochloride CAS No. 1185100-09-7

4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Katalognummer: B1521243
CAS-Nummer: 1185100-09-7
Molekulargewicht: 175.65 g/mol
InChI-Schlüssel: BLVLQRJNIQRPMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(prop-2-yn-1-yloxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-prop-2-ynoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h1,8-9H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVLQRJNIQRPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185100-09-7
Record name 4-(prop-2-yn-1-yloxy)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Drug Discovery

4-(prop-2-yn-1-yloxy)piperidine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure uniquely combines two key pharmacophoric elements: the piperidine ring and a terminal alkyne group. The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a versatile scaffold for engaging with biological targets.[1][2][3][4] The terminal alkyne function acts as a reactive "handle," making the molecule an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."[5][6] This powerful ligation reaction allows for the efficient and specific covalent linking of this building block to other molecules, such as peptides, proteins, or complex drug fragments, to generate novel chemical entities with high yields and purity.[7][8] Consequently, this compound serves as a critical linker and structural component in the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and other targeted covalent inhibitors.

Core Physicochemical and Structural Properties

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name Piperidine, 4-(2-propyn-1-yloxy)-, hydrochloride (1:1)[9]
Synonym(s) 4-(2-propynyloxy)piperidine hydrochloride
CAS Number 1185100-09-7[9][10]
Molecular Formula C₈H₁₄ClNO[9][10]
Molecular Weight 175.66 g/mol [9][10]
Appearance White to light yellow solid[9]
Purity Typically ≥98% (by NMR)[9][10]
Storage Conditions 4°C, protect from light[9]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.

Spectroscopic Profile: Verification and Quality Control

Verifying the identity and purity of starting materials is a critical, self-validating step in any synthetic workflow.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. The expected spectrum in a solvent like D₂O or DMSO-d₆ would show characteristic signals for the piperidine ring protons, the methylene protons of the propargyl ether group (-O-CH₂-), and the terminal alkyne proton (-C≡C-H). The integration of these signals should correspond to the number of protons in each environment, and the chemical shifts and coupling patterns will be consistent with the assigned structure. A purity of ≥98% is commonly confirmed by NMR analysis.[9]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a parent ion corresponding to the free base of the molecule (C₈H₁₃NO) at an m/z of [M+H]⁺ ≈ 140.10.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see a sharp, characteristic absorption band for the terminal alkyne C≡C-H stretch around 3300-3250 cm⁻¹ and another for the C≡C triple bond stretch near 2150-2100 cm⁻¹.

Synthesis and Purification Overview

While several synthetic routes exist, a common and logical approach involves the etherification of a protected piperidine alcohol.

Conceptual Synthetic Workflow:

A typical synthesis begins with a commercially available, N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The protection of the nitrogen atom is crucial to prevent its competing nucleophilicity during the subsequent alkylation step.

G A N-Boc-4-hydroxypiperidine B Alkylation with Propargyl Bromide A->B C N-Boc Protected Intermediate B->C D Acidic Deprotection (e.g., HCl) C->D E Final Product: 4-(prop-2-yn-1-yloxy)piperidine HCl D->E

Representative Synthetic Protocol:
  • Protection: Start with commercially available N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines, stable to many reaction conditions but easily removed with acid.

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed as the alkoxide is formed.

    • Causality: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group without reacting elsewhere. NaH is ideal for this purpose. Anhydrous conditions are critical as NaH reacts violently with water.

  • Alkylation: To the solution containing the generated alkoxide, add propargyl bromide dropwise. Allow the reaction to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

    • Causality: This is a classic Williamson ether synthesis, an Sₙ2 reaction where the piperidinolate anion acts as a nucleophile, displacing the bromide from the electrophilic propargyl bromide.

  • Workup and Purification: Quench the reaction carefully by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc protected intermediate can be purified by flash column chromatography on silica gel.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent such as 1,4-dioxane or diethyl ether. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The hydrochloride salt will typically precipitate from the solution.

    • Causality: The acidic conditions cleave the acid-labile Boc group, liberating the piperidine nitrogen, which is then protonated by the excess HCl to form the stable, solid hydrochloride salt.

  • Isolation: Collect the precipitated solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield the final product.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this reagent is as a partner in CuAAC reactions to form stable 1,2,3-triazole linkages.[5][7] This reaction is foundational for modularly assembling complex molecules.

General CuAAC Workflow:

// Nodes Start [label="Start: Reagents", shape=ellipse, fillcolor="#FBBC05"]; Alkyne [label="4-(prop-2-yn-1-yloxy)piperidine HCl\n(Alkyne Component)"]; Azide [label="Organic Azide (R-N₃)\n(Azide Component)"]; Copper [label="Copper(II) Sulfate (CuSO₄)"]; Reductant [label="Sodium Ascorbate"]; Solvent [label="Solvent System\n(e.g., t-BuOH/H₂O)"]; Reaction [label="Reaction Mixture", shape=cylinder, fillcolor="#F1F3F4"]; Incubation [label="Stir at Room Temperature", shape=cds, fillcolor="#E8F0FE"]; Analysis [label="Monitor Progress\n(TLC / LC-MS)", shape=diamond, fillcolor="#F1F3F4"]; Workup [label="Aqueous Workup &\nExtraction", shape=box, style=rounded, fillcolor="#E8F0FE"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=box, style=rounded, fillcolor="#E8F0FE"]; Product [label="Final Product:\nTriazole-linked Conjugate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Alkyne; Start -> Azide; Start -> Copper; Start -> Reductant; Start -> Solvent;

Alkyne -> Reaction; Azide -> Reaction; Copper -> Reaction; Reductant -> Reaction; Solvent -> Reaction;

Reaction -> Incubation [label="Combine & Mix"]; Incubation -> Analysis; Analysis -> Incubation [label="Reaction Incomplete"]; Analysis -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; } DOT Caption: General workflow for a CuAAC "click" reaction.

Detailed Experimental Protocol: CuAAC Conjugation

This protocol describes a general procedure for conjugating this compound with a generic organic azide.

  • Reagent Preparation:

    • In a reaction vial, dissolve the azide-containing compound (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture, such as 1:1 t-butanol/water.

    • Prepare fresh stock solutions of copper(II) sulfate (CuSO₄·5H₂O) and sodium ascorbate in water.

  • Reaction Initiation:

    • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (typically 0.1-0.3 eq).

    • Add the copper(II) sulfate solution (typically 0.05-0.1 eq). A color change is often observed.

    • Causality: Sodium ascorbate is a biocompatible reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) catalytic species in situ.[8] The Cu(I) then catalyzes the cycloaddition.

  • Monitoring:

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-12 hours.

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography on silica gel to yield the pure triazole-linked product. The identity and purity of the final conjugate should be confirmed by NMR and MS analysis.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration at 4°C, protected from light, is recommended.[9]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11][12]

References

  • Abdelshaheed, M. et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(188). Available at: [Link]

  • Zarghi, A. & Arfaei, S. (2011). Piperidine-based drug discovery. ResearchGate. Available at: [Link]

  • Frolov, N. A. & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Frolov, N. A. & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. Available at: [Link]

  • PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. Available at: [Link]

  • Gramacho, C. et al. (2022). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 7(38), 33791–33815. Available at: [Link]

  • Chemie Brunschwig. Click chemistry reagents. Available at: [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Available at: [Link]

  • ScienceMadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. Available at: [Link]

  • Google Patents. A process for the preparation of 4-piperidone hcl hydrate.

Sources

An In-Depth Technical Guide to 4-(prop-2-yn-1-yloxy)piperidine hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, heterobifunctional molecules, particularly Proteolysis-Targeting Chimeras (PROTACs), have emerged as a revolutionary modality for targeted protein degradation.[1] Central to the efficacy of these molecules is the linker component, which bridges the target protein ligand and the E3 ligase ligand. 4-(prop-2-yn-1-yloxy)piperidine hydrochloride has garnered significant attention as a versatile and efficient linker component, primarily due to the presence of a terminal alkyne group, which is amenable to bioorthogonal "click chemistry" reactions.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, and application in the construction of PROTACs, aimed at providing researchers with the foundational knowledge to effectively utilize this valuable chemical tool.

Physicochemical and Structural Properties

This compound is a white to light yellow solid that is typically stored at 4°C and protected from light to ensure its stability.[4] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₄ClNO[4][5]
Molecular Weight 175.66 g/mol [4][5]
Appearance White to light yellow solid[4]
Purity ≥98%[5]
Storage Conditions 4°C, protect from light[4]
SMILES Cl.C#CCOC1CCNCC1[5]
InChI Key BLVLQRJNIQRPMQ-UHFFFAOYSA-N

The structure features a piperidine ring, which can enhance the solubility and rigidity of the linker in a PROTAC molecule.[6] The key functional group is the terminal alkyne (propargyl group), which serves as a chemical handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[3][7]

Synthesis of this compound

The synthesis of this compound is a well-established, two-step process that begins with the commercially available N-Boc-4-hydroxypiperidine. The methodology leverages a classic Williamson ether synthesis followed by an acidic deprotection of the Boc (tert-butyloxycarbonyl) group.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Base Base (e.g., NaH) Solvent (e.g., THF) N-Boc-4-hydroxypiperidine->Base Propargyl_bromide Propargyl bromide Propargyl_bromide->Base Intermediate tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Base->Intermediate Acid Acid (e.g., HCl in Dioxane) Intermediate->Acid Final_Product This compound Acid->Final_Product

Caption: Synthetic route to this compound.

Step 1: Williamson Ether Synthesis of tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

The initial step involves the O-alkylation of N-Boc-4-hydroxypiperidine with propargyl bromide. This reaction, a classic Williamson ether synthesis, proceeds via an SN2 mechanism.[3] The hydroxyl group of the piperidine is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group to form the desired ether linkage.

Experimental Protocol:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0°C and add propargyl bromide (1.2 equivalents) dropwise.

  • Let the reaction proceed at room temperature overnight, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, can be purified by flash column chromatography.

Rationale: The use of a strong, non-nucleophilic base like NaH is crucial to fully deprotonate the alcohol without competing in the substitution reaction. Anhydrous conditions are necessary to prevent the quenching of the base and the alkoxide intermediate. The Boc protecting group is stable under these basic conditions.

Step 2: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is efficiently achieved under acidic conditions.[8] Treatment with a strong acid, such as hydrochloric acid in an organic solvent like 1,4-dioxane, cleaves the tert-butoxycarbonyl group, yielding the free amine as its hydrochloride salt.

Experimental Protocol:

  • Dissolve the purified tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 equivalent) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (a significant excess, e.g., 10 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is fully consumed.

  • The product, this compound, will often precipitate from the reaction mixture.

  • The solvent can be removed under reduced pressure, and the resulting solid can be washed with a non-polar solvent like diethyl ether to remove any non-polar impurities, yielding the pure hydrochloride salt.

Rationale: The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide. The use of HCl directly provides the desired hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and store than the free base.[8]

Application in PROTAC Synthesis via Click Chemistry

The primary utility of this compound in drug development is as a linker component for the synthesis of PROTACs.[2][9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[10] The linker's length, rigidity, and chemical composition are critical for the PROTAC's ability to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient protein degradation.[11]

The terminal alkyne of this compound is a perfect handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[3] This reaction allows for the covalent ligation of the piperidine-containing linker to another molecule bearing an azide group, typically a ligand for either the target protein or the E3 ligase.

Workflow for PROTAC Synthesis using Click Chemistry

G cluster_0 Component Preparation cluster_1 Click Reaction (CuAAC) cluster_2 Final Conjugation Alkyne_Linker 4-(prop-2-yn-1-yloxy)piperidine (from hydrochloride salt) Reaction_Conditions Cu(I) catalyst (e.g., CuSO₄, Sodium Ascorbate) Solvent (e.g., tBuOH/H₂O) Alkyne_Linker->Reaction_Conditions Azide_Ligand Azide-functionalized Ligand (for Target Protein or E3 Ligase) Azide_Ligand->Reaction_Conditions Triazole_Product Triazole-linked Intermediate Reaction_Conditions->Triazole_Product Second_Ligand Second Ligand (with complementary functional group) Triazole_Product->Second_Ligand Amide coupling, etc. PROTAC Final PROTAC Molecule Second_Ligand->PROTAC

Caption: General workflow for incorporating the linker into a PROTAC molecule.

The CuAAC reaction is highly valued in drug development for its high yields, mild reaction conditions, and exceptional functional group tolerance. This allows for the late-stage assembly of complex molecules without the need for extensive protecting group strategies. The resulting triazole ring is also metabolically stable and can participate in hydrogen bonding, potentially improving the pharmacokinetic properties of the final PROTAC.[7]

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, the methylene protons of the propargyl ether, and the acetylenic proton. The protons on the carbons adjacent to the nitrogen in the piperidine ring would appear as multiplets in the downfield region (around 3.0-3.5 ppm). The methine proton of the piperidine ring attached to the ether oxygen would be further downfield. The methylene protons adjacent to the ether oxygen and the alkyne would appear as a doublet, and the terminal acetylenic proton would be a characteristic triplet.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show distinct signals for the carbons of the piperidine ring, the methylene carbon of the ether, and the two sp-hybridized carbons of the alkyne.

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the cation (m/z 140.11 for [M-Cl]⁺).

A certificate of analysis for a commercially available sample confirms that the ¹H NMR spectrum is consistent with the proposed structure and that the purity, as determined by NMR, is ≥98.0%.[4]

Conclusion

This compound is a strategically designed and highly valuable building block for contemporary drug discovery. Its synthesis is straightforward and scalable, and its key structural features—a piperidine core and a terminal alkyne—make it an ideal component for constructing PROTACs and other complex molecular architectures through the robust and efficient click chemistry paradigm. For researchers and scientists in the field of drug development, a thorough understanding of the properties, synthesis, and applications of this compound is essential for the rational design of the next generation of targeted therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis.
  • Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(2), 189-197.
  • International Journal of Pharmaceutical and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Reagentia. (n.d.). TERT-BUTYL 4-(PROP-2-YN-1-YLOXY)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Tinworth, C. P., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 12(5), 845-867.
  • DTIC. (1992). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4567.
  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390.
  • Google Patents. (2010). Deprotection of boc-protected compounds.
  • Desantis, J., et al. (2022).
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863–23870.

Sources

"4-(prop-2-yn-1-yloxy)piperidine hydrochloride" solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Prepared by: Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a piperidine ring, an ether linkage, and a terminal alkyne functional group.[1][2][3] As a bifunctional molecule, it serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in numerous pharmaceuticals, while the terminal alkyne allows for covalent modification through "click chemistry" reactions. Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective application in research and development. These parameters directly influence its handling, formulation, bioavailability, and shelf-life, making their characterization a critical step in the preformulation stage of any drug development pipeline.[4][5]

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It details the theoretical underpinnings and practical experimental protocols for assessing these properties, offering insights into potential degradation pathways and optimal handling conditions for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical characteristics of the molecule. As a hydrochloride salt, it is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form.[6][7]

PropertyValueSource
Chemical Name Piperidine, 4-(2-propyn-1-yloxy)-, hydrochloride (1:1)[1]
CAS Number 1185100-09-7[1][2][3]
Molecular Formula C₈H₁₄ClNO[1][2]
Molecular Weight 175.66 g/mol [1][2]
Appearance White to light yellow solid[1]
Purity ≥98.0%[1][2]
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1][8]

Solubility Profile

Solubility is a critical determinant of a compound's behavior in both in vitro assays and in vivo systems.[5] It dictates the achievable concentration in biological media and influences absorption and bioavailability.[9] For pharmaceutical development, two types of solubility are typically assessed: thermodynamic and kinetic.[10]

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH).[10] This is most accurately determined using the shake-flask method, which is considered the "gold standard".[6]

Kinetic solubility , in contrast, measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) that is rapidly diluted into an aqueous buffer.[10] This method is high-throughput and commonly used in early drug discovery to identify compounds with potential solubility liabilities.[10]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The causality behind this protocol is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive measure of solubility.[4][11]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing various pharmaceutically relevant solvents (e.g., deionized water, PBS pH 5.5, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to avoid underestimation due to adsorption or overestimation from particulate carryover.[4]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Solid-State Analysis: Analyze the remaining solid residue using techniques like X-ray powder diffraction (XRPD) to confirm that no phase transition (e.g., to a different salt form or free base) has occurred during the experiment.[4]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to vials with test solvents A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge suspension C->D E Filter supernatant (0.22 µm) D->E F Quantify concentration via HPLC-UV E->F G Analyze solid residue via XRPD E->G

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Behavior

While specific experimental data is not publicly available, the structure allows for informed predictions. As a hydrochloride salt of a piperidine derivative, this compound is expected to exhibit good aqueous solubility, particularly in acidic to neutral pH ranges where the piperidine nitrogen remains protonated. In basic media, conversion to the less soluble free base may occur, leading to a decrease in solubility.

Table 1: Illustrative Solubility Data (Note: The following data are hypothetical and serve to illustrate how results would be presented.)

Solvent/MediumpHTemperature (°C)Solubility (mg/mL)
Deionized Water~5-625> 50
0.1 M HCl1.025> 100
PBS Buffer7.425> 20
0.1 M NaOH13.025< 1
Dimethyl Sulfoxide (DMSO)N/A25> 100

Stability Profile

Stability testing is essential to ensure a drug substance's quality, safety, and efficacy over its shelf life. Forced degradation (stress testing) is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[12][13][14]

Potential Degradation Pathways

The chemical structure of this compound contains several functional groups susceptible to degradation:

  • Piperidine Ring (Tertiary Amine): The nitrogen atom is susceptible to oxidation, which could lead to the formation of an N-oxide.[15]

  • Ether Linkage: Ether bonds can be susceptible to cleavage under harsh acidic conditions, although this typically requires strong acids and high temperatures.

  • Terminal Alkyne: While relatively stable, the terminal alkyne could potentially undergo hydration or oxidation under specific stress conditions.

Experimental Protocol: Forced Degradation Study

This protocol is designed to subject the compound to stress conditions more severe than those expected during storage, in accordance with ICH guidelines.[13] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[16]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified time.[15]

    • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.[15]

    • Thermal Degradation: Expose both the solid compound and a solution to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).[15]

    • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-UV lamps).[15]

  • Sample Analysis: At predetermined time points, withdraw samples. Neutralize the acidic and basic samples before dilution. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent compound peak is not co-eluting with any degradants.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis (0.1 M HCl, Heat) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C, Solid/Solution) A->E F Photolytic (ICH Q1B Light) A->F G Withdraw & Neutralize Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-PDA Method G->H I Compare to Unstressed Control H->I

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating Method

A crucial prerequisite for any stability study is a validated stability-indicating analytical method, typically a reverse-phase HPLC method.[17] This method must be able to resolve the parent drug from all process impurities and degradation products, ensuring that the quantification of the parent drug is accurate and unaffected by these other components.[14][16][18]

Table 2: Illustrative Forced Degradation Results (Note: The following data are hypothetical and serve to illustrate how results would be presented.)

Stress ConditionReagent/ConditionDuration% DegradationMajor Degradants (Hypothetical)
Acid Hydrolysis0.1 M HCl24h @ 80°C< 5%Minor unknown peaks
Base Hydrolysis0.1 M NaOH24h @ 40°C~10%Degradant 1 (Potential ether cleavage)
Oxidation3% H₂O₂8h @ RT~15%Degradant 2 (N-oxide)
Thermal (Solid)80°C48h< 2%No significant degradation
Photolytic (Solution)ICH Q1B7 days< 5%Minor unknown peaks

Based on general chemical principles, the molecule is expected to be most susceptible to oxidation at the piperidine nitrogen and potentially to hydrolysis under strong basic conditions. The hydrochloride salt form should be stable under thermal and photolytic stress when stored as a solid. The safety data sheet indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[8]

Conclusion and Recommendations

This compound is a research chemical with physicochemical properties that are critical to its application.

  • Solubility: The compound is predicted to have high aqueous solubility, especially under acidic and neutral conditions, typical for a hydrochloride salt of a small molecule amine. Solubility is likely to decrease significantly in basic media due to the formation of the free base. For in vitro assays, using aqueous buffers in the pH range of 5 to 7.4 is recommended.

  • Stability: The molecule is likely stable under standard storage conditions as a solid.[8] However, in solution, it is susceptible to degradation, particularly through oxidation of the piperidine nitrogen. Care should be taken to avoid strong oxidizing agents and prolonged exposure to strongly basic conditions.

Recommendations for Handling and Storage:

  • Storage: Store the solid material at the recommended 4°C, protected from light, to ensure long-term stability.[1][2]

  • Solution Preparation: Prepare aqueous solutions fresh for use. If storage is necessary, use buffered solutions at a neutral or slightly acidic pH, store at -20°C or -80°C for limited periods, and protect from light.[1]

  • Experimental Design: When using this compound in assays, consider the pH and composition of the medium to avoid precipitation or degradation over the course of the experiment.

This guide provides a framework for understanding and evaluating the solubility and stability of this compound, enabling researchers to utilize this valuable chemical intermediate with confidence and scientific rigor.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024-04-04).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • This compound-COA-668072. MedChemExpress.
  • High-Performance Liquid Chromatography (HPLC)
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
  • This compound-SDS. MedChemExpress. (2026-01-04).
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022-11-30).
  • Stability-Indic
  • This compound. ChemScene.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. (2021-04-05).
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012-09-01).
  • Stability Indicating HPLC Method Development and Valid
  • piperidine hydrochloride | 6091-44-7. ChemicalBook. (2025-01-27).
  • CAS 41979-39-9: 4-Piperidone hydrochloride. CymitQuimica.
  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. international journal of pharmaceutical research.
  • This compound | 1185100-09-7. Sigma-Aldrich.
  • Physicochemical properties. Fiveable.
  • 4-(prop-2-en-1-yloxy)piperidine (C8H15NO). PubChemLite.
  • 1219967-43-7 | 4-(2-(Prop-2-yn-1-yloxy)ethyl)piperidine hydrochloride. A2B Chem.
  • 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester | C15H28N2O3 | CID 53407862. PubChem.
  • The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M

Sources

"4-(prop-2-yn-1-yloxy)piperidine hydrochloride" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Introduction: Understanding the Compound

This compound (CAS No. 1185100-09-7) is a bifunctional organic molecule of increasing interest to researchers in medicinal chemistry and drug development.[1][2] Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, and a terminal alkyne group via a stable ether linkage. This terminal alkyne makes it a valuable building block for "click chemistry," a powerful tool for molecular assembly.[2] However, the very features that make this compound chemically useful also necessitate a rigorous and well-informed approach to its handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for this compound, moving beyond simple checklists to explain the scientific rationale behind each recommendation.

Section 1: Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[1] It is crucial to understand these classifications as they form the basis for all risk assessments and safety procedures. The primary hazards are related to its irritant properties.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement (H-code)Signal WordPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationWarning GHS07 (Exclamation Mark)[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning GHS07 (Exclamation Mark)[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning GHS07 (Exclamation Mark)[1]

Scientist's Note: The piperidine moiety, while present here as a hydrochloride salt, is a cyclic secondary amine.[3] Amines can be irritating to skin and mucous membranes. The propargyl group itself does not typically add to this irritancy but warrants careful handling due to the reactivity of the alkyne. The solid, potentially dusty nature of the hydrochloride salt is the primary driver for the H335 respiratory irritation hazard.[1][4]

Section 2: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure via inhalation, dermal contact, and eye contact. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

  • Eye and Face Protection:

    • Requirement: Safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

    • Rationale: The H319 "Causes serious eye irritation" classification means that even minor contact with the dust or a solution can lead to significant, painful irritation. Side-shields are critical to protect against airborne particles during weighing or transfer.

  • Hand Protection:

    • Requirement: Chemical-resistant gloves (e.g., nitrile).[5] Gloves must be inspected before use and changed immediately if contaminated.

    • Rationale: To prevent skin irritation (H315), gloves provide the primary barrier. Nitrile is a good general-purpose choice for incidental contact with powders and non-aggressive solutions. Always wash hands thoroughly after removing gloves.[6]

  • Skin and Body Protection:

    • Requirement: A standard laboratory coat.[5] For larger quantities, impervious clothing may be warranted.[1]

    • Rationale: The lab coat protects personal clothing and underlying skin from contamination by dust or splashes.

  • Respiratory Protection:

    • Requirement: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a well-ventilated area with appropriate exhaust.[1][7] If a fume hood is not available or for large-scale work, a NIOSH/MSHA-approved respirator may be necessary.[6]

    • Rationale: The H335 "May cause respiratory irritation" hazard makes inhalation a key exposure route. A fume hood is the most effective engineering control to capture airborne particles at the source.

Section 3: Standard Operating Protocol for Safe Handling

This protocol outlines the lifecycle of the compound within a laboratory setting, from receipt to disposal.

Step 1: Pre-Handling and Risk Assessment

  • Review the SDS: Before any work begins, all personnel involved must read and understand the Safety Data Sheet (SDS) for this compound.[1]

  • Designate an Area: Identify a specific area for handling, preferably within a chemical fume hood.[8]

  • Assemble Materials: Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible. An eye wash station and safety shower must be nearby and unobstructed.[1][4]

Step 2: Receiving and Storage

  • Inspect Container: Upon receipt, inspect the container for any damage or leaks.

  • Storage Conditions: Store the compound in its original, tightly sealed container at 4°C, protected from light.[2][9]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[4][7][10]

    • Scientist's Note: While the propargyl ether group can potentially form peroxides over time, this is a much greater risk for liquid ethers stored at room temperature.[11] Storage at 4°C significantly mitigates this risk. The primary incompatibility concern stems from the general reactivity of amines and alkynes with strong oxidizers.[12]

Step 3: Weighing and Solution Preparation (in a Fume Hood)

  • Don Full PPE: Wear all required PPE as described in Section 2.

  • Grounding: When handling larger quantities of powder, ensure equipment (e.g., weigh boats on a balance) is grounded to prevent static discharge, which can cause fine powders to become airborne.[13]

  • Transfer Carefully: Use a spatula to carefully transfer the solid. Avoid creating dust clouds.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. The compound is a hydrochloride salt and should be soluble in water.[14]

  • Seal and Label: Tightly cap the solution container and label it clearly with the full chemical name, concentration, solvent, and date.

Step 4: Disposal

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weigh boats, pipette tips), must be collected in a designated, labeled hazardous waste container.[5]

  • Professional Disposal: Do not dispose of this chemical down the drain or in regular trash.[8][14] Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[1][15][16]

Section 4: Emergency Procedures

Rapid and correct response is critical in any laboratory incident.

First-Aid Measures

Exposure RouteAction
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][17]
Skin Contact Take off contaminated clothing immediately.[15] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure adequate rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][15]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][18]

Spill Response Protocol

The following workflow provides a systematic approach to managing an accidental spill.

SpillResponse start Spill Detected alert Alert Personnel & Evacuate Area (if necessary) start->alert ppe Don Appropriate PPE: - Goggles & Lab Coat - Nitrile Gloves - Respirator (if powder) alert->ppe contain Contain Spill ppe->contain solid_cleanup SOLID SPILL: Cover with damp paper towel to avoid dust. Gently sweep into waste container. contain->solid_cleanup Solid liquid_cleanup LIQUID SPILL: Absorb with inert material (e.g., vermiculite, sand). contain->liquid_cleanup Liquid decon Decontaminate Spill Area (e.g., with alcohol or soap & water) solid_cleanup->decon liquid_cleanup->decon disposal Place all waste in a sealed, labeled hazardous waste container. decon->disposal end Report Incident to Supervisor disposal->end

Caption: Workflow for Accidental Spill Response.

Conclusion

While this compound is a valuable research tool, its potential hazards require diligent and informed safety practices. By understanding its chemical properties, adhering to the GHS classifications, utilizing appropriate engineering controls and PPE, and following systematic handling and emergency protocols, researchers can work with this compound safely and effectively. The foundation of laboratory safety is not just following rules, but understanding the scientific principles that make them necessary.

References

  • This compound-SDS-MedChemExpress. MedChemExpress.
  • Phenyl propargyl ether - SAFETY D
  • GLYCIDYL PROPARGYL ETHER (cas 18180-30-8) SDS/MSDS download. Guidechem.
  • Proper Disposal of Propargyl-PEG7-acid: A Guide for Labor
  • Proper Disposal of Propargyl-PEG8-Boc: A Guide for Labor
  • 1185100-09-7 | this compound. ChemScene.
  • This compound | 1185100-09-7. Sigma-Aldrich.
  • SAFETY DATA SHEET - Propargyl Ether. TCI Chemicals.
  • SAFETY DATA SHEET - Glycidyl Propargyl Ether. TCI Chemicals.
  • Storage method of piperidine - Knowledge. BIOSYNCE.
  • Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. Benchchem.
  • SAFETY D
  • Safety Data Sheet - Propargyl--PEG3-phosphonic acid. BroadPharm.
  • Piperidine | C5H11N | CID 8082. PubChem - NIH.
  • What are the storage stability of Piperidine Series compounds over time?. BTC.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Safety D
  • Propargyl bromide, 80% solution in toluene. Apollo Scientific.
  • Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide. Santa Cruz Biotechnology.
  • Propargyl chloride. Santa Cruz Biotechnology.
  • 1219967-43-7 | 4-(2-(Prop-2-yn-1-yloxy)ethyl)piperidine hydrochloride. Bio-Connect.
  • SAFETY DATA SHEET - 4-Piperidone monohydr
  • SAFETY DATA SHEET - Piperidine, hydrochloride. Fisher Scientific.
  • Piperidin-4-one hydrochloride. CymitQuimica.
  • SAFETY DATA SHEET - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid. Fisher Scientific.
  • PIPERIDINE - CAMEO Chemicals. NOAA.
  • This compound-COA-668072-MedChemExpress. MedChemExpress.
  • Piperidine - SAFETY D

Sources

"4-(prop-2-yn-1-yloxy)piperidine hydrochloride" for beginners in chemical biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(prop-2-yn-1-yloxy)piperidine hydrochloride for Chemical Biology

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile chemical tool, for researchers, scientists, and professionals in drug development. We will move beyond basic data to discuss the strategic and practical applications of this molecule, focusing on the causality behind experimental choices to empower your research.

Strategic Overview: More Than a Building Block

At its core, this compound is a bifunctional linker molecule. Its structure is elegantly simple, comprising two key features that make it invaluable in the field of chemical biology:

  • The Piperidine Scaffold: A saturated heterocycle that is a common motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its presence provides a robust, drug-like framework that can be oriented within a protein's binding pocket. The secondary amine of the piperidine ring is a nucleophilic handle, prime for further chemical modification.

  • The Propargyl Ether Group: This feature terminates in an alkyne, a critical functional group for "click chemistry." Specifically, it is an active participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), one of the most reliable and widely used bioorthogonal reactions.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling in experimental setups.

Physicochemical & Handling Data

Before employing any chemical tool, a thorough understanding of its properties and safety requirements is paramount.

PropertyValueSource
CAS Number 1185100-09-7[2][3]
Molecular Formula C₈H₁₄ClNO[2][3][4]
Molecular Weight 175.66 g/mol [2][3][4]
Appearance White to light yellow solid[4]
Purity Typically ≥98%[3][4]
Storage 4°C, protect from light. In solvent, store at -20°C for 1 month or -80°C for 6 months.[2][3][4]

Safety & Handling: This compound is classified as a hazardous chemical. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Mandatory Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][5] Ensure safety showers and eyewash stations are readily accessible.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[2][5] Avoid breathing dust by using a suitable respirator if dust formation is likely.[2]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[2] If inhaled, move to fresh air.[2] In case of eye contact, rinse cautiously with water for several minutes.[2][6] Seek medical attention if irritation persists.

Core Application: Enabling Bioorthogonal Ligation

The primary utility of this compound is to serve as a bridge, connecting a molecule of interest (e.g., a drug candidate, a peptide, or a probe) to a reporter or another molecule via click chemistry. The terminal alkyne is the "business end" for this transformation.

The workflow is conceptually straightforward:

  • Functionalize: The piperidine nitrogen is first functionalized with a molecule of interest.

  • Ligate: The resulting alkyne-tagged molecule is then "clicked" to a second molecule bearing an azide group.

This strategy is central to many modern chemical biology techniques, including activity-based protein profiling (ABPP), target identification, and the construction of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).

G cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) mol_a Molecule of Interest (e.g., Drug Scaffold) piperidine 4-(prop-2-yn-1-yloxy)piperidine (Alkyne Handle) mol_a->piperidine alkyne_tagged Alkyne-Tagged Molecule piperidine->alkyne_tagged final_conjugate Final Conjugate alkyne_tagged->final_conjugate Cu(I) Catalyst azide_reporter Azide-Reporter (e.g., Biotin-N₃, Fluorophore-N₃) azide_reporter->final_conjugate

General workflow for utilizing the piperidine alkyne handle.

Experimental Protocols: Synthesis and Derivatization

The true power of this reagent is realized upon its derivatization. The secondary amine of the piperidine ring is a versatile chemical handle that can be modified through several robust reactions.

Key Derivatization Strategy: Reductive Amination

Reductive amination is a highly efficient method for attaching a molecule containing an aldehyde or ketone to the piperidine nitrogen. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced by a mild hydride-based reducing agent.

Why this choice? This method is favored for its high yield, operational simplicity, and the stability of the resulting C-N bond. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical, as it is selective for the iminium ion and will not reduce the starting aldehyde or ketone, thus minimizing side reactions.[7]

G cluster_reactants Reactants cluster_process Process cluster_product Product start R-CHO (Aldehyde/Ketone) intermediate [Iminium Ion Intermediate] start->intermediate Formation piperidine + 4-(prop-2-yn-1-yloxy)piperidine product Derivatized Product (Stable C-N Bond) intermediate->product Reduction reductant + Sodium Triacetoxyborohydride (STAB)

Logical flow of a reductive amination reaction.
Protocol: General Procedure for Reductive Amination

This self-validating protocol is designed for the small-scale synthesis of a derivatized product.

Materials:

  • This compound

  • Aldehyde or ketone of interest (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, to neutralize the hydrochloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvation & Neutralization: Dissolve the starting material in anhydrous DCM. Add the base (TEA or DIPEA, 1.1 eq) to liberate the free amine. Stir for 10-15 minutes at room temperature. Causality Note: This deprotonation is essential for the piperidine nitrogen to act as a nucleophile.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone of interest (1.0 eq) to the solution. Stir for 30 minutes at room temperature to allow for initial iminium ion formation.

  • Reduction: In a single portion, add STAB (1.5 - 2.0 eq). Causality Note: Adding the reductant after the initial stirring period ensures a sufficient concentration of the iminium intermediate is present for efficient reduction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The bicarbonate wash removes excess acid and quenches the reducing agent. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure, derivatized product. Characterization is typically performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Advanced Applications in Drug and Probe Development

The derivatized alkyne-piperidine scaffold is a powerful platform for addressing complex biological questions.

Example Application: PROTAC Development

A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Our molecule can serve as a core component of a linker connecting the two protein-binding moieties.

G TargetLigand Target Protein Ligand Linker Linker Core (Alkyne-Piperidine Derivative) TargetLigand->Linker E3Ligand E3 Ligase Ligand E3Ligand->Linker PROTAC Functional PROTAC Linker->PROTAC Synthesis

Role of the alkyne-piperidine scaffold in PROTAC assembly.

In this context, a researcher might functionalize the piperidine nitrogen with a known ligand for a target protein. The terminal alkyne is then used to "click" onto an azide-modified E3 ligase ligand (e.g., a derivative of thalidomide or VHL-1), completing the synthesis of the PROTAC.

Conclusion

This compound is far more than a simple chemical. It is a strategic tool that embodies the principles of modularity and bioorthogonality. Its robust piperidine core offers a pharmaceutically relevant scaffold, while its terminal alkyne provides a gateway to the powerful world of click chemistry. By understanding the rationale behind its derivatization and application, researchers can leverage this molecule to construct sophisticated chemical probes, develop novel therapeutics, and ultimately unravel complex biological processes.

References

  • Synthesis of 4-piperidones Review . Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics . National Institutes of Health (NIH). [Link]

  • The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives . FABAD Journal of Pharmaceutical Sciences. [Link]

  • Piperidin-4-one: the potential pharmacophore . PubMed. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor . MDPI. [Link]

Sources

The Strategic Integration of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride in Next-Generation PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2][3][4] The efficacy and pharmacological properties of these heterobifunctional molecules are critically dependent on the judicious selection of their three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the connecting linker.[2][5][6] This guide focuses on the strategic application of a specific building block, 4-(prop-2-yn-1-yloxy)piperidine hydrochloride , in the design and synthesis of advanced PROTACs. We will explore the chemical rationale for its use, provide detailed protocols for its incorporation, and outline the necessary validation assays to characterize the resulting protein degraders.

Introduction: The Pivotal Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[7][8] While the warhead and E3 ligase ligand provide target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's biological activity, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2][9][10]

The evolution of linker design has moved from simple polyethylene glycol (PEG) or alkyl chains to more sophisticated structures that impart conformational rigidity.[4][11] This rigidity can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[9][12] The incorporation of cyclic structures, such as piperidine, is a key strategy for achieving this conformational constraint.[9][12]

The Building Block: this compound

This compound is a bifunctional linker building block that offers two key features for PROTAC synthesis: a rigid piperidine core and a terminal alkyne group.

Chemical Structure Molecular Formula Molecular Weight CAS Number
Cl.C#CCOC1CCNCC1C₈H₁₄ClNO175.661185100-09-7[13][14]

2.1. The Piperidine Moiety: A Scaffold for Rigidity and Improved Physicochemical Properties

The saturated heterocyclic piperidine ring introduces a degree of rigidity into the linker, which can be advantageous for several reasons:[9][12]

  • Enhanced Metabolic Stability: The piperidine scaffold can improve the metabolic stability of the PROTAC.[12]

  • Defined Spatial Orientation: It provides a more defined spatial orientation for the warhead and the E3 ligase ligand, which can facilitate the formation of a stable and productive ternary complex.[12]

  • Improved Solubility: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, potentially enhancing the aqueous solubility of the PROTAC molecule.[10][15]

2.2. The Propargyl Group: A Gateway to "Click" Chemistry

The terminal alkyne (propargyl group) serves as a versatile chemical handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[][17][18] This reaction allows for the modular and rapid assembly of PROTACs by covalently linking the alkyne-functionalized piperidine linker to an azide-modified warhead or E3 ligase ligand.[17][18] The resulting triazole ring is not only stable but can also contribute to the overall rigidity of the linker.[9]

PROTAC Synthesis Workflow Utilizing this compound

The following section outlines a generalized, step-by-step protocol for the synthesis of a PROTAC using This compound . This workflow assumes the availability of an azide-functionalized warhead targeting the protein of interest and a suitable E3 ligase ligand with a compatible functional group for attachment.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Product Warhead_N3 Azide-Functionalized Warhead (POI Ligand) Click_Reaction Step 1: CuAAC Click Reaction Warhead_N3->Click_Reaction Piperidine_Alkyne 4-(prop-2-yn-1-yloxy)piperidine hydrochloride Piperidine_Alkyne->Click_Reaction E3_Ligand E3 Ligase Ligand (e.g., with COOH) Amide_Coupling Step 2: Amide Coupling E3_Ligand->Amide_Coupling Intermediate Warhead-Linker Intermediate Click_Reaction->Intermediate Formation of Triazole Linkage Final_PROTAC Final PROTAC Molecule Amide_Coupling->Final_PROTAC Formation of Amide Bond Intermediate->Amide_Coupling

Caption: A generalized workflow for PROTAC synthesis.

3.1. Experimental Protocol: PROTAC Synthesis

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Objective: To conjugate the azide-functionalized warhead with the alkyne-containing piperidine linker.

  • Materials:

    • Azide-functionalized warhead (1.0 eq)

    • This compound (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent: Dichloromethane (DCM) and Water (1:1 mixture)

  • Procedure:

    • Dissolve the azide-functionalized warhead and this compound in the DCM/water solvent mixture.

    • Add sodium ascorbate to the solution, followed by the addition of copper(II) sulfate pentahydrate.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup by extracting the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting warhead-linker intermediate by flash column chromatography.

Step 2: Amide Coupling

  • Objective: To couple the warhead-linker intermediate with the E3 ligase ligand.

  • Materials:

    • Warhead-linker intermediate (from Step 1) (1.0 eq)

    • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide derivative) (1.0 eq)

    • Coupling agent: HATU (1.2 eq)

    • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

    • Solvent: Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add a solution of the warhead-linker intermediate in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Characterization and Validation of the Final PROTAC

Once synthesized, the PROTAC must undergo rigorous characterization and validation to confirm its structure, purity, and biological activity.

4.1. Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized PROTAC.[19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.[19]

4.2. In Vitro Validation Assays

The following assays are critical for evaluating the biological efficacy of the newly synthesized PROTAC.

PROTAC_Validation_Workflow cluster_binding Binding Affinity cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation cluster_cellular Cellular Effects Start Synthesized PROTAC Binding_POI Binding to POI Start->Binding_POI Binding_E3 Binding to E3 Ligase Start->Binding_E3 Ternary_Complex Ternary Complex Assay (e.g., TR-FRET, FP) Binding_POI->Ternary_Complex Binding_E3->Ternary_Complex Degradation_Assay Western Blot / In-Cell Western Ternary_Complex->Degradation_Assay Proteomics Mass Spectrometry-based Proteomics Degradation_Assay->Proteomics Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability

Caption: A workflow for the in vitro validation of PROTACs.

4.2.1. Target Engagement and Ternary Complex Formation

  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): These techniques can be used to quantify the binding affinity of the PROTAC to both the POI and the E3 ligase independently.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP): These proximity-based assays are employed to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) in a cell-free system.[21]

4.2.2. Protein Degradation Assays

  • Western Blotting: This is the most common method to assess the degradation of the target protein.[21] Cells are treated with varying concentrations of the PROTAC, and the levels of the POI are quantified relative to a loading control.

  • In-Cell Western/ELISA: These are higher-throughput methods for quantifying protein levels in a plate-based format.

  • Mass Spectrometry-based Proteomics: This provides a global view of protein level changes upon PROTAC treatment, allowing for the assessment of both on-target degradation and off-target effects.[20][22]

4.2.3. Cellular Viability Assays

  • MTT or CellTiter-Glo® Assays: These assays are used to determine the effect of POI degradation on cell viability and proliferation, which is particularly relevant for oncology applications.[21]

Assay Purpose Typical Readout
NMR/MS Structural confirmation and purity assessment.Spectra and mass-to-charge ratio.[19]
ITC/SPR Quantify binary binding affinities (PROTAC-POI, PROTAC-E3).Binding constants (Kd).
TR-FRET/FP Confirm ternary complex formation.FRET ratio or change in polarization.[22]
Western Blot Measure target protein degradation.Band intensity relative to control.[21]
Proteomics Assess global protein degradation and off-target effects.Protein abundance ratios.[20]
MTT/CTG Determine effects on cell viability.Absorbance or luminescence.[21]

Conclusion

The rational design of PROTACs is a multifactorial challenge where the linker plays a decisive role. This compound represents a strategically valuable building block that addresses key aspects of modern PROTAC design. Its rigid piperidine core can enhance metabolic stability and pre-organize the molecule for optimal ternary complex formation, while the terminal alkyne provides a reliable handle for modular synthesis via click chemistry. By following the detailed synthetic and validation protocols outlined in this guide, researchers can effectively incorporate this building block to accelerate the development of novel and potent protein degraders.

References

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC - NIH. Retrieved from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020, November 3). PubMed. Retrieved from [Link]

  • Click chemistry in the development of PROTACs. (n.d.). RSC Chemical Biology (RSC Publishing). Retrieved from [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). Frontiers. Retrieved from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate. (n.d.). Retrieved from [Link]

  • Click chemistry in the development of PROTACs. (2023, December 29). PMC - NIH. Retrieved from [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024, January 10). PMC. Retrieved from [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022, August 22). Retrieved from [Link]

  • Advancing Design Strategy of PROTACs for Cancer Therapy. (2025, June 25). PMC - NIH. Retrieved from [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing. Retrieved from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022, August 9). Retrieved from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (n.d.). Retrieved from [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Retrieved from [Link]

  • Targeted Protein Degradation: Methods and Protocols [2365, 1 ed.] 1071616641, 9781071616642. (n.d.). DOKUMEN.PUB. Retrieved from [Link]

  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (n.d.). American Chemical Society. Retrieved from [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. (2022, December 20). PMC - NIH. Retrieved from [Link]

  • Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. (n.d.). PMC - NIH. Retrieved from [Link]

  • Best Practices for PROTACs - Assays and Cooperativity (Part 1B). (2024, November 21). YouTube. Retrieved from [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (n.d.). PubMed Central. Retrieved from [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (n.d.). bioRxiv. Retrieved from [Link]

  • (PDF) Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. (2025, August 9). ResearchGate. Retrieved from [Link]

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021, January 28). Retrieved from [Link]

  • The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives in Experimental Animal Models. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • 4-(prop-2-en-1-yloxy)piperidine (C8H15NO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

A Technical Guide to 4-(prop-2-yn-1-yloxy)piperidine hydrochloride: A Versatile Building Block for Bioorthogonal Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary: The convergence of synthetic chemistry and biology has given rise to powerful tools for probing complex biological systems. Among these, bioorthogonal chemistry stands out for its ability to perform specific chemical reactions within living organisms without interfering with native biochemical processes.[1][2] This guide focuses on a key reagent, 4-(prop-2-yn-1-yloxy)piperidine hydrochloride , a molecule that elegantly bridges the worlds of bioorthogonal chemistry and modern drug discovery. By combining a reactive terminal alkyne "handle" with a piperidine "scaffold"—a structure renowned in medicinal chemistry for its favorable pharmacological properties—this compound offers a streamlined path to creating sophisticated chemical probes, novel drug conjugates, and advanced therapeutic agents.[3][4] This document provides researchers, chemists, and drug development professionals with the foundational knowledge, practical protocols, and strategic insights required to effectively leverage this versatile building block in their work.

Part 1: Foundations of Bioorthogonal Chemistry and the Alkyne Handle

The Principle of Bioorthogonality

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with or being influenced by the vast array of native biological functionalities.[5] These reactions are characterized by:

  • Chemoselectivity: The reacting functional groups (e.g., an azide and an alkyne) react exclusively with each other, ignoring the cell's proteome, metabolome, and other complex components.

  • Biocompatibility: The reagents and catalysts involved are non-toxic and function under physiological conditions (neutral pH, aqueous environment, ambient temperature).

  • Favorable Kinetics: The reactions proceed at a reasonable rate to enable visualization or perturbation of biological processes in a relevant timeframe.

The terminal alkyne is a prime example of a bioorthogonal functional group. It is stable, small in size, and virtually absent from higher eukaryotes, making it an ideal "handle" for chemical tagging.[6][7]

The Cornerstone Reaction: Azide-Alkyne Cycloaddition

The most prominent reaction involving terminal alkynes in a biological context is the azide-alkyne cycloaddition, which forms a stable triazole ring. This reaction has two main variants.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called the quintessential "click chemistry" reaction, CuAAC uses a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, making it highly efficient at low concentrations and physiological temperatures.[8][9] While powerful, the potential cytotoxicity of copper has led to the development of specialized ligands to protect cells and has somewhat limited its direct application in living animals, though it remains a gold standard for in vitro and ex vivo studies.[5][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (e.g., BCN, DIBO) in place of a terminal alkyne. The high ring strain of the cyclooctyne provides the activation energy needed for the reaction to proceed rapidly with an azide without any catalyst.[2] This makes SPAAC highly suitable for live-cell and in-vivo imaging and labeling experiments.

The choice between CuAAC and SPAAC is a critical experimental decision, dictated by the biological system under study and the specific goals of the experiment. The this compound, with its terminal alkyne, is designed for the CuAAC pathway.

cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne Terminal Alkyne (from Piperidine Reagent) Copper Cu(I) Catalyst + Ligands Alkyne->Copper Azide1 Azide Probe (e.g., Azide-Fluorophore) Azide1->Copper Triazole1 Stable Triazole Linkage (Labeled Product) Copper->Triazole1 Fast Kinetics High Yield StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) Triazole2 Stable Triazole Linkage (Labeled Product) StrainedAlkyne->Triazole2 Copper-Free Live-Cell Compatible Azide2 Azide Probe (e.g., Azide-Drug) Azide2->Triazole2

Fig 1. Comparison of CuAAC and SPAAC pathways.

Part 2: Deconstructing this compound

This reagent is more than just a simple alkyne. Its structure is intelligently designed for seamless integration into drug discovery workflows.

Molecular Profile
PropertyValueSource
CAS Number 1185100-09-7[10][11]
Molecular Formula C₈H₁₄ClNO[10][11]
Molecular Weight 175.66 g/mol [10][11]
Appearance White to light yellow solid[11]
Storage 4°C, protect from light[10][11]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling and use in buffered solutions common in biological experiments.

The Dual-Role Architecture

The power of this compound lies in its bifunctional nature. It contains two distinct domains that serve separate but complementary purposes.

  • The Bioorthogonal Handle (Propargyl Ether): The prop-2-yn-1-yloxy group provides the terminal alkyne. This is the chemically reactive site for the CuAAC reaction, allowing the entire molecule to be "clicked" onto any azide-modified partner.[6]

  • The Privileged Scaffold (Piperidine Ring): The piperidine heterocycle is one of the most common structural motifs found in FDA-approved drugs.[3][4] Its inclusion is a deliberate design choice rooted in medicinal chemistry. The piperidine ring can:

    • Modulate Physicochemical Properties: It can alter a molecule's solubility, lipophilicity (LogP), and pKa, which are critical for cell permeability and overall pharmacokinetics.[12]

    • Enhance Druggability: The piperidine scaffold is metabolically stable and can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often with reduced toxicity.[3]

    • Provide a Vector for Further Synthesis: The secondary amine of the piperidine ring is a versatile synthetic handle for attaching the scaffold to a parent molecule (e.g., a kinase inhibitor, a targeting ligand) via reactions like reductive amination or acylation.[13]

cluster_Handle Bioorthogonal Chemistry cluster_Scaffold Medicinal Chemistry Compound 4-(prop-2-yn-1-yloxy)piperidine hydrochloride Alkyne Terminal Alkyne Handle (Propargyl Group) Compound->Alkyne Reactive Moiety Piperidine Piperidine Scaffold Compound->Piperidine Carrier Moiety Purpose1 Enables 'Click' Reaction (CuAAC) Alkyne->Purpose1 Purpose2 Improves PK/ADME Properties Provides Synthetic Attachment Point Piperidine->Purpose2

Fig 2. The dual-role design of the piperidine-alkyne reagent.

Part 3: Core Applications and Experimental Protocols

The primary application of this reagent is as a building block for synthesizing alkyne-tagged molecules of interest. Once synthesized, these molecules can be used in a variety of downstream bioorthogonal workflows.

Protocol 1: Synthesis of an Alkyne-Modified Probe via Reductive Amination

This protocol describes a general method for attaching the piperidine scaffold to a molecule containing a ketone or aldehyde via reductive amination, a common and robust synthetic transformation.

Rationale: Reductive amination is a reliable method for forming carbon-nitrogen bonds. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for the iminium ion intermediate, and tolerant of many functional groups, making it ideal for complex molecule synthesis.[13]

Materials:

  • This compound

  • Aldehyde/Ketone-containing parent molecule (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, ~2.5-3.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (~1.1 eq, to neutralize the hydrochloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Neutralization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.1 eq) in anhydrous DCM. Add TEA (1.1 eq) and stir for 10-15 minutes at room temperature.

  • Amine Addition: Add the aldehyde or ketone-containing parent molecule (1.0 eq) to the reaction mixture.

  • Reduction: Add sodium triacetoxyborohydride (2.9 eq) portion-wise to the stirring suspension. The reaction can become exothermic; addition should be controlled.[13]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired alkyne-tagged molecule.

Protocol 2: In Vitro Protein Labeling using CuAAC

This protocol details how to use an alkyne-tagged probe (synthesized as above) to label a target protein in cell lysate that has been metabolically engineered to contain an azide.

Rationale: This workflow is central to target identification and validation. The use of a pre-mixed catalyst solution containing a copper source, a reducing agent, and a stabilizing ligand ensures the efficient formation of the active Cu(I) catalyst while minimizing protein degradation.[7]

Materials:

  • Alkyne-tagged probe of interest

  • Cell lysate containing azide-modified proteins

  • "Click-it" reaction buffer or similar:

    • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in H₂O)

    • Reducing agent stock solution (e.g., 250 mM sodium ascorbate in H₂O, freshly prepared)

    • Ligand stock solution (e.g., 50 mM TBTA or BTTAA in DMSO)

  • Azide-reporter tag (e.g., Azide-Biotin or Azide-Fluor 488)

  • SDS-PAGE analysis reagents

Step-by-Step Methodology:

  • Prepare Lysate: Normalize the protein concentration of the cell lysate samples. To 50 µg of protein in a microcentrifuge tube, add your alkyne-tagged probe to the desired final concentration (e.g., 1-10 µM) and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Prepare Reporter Mix: In a separate tube, prepare the azide-reporter mix. For a 50 µL final reaction volume, add the azide-reporter to a final concentration of 25-50 µM.

  • Prepare Catalyst Premix: Freshly prepare the catalyst premix. For each reaction, mix CuSO₄ (to 1 mM final), the reducing agent (to 5 mM final), and the ligand (to 1 mM final). Self-Validation Check: The solution should be clear. A cloudy precipitate indicates catalyst crashing.

  • Initiate Click Reaction: Add the azide-reporter mix to the lysate/probe sample, followed immediately by the catalyst premix. Vortex gently to mix.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent reporter.

  • Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Analyze the labeled proteins by in-gel fluorescence scanning (for fluorescent tags) or by western blot followed by streptavidin-HRP detection (for biotin tags).

cluster_Workflow Target Identification Workflow Start Start with Parent Molecule (e.g., Kinase Inhibitor) Step1 Step 1: Synthesis Attach Piperidine-Alkyne Reagent (Protocol 1) Start->Step1 Probe Result: Alkyne-Tagged Probe Step1->Probe Step2 Step 2: Incubation Add probe to cell lysate or live cells Probe->Step2 Step3 Step 3: Bioorthogonal Ligation Add Azide-Reporter (Biotin/Fluorophore) Perform CuAAC Reaction (Protocol 2) Step2->Step3 Labeled Result: Covalently Labeled Target Protein(s) Step3->Labeled Step4 Step 4: Detection & Analysis Labeled->Step4 End Identify/Validate Target (SDS-PAGE, Western Blot, Mass Spec) Step4->End

Fig 3. A typical experimental workflow using the piperidine-alkyne reagent.

Conclusion

This compound is a powerful and strategically designed chemical tool. It provides a direct and efficient means to install a bioorthogonal alkyne handle onto molecules featuring the medicinally significant piperidine scaffold. This enables researchers to readily synthesize custom probes for target identification, visualize molecular interactions, and construct novel bioconjugates. By understanding the principles behind its design and mastering the associated bioorthogonal and synthetic protocols, scientists in both academic and industrial settings can significantly accelerate their research and development efforts at the interface of chemistry, biology, and medicine.

References

  • Constructing new bioorthogonal reagents and reactions. National Institutes of Health (NIH). [Link]

  • Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate. [Link]

  • Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry. [Link]

  • Bioorthogonal reactions of terminal alkynes (A) and strained... ResearchGate. [Link]

  • Developing bioorthogonal probes to span a spectrum of reactivities. PubMed Central (PMC). [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Bioorthogonal chemistry. PubMed. [Link]

  • Bioorthogonal chemistry. PubMed Central (PMC). [Link]

  • Click chemistry. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health (NIH). [Link]

  • Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. PubMed Central (PMC). [Link]

Sources

An In-Depth Technical Guide to the Application of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the utilization of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride as a versatile building block in click chemistry, with a particular focus on its applications in drug discovery and bioconjugation. We will delve into the core principles of click chemistry, the strategic importance of the piperidine moiety, and provide detailed experimental protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern medicinal chemistry, the efficient and robust synthesis of complex molecular architectures is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, provides a powerful set of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] The cornerstone of click chemistry is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, which rapidly and reliably forms a stable 1,2,3-triazole linkage.[1][3]

The piperidine ring is a "privileged scaffold" in drug discovery, appearing in a vast number of approved pharmaceuticals.[4] Its saturated, heterocyclic structure allows for the precise three-dimensional positioning of substituents, influencing binding affinity, selectivity, and pharmacokinetic properties. The incorporation of a terminal alkyne, as seen in This compound , transforms this valuable scaffold into a readily "clickable" component for molecular assembly. This guide will explore the practical application of this key building block.

The Strategic Advantage of this compound in Molecular Design

The utility of this compound in drug discovery and bioconjugation stems from the synergistic combination of its constituent parts:

  • The Piperidine Core: This saturated heterocycle is a common motif in a wide array of therapeutic agents, including those targeting the central nervous system, cardiovascular diseases, and infectious agents. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with biological targets.

  • The Terminal Alkyne: The propargyl ether linkage provides a reactive handle for the CuAAC reaction. This terminal alkyne is relatively stable and inert to many common synthetic transformations, allowing for its incorporation early in a synthetic sequence. The subsequent click reaction proceeds under mild, often aqueous, conditions, ensuring compatibility with sensitive biomolecules.[5][6]

  • The Triazole Linker: The 1,4-disubstituted 1,2,3-triazole formed from the click reaction is more than just a passive linker. It is a rigid, planar, and metabolically stable unit that can participate in hydrogen bonding and dipole interactions with biological targets.[1][3] This can positively influence the pharmacological profile of the final conjugate.

The hydrochloride salt form of the parent compound ensures good aqueous solubility and stability for storage and handling.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction: A Mechanistic Overview

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted triazole isomer. The generally accepted mechanism involves the following key steps:

  • Formation of the Copper(I) Acetylide: In the presence of a copper(I) source, the terminal alkyne of 4-(prop-2-yn-1-yloxy)piperidine is deprotonated to form a copper(I) acetylide intermediate.

  • Coordination of the Azide: The organic azide coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

The use of a reducing agent, such as sodium ascorbate, is common to maintain copper in its active +1 oxidation state, especially when starting with a copper(II) salt like CuSO₄.[2] Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect sensitive substrates from oxidative damage.[7]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne R-C≡CH (4-(prop-2-yn-1-yloxy)piperidine) Cu_Acetylide Copper(I) Acetylide [R-C≡C-Cu] Alkyne->Cu_Acetylide Deprotonation Azide R'-N₃ Azide_Coordination Azide Coordination Azide->Azide_Coordination Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Cu_Acetylide->Azide_Coordination Cycloaddition [3+2] Cycloaddition Azide_Coordination->Cycloaddition Protonolysis Protonolysis Cycloaddition->Protonolysis Protonolysis->Cu(I) Catalyst Regeneration Triazole_Product 1,4-Disubstituted Triazole Protonolysis->Triazole_Product Product Release

Caption: A simplified representation of the CuAAC catalytic cycle.

Experimental Protocol: A Representative CuAAC Reaction

This section provides a detailed, step-by-step methodology for a typical CuAAC reaction using this compound. This protocol is a representative example and may require optimization depending on the specific azide coupling partner.

Materials and Reagents
ReagentSupplierPurityComments
This compounde.g., Sigma-Aldrich, Combi-Blocks≥95%Store under inert atmosphere.
Organic Azide (R-N₃)Various≥95%The nature of 'R' will determine the properties of the final product.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Standard Supplier≥98%Can be substituted with a Cu(I) source, but the CuSO₄/ascorbate system is common.
Sodium AscorbateStandard Supplier≥98%Prepare a fresh solution before use.
Tris-(benzyltriazolylmethyl)amine (TBTA)Standard Supplier≥95%Optional but recommended for improved reaction kinetics and to prevent oxidative side reactions. For aqueous reactions, THPTA is preferred.
Solvent SystemStandard SupplierAnhydrous/Reagent GradeA mixture of t-butanol and water (1:1) is a common choice. Other solvents like DMF, DMSO, or THF can also be used.
Diisopropylethylamine (DIPEA)Standard Supplier≥99%To neutralize the hydrochloride salt of the piperidine starting material.
Step-by-Step Procedure
  • Preparation of Reactant Solutions:

    • In a suitable reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent system (e.g., t-butanol/water).

    • Add diisopropylethylamine (DIPEA) (1.1 eq) to the solution to neutralize the hydrochloride and liberate the free base of the piperidine. Stir for 5-10 minutes at room temperature.

    • In a separate vial, dissolve the organic azide (1.0-1.1 eq) in the same solvent system.

    • Prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq) in water. If using a ligand like TBTA, pre-mix the copper sulfate and the ligand in the solvent.

  • Reaction Assembly:

    • To the stirred solution of the piperidine alkyne, add the solution of the organic azide.

    • Add the copper(II) sulfate solution (or the pre-mixed copper/ligand solution).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Monitoring:

    • The reaction is typically stirred at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure triazole product.

Experimental_Workflow A 1. Dissolve Piperidine Alkyne & DIPEA B 2. Add Azide Solution A->B C 3. Add Copper Catalyst B->C D 4. Add Sodium Ascorbate C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Aqueous Work-up E->F Reaction Complete G 7. Extraction F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: A general workflow for the CuAAC reaction.

Characterization of the Triazole Product

The structure of the synthesized triazole-piperidine conjugate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a characteristic singlet for the triazole proton, typically in the range of δ 7.5-8.5 ppm. The signals for the piperidine and the 'R' group of the azide will also be present.

    • ¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region of the spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will validate its elemental composition.

Applications in Drug Discovery and Beyond

The ability to readily conjugate the 4-(prop-2-yn-1-yloxy)piperidine scaffold to a wide variety of azide-containing molecules opens up numerous possibilities in the life sciences:

  • Lead Discovery and Optimization: By clicking the piperidine alkyne to a library of diverse azides, large collections of novel compounds can be rapidly synthesized for high-throughput screening.[5]

  • Bioconjugation: The piperidine alkyne can be attached to biomolecules such as peptides, proteins, or nucleic acids that have been functionalized with an azide group. This allows for the site-specific labeling of these biomolecules for imaging or diagnostic purposes.

  • Development of PROTACs and ADCs: The triazole linkage can be used to connect a warhead to a targeting ligand in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).

Conclusion

This compound is a highly valuable and versatile building block for the application of click chemistry in drug discovery and chemical biology. Its straightforward use in the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition reaction allows for the facile synthesis of complex molecules containing the pharmaceutically relevant piperidine scaffold. The mild reaction conditions and high yields associated with click chemistry make this an indispensable tool for researchers and scientists in the development of new therapeutic agents and biological probes.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952–3015.
  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Gothwal, A., Singh, R., Singh, P., & Singh, R. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry, 103, 117637.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine: five-and six-membered ring-containing natural products of pharmaceutical significance. Journal of the Chemical Society, Perkin Transactions 1, (19), 3057-3074.
  • Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1, 2, 3-triazole ring.
  • Bolje, A., Urankar, D., & Košmrlj, J. (2014). Synthesis and NMR Analysis of 1, 4‐Disubstituted 1, 2, 3‐Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. European Journal of Organic Chemistry, 2014(36), 8167-8181.
  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current protocols in chemical biology, 6(4), 235–247.
  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemistry & biology, 21(9), 1075–1101.
  • Wikipedia. (2024, May 22). Click chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Click Chemistry: Leveraging 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride in Click Chemistry

In the landscape of modern drug discovery and chemical biology, the ability to rapidly and efficiently synthesize complex molecular architectures is paramount.[1][2][3] "Click chemistry," a concept introduced by K. Barry Sharpless, provides a powerful modular approach for this purpose, emphasizing reactions that are high in yield, stereospecific, and generate minimal byproducts.[4] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has revolutionized bioconjugation, lead discovery, and materials science.[5][6][7]

This guide focuses on a particularly valuable building block for these endeavors: This compound . This compound incorporates a terminal alkyne, the key functional group for CuAAC, attached to a piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs due to its favorable pharmacokinetic properties. The terminal alkyne provides a reactive handle for conjugation to a wide array of azide-containing molecules, including biomolecules, fluorescent dyes, and drug candidates. This application note serves as a comprehensive guide to utilizing this compound in click chemistry, providing a detailed protocol, mechanistic insights, and practical considerations for its successful application.

Mechanistic Underpinnings of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[8][9] The uncatalyzed version of this reaction requires high temperatures and often results in a mixture of regioisomers.[8] The introduction of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and provides exclusive formation of the 1,4-regioisomer.[8]

The catalytic cycle, a critical aspect to grasp for experimental success, is outlined below:

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Alkyne Copper-Acetylide Intermediate CuI->Cu_Alkyne Alkyne R₁-C≡CH (4-(prop-2-yn-1-yloxy)piperidine) Alkyne->Cu_Alkyne Metallacycle Six-membered Copper Metallacycle Cu_Alkyne->Metallacycle Azide R₂-N₃ Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration

Figure 1: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The active catalyst is the copper(I) ion. While Cu(I) salts can be used directly, they are prone to oxidation to the inactive Cu(II) state.[10] A more reliable and common approach is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[8][11] The Cu(I) ion then coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges to a more stable copper triazolide. Protonolysis of the copper triazolide releases the desired 1,2,3-triazole product and regenerates the Cu(I) catalyst for the next cycle.[]

Properties of this compound

A thorough understanding of the starting material is crucial for successful reaction planning.

PropertyValueSource
CAS Number 1185100-09-7[13][14][15]
Molecular Formula C₈H₁₄ClNO[14][15]
Molecular Weight 175.66 g/mol [14][15]
Appearance White to light yellow solid[14]
Purity ≥98%[13][14][15]
Storage 4°C, protect from light[13][14][15]

Safety Information: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][16] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[16] All manipulations should be performed in a well-ventilated fume hood.[16]

Detailed Experimental Protocol for CuAAC Reaction

This protocol provides a general procedure for the click reaction between this compound and an azide-containing compound. The reaction conditions may need to be optimized for specific substrates.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Reaction Monitoring cluster_workup 4. Work-up and Purification cluster_analysis 5. Characterization Reagent_Alkyne Dissolve 4-(prop-2-yn-1-yloxy)piperidine hydrochloride in solvent Mix Combine alkyne and azide solutions Reagent_Alkyne->Mix Reagent_Azide Dissolve azide partner in solvent Reagent_Azide->Mix Add_CuSO4 Add CuSO₄ solution Mix->Add_CuSO4 Add_Ascorbate Add Sodium Ascorbate solution (Initiates reaction) Add_CuSO4->Add_Ascorbate Stir Stir at room temperature Add_Ascorbate->Stir TLC_LCMS Monitor progress by TLC or LC-MS Stir->TLC_LCMS Quench Quench reaction (optional) TLC_LCMS->Quench Extract Solvent extraction Quench->Extract Purify Column chromatography or recrystallization Extract->Purify NMR_MS Characterize product by NMR and Mass Spectrometry Purify->NMR_MS

Figure 2: A generalized workflow for the CuAAC reaction.

Materials:

  • This compound

  • Azide-containing reaction partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or THF)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography (if required)

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • LC-MS (optional, for reaction monitoring)

  • NMR spectrometer and mass spectrometer for product characterization

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide partner (1.0-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol). The hydrochloride salt may require the addition of a mild base (e.g., sodium bicarbonate or triethylamine, 1.0 equivalent) to neutralize it and free the piperidine nitrogen for optimal solubility and reactivity.

    • Prepare stock solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).

    • Add the freshly prepared sodium ascorbate solution (typically 5-10 mol%). The reaction mixture may change color upon addition of the ascorbate, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization. It is important to note that residual copper can sometimes interfere with purification and characterization.[17][18] Washing the organic solution with an aqueous solution of a chelating agent like EDTA can help remove copper ions.[17]

  • Characterization:

    • Confirm the structure and purity of the final triazole product using NMR spectroscopy and mass spectrometry. The presence of paramagnetic copper impurities can sometimes lead to broadening or disappearance of NMR signals.[18]

Safety Considerations for Handling Azides

Organic and inorganic azides are energetic compounds and can be explosive, particularly those with a low carbon-to-nitrogen ratio.[19] They are also acutely toxic.[20]

Crucial Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE , including safety glasses, a lab coat, and gloves.[21]

  • Avoid contact with acids , which can generate highly toxic and explosive hydrazoic acid.[22][23]

  • Do not use metal spatulas to handle azides, as this can form shock-sensitive metal azides.[19][22] Use plastic or ceramic spatulas instead.

  • Avoid contact with heavy metals like copper, lead, silver, and mercury, as their azides are primary explosives.[21][22] While copper is a catalyst in this reaction, it is used in small, controlled amounts.

  • Never heat azides unless you are certain of their thermal stability.

  • Dispose of azide-containing waste properly according to your institution's guidelines. Do not pour azide waste down the drain, as it can react with metal pipes.[21]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules via CuAAC click chemistry. Its piperidine core offers a desirable scaffold for drug discovery, while the terminal alkyne provides a reliable handle for conjugation. By understanding the underlying mechanism of the CuAAC reaction and adhering to the detailed protocol and safety guidelines presented in this application note, researchers can confidently and effectively utilize this compound to advance their scientific endeavors. The robustness and efficiency of this click chemistry approach will undoubtedly continue to fuel innovation in medicinal chemistry, chemical biology, and beyond.

References

  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applic
  • Recent applications of click chemistry in drug discovery. PubMed.
  • Recent applications of click chemistry in drug discovery.
  • Applications of click chemistry in drug discovery. Slideshare.
  • Recent applications of click chemistry in drug discovery. Taylor & Francis Online.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • This compound | 1185100-09-7. Sigma-Aldrich.
  • This compound-COA-668072. MedChemExpress.
  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.
  • Safe Handling of Azides. University of Pittsburgh.
  • 1185100-09-7 | this compound. ChemScene.
  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive M
  • Azide Compounds. University of California, Los Angeles - Environmental Health and Safety.
  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Benchchem.
  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.
  • Lab Safety Guideline: Sodium Azide. Northwestern University Office for Research Safety.
  • This compound-SDS. MedChemExpress.
  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
  • 1219967-43-7 | 4-(2-(Prop-2-yn-1-yloxy)ethyl)piperidine hydrochloride. A2B Chem.
  • Click Triazoles for Bioconjug
  • 4-(prop-2-en-1-yloxy)piperidine (C8H15NO). PubChem.
  • Click chemistry. Wikipedia.
  • Click Chemistry. TCI Chemicals.

Sources

Leveraging 4-(prop-2-yn-1-yloxy)piperidine hydrochloride for In Situ Click Chemistry in Target-Guided Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

In situ click chemistry is a powerful target-guided synthesis strategy that enables a biological macromolecule to template the formation of its own high-affinity ligand from a pool of reactive fragments.[1] This approach accelerates drug discovery by identifying potent and selective inhibitors directly in a biologically relevant context.[2][3] This application note provides a detailed protocol and scientific rationale for utilizing 4-(prop-2-yn-1-yloxy)piperidine hydrochloride , a versatile terminal alkyne-bearing fragment, in an in situ click chemistry workflow. The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and presence in numerous approved drugs, making this fragment an excellent starting point for library synthesis.[4][5] We will detail the experimental setup, critical parameters, data analysis, and troubleshooting for identifying novel binders to a model protein target.

The Principle of In Situ Click Chemistry

The concept of "click chemistry," first described by K. B. Sharpless, identifies reactions that are high-yielding, stereospecific, and biocompatible.[6][7] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[6][8][9]

In situ click chemistry adapts this reaction for a biological setting. The process relies on a protein target to act as a scaffold.[1] Two small molecule fragments—one containing a terminal alkyne (like 4-(prop-2-yn-1-yloxy)piperidine) and the other an azide—are selected for their potential to bind to adjacent pockets on the target's surface. When both fragments bind simultaneously, their reactive moieties are brought into close proximity and the correct orientation, dramatically accelerating the rate of the CuAAC reaction.[1] This target-catalyzed formation of a larger, high-avidity ligand from lower-affinity fragments is the cornerstone of this screening paradigm. The resulting triazole product can serve as a stable linker or a bioisostere for an amide bond, often leading to potent inhibitors.[4][10]

G cluster_0 In the Absence of Target cluster_1 In the Presence of Target Alkyne_free Alkyne Fragment (4-(prop-2-yn-1-yloxy)piperidine) Slow Very Slow or No Reaction Alkyne_bound Alkyne Fragment Azide_free Azide Fragment Azide_bound Azide Fragment Target Protein Target Fast Target-Templated 'Click' Reaction Target->Fast Alkyne_bound->Target Azide_bound->Target Product High-Affinity Triazole Product Fast->Product

Figure 1: Conceptual diagram of target-guided in situ click chemistry.

Featured Reagent: this compound

This key reagent serves as the alkyne-bearing anchor fragment in the screening process. Its selection is based on both its reactive handle (the terminal alkyne) and its core chemical structure (the piperidine ring).

PropertyValue
CAS Number 1185100-09-7[11][12][13]
Molecular Formula C₈H₁₄ClNO[11][12]
Molecular Weight 175.66 g/mol [11][12]
Purity ≥98%[11][13]
Physical Form Solid[13]
Storage Conditions 4°C, protect from light[11][13]
Solubility Soluble in aqueous buffers and polar organic solvents.
Safety Information Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate PPE.[12][13]

Experimental Protocol: In Situ Screening

This protocol provides a general framework for screening an azide fragment library against a model protein target using this compound.

Materials and Reagents
  • Alkyne Fragment: this compound (e.g., ChemScene, CS-0231337)[11]

  • Azide Fragments: A library of diverse, low-molecular-weight organic azides.

  • Protein Target: Purified protein of interest (e.g., kinase, protease, etc.) at a working concentration of 1-10 µM.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other biologically compatible buffer.

  • Catalyst System:

    • Copper(II) Sulfate (CuSO₄)

    • Sodium Ascorbate (freshly prepared)

    • Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems.[14]

  • Quenching Solution: 100 mM EDTA.

  • Analytical Equipment: LC-MS system for product detection and quantification.

Stock Solution Preparation
  • Alkyne Stock (10 mM): Dissolve 1.76 mg of this compound in 1 mL of molecular-grade water.

  • Azide Library Stocks (10 mM): Prepare individual 10 mM stocks of each azide fragment in DMSO or a suitable solvent.

  • Target Stock (100 µM): Prepare a 100 µM stock of the target protein in the chosen reaction buffer. Aliquot and store at -80°C.

  • CuSO₄ Stock (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of water.[14]

  • THPTA Stock (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of water.[14]

  • Sodium Ascorbate Stock (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1 mL of water. Crucially, this solution must be prepared fresh immediately before use as it is prone to oxidation.[14]

In Situ Reaction Setup

The following setup should be performed for each azide fragment being tested. Including proper controls is essential for validating any observed "hits."

ComponentTarget (+) ReactionNo-Target (-) Control
Reaction Buffer78 µL88 µL
Protein Target (100 µM)10 µL0 µL
Alkyne Stock (10 mM)1 µL1 µL
Azide Stock (10 mM)1 µL1 µL
Final Concentration 1 µM Target 0 µM Target
100 µM Alkyne 100 µM Alkyne
100 µM Azide 100 µM Azide
  • Pre-incubation: Gently mix the components for the Target (+) and No-Target (-) reactions in separate microcentrifuge tubes. Allow the fragments to incubate with the protein for 30 minutes at room temperature.

  • Catalyst Preparation: Just before initiation, prepare the catalyst complex. For each reaction, mix 1 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA. Let it stand for 2-3 minutes. This pre-complexation helps stabilize the active Cu(I) species.[14]

  • Reaction Initiation: Initiate the click reaction by adding the catalyst and the reducing agent.

    • Add 6 µL of the CuSO₄/THPTA complex to each reaction tube.

    • Add 4 µL of freshly prepared 300 mM Sodium Ascorbate to each tube.

    • The final reaction volume will be 100 µL.

  • Incubation: Incubate the reactions for 1-4 hours at room temperature, protected from light.

Sample Quenching and Analysis
  • Quench: Stop the reaction by adding 10 µL of 100 mM EDTA to chelate the copper ions.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate the protein. Vortex and incubate at -20°C for 20 minutes.

  • Clarification: Centrifuge at >14,000 x g for 10 minutes to pellet the precipitated protein.

  • LC-MS Analysis: Carefully transfer the supernatant to an LC-MS vial. Analyze the formation of the triazole product by monitoring its calculated mass-to-charge ratio (m/z).

Rationale and Critical Parameters

  • Causality in Component Choice:

    • Target Concentration: The target concentration (1-10 µM) must be high enough to act as a template but low enough to be physiologically relevant.[1]

    • Fragment Concentration: Fragment concentrations are typically in the 10-100 µM range. This is a balance: high enough to encourage binding but low enough to minimize the background (non-templated) reaction rate.

    • Copper and Ligand: While the target catalyzes the reaction, a low concentration of copper is often included to ensure the reaction proceeds on a practical timescale.[1] The THPTA ligand is crucial in biological systems as it stabilizes the catalytic Cu(I) state and reduces cellular toxicity.[14][15]

    • Sodium Ascorbate: This reducing agent is essential for converting the inactive Cu(II) from the CuSO₄ stock to the active Cu(I) catalyst in situ.[6] Its freshness is paramount for reaction efficiency.

  • The Importance of Controls:

    • No-Target Control: This is the most critical control. A true "hit" is an azide/alkyne pair whose reaction rate is significantly higher in the presence of the target compared to this control. This confirms the reaction is target-templated.

    • No-Fragment Controls: Running reactions with only the alkyne or only the azide can help identify any artifacts in the LC-MS analysis.

Figure 2: Step-by-step experimental workflow for the in situ click chemistry screen.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No product detected in any sample 1. Inactive catalyst (oxidized sodium ascorbate).2. Protein target is unstable or inactive.3. Fragments do not bind.1. Prepare fresh sodium ascorbate solution immediately before use.2. Verify protein integrity via SDS-PAGE or another method.3. This is a possible, valid negative result.
High background reaction (in No-Target Control) 1. Fragment concentrations are too high.2. Reaction time is too long.3. Copper concentration is too high.1. Reduce alkyne and azide concentrations (e.g., to 10-50 µM).2. Perform a time-course experiment to find the optimal incubation time.3. Lower the concentration of the CuSO₄/THPTA catalyst.
Poor reproducibility 1. Inconsistent pipetting of low-volume reagents.2. Degradation of protein or reagents over time.1. Use calibrated pipettes and careful technique. Prepare master mixes where possible.2. Use fresh protein aliquots for each experiment. Ensure proper storage of all stock solutions.

Conclusion

The protocol described herein provides a robust framework for using this compound as a foundational building block in target-guided drug discovery. By systematically screening this versatile alkyne against a library of azide fragments, researchers can leverage the power of in situ click chemistry to rapidly identify novel, high-affinity ligands templated by their biological target of interest. The successful identification of such "hits" provides an excellent starting point for more extensive lead optimization campaigns.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Millward, S. W., Henning, R. K., & Codelli, J. A. (2012). In situ click chemistry: from small molecule discovery to synthetic antibodies. NIH Public Access. Retrieved from [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2017). Click chemistry: A novel tool in pharmaceutical research. Allied Academies. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2015). Copper Nanoparticles in Click Chemistry. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2025). Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. Retrieved from [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2015). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science. Retrieved from [Link]

  • ACS Omega. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Retrieved from [Link]

  • Fustero, S. (2023). Click Reactions in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(prop-2-en-1-yloxy)piperidine. Retrieved from [Link]

  • ResearchGate. (2025). Review on Click chemistry. Retrieved from [Link]

  • SciSpace. (2015). Copper Nanoparticles in Click Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Advances in 1,3-Dipolar cycloaddition reaction of azides and alkynes - A prototype of "click" chemistry. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives in Experimental Animal Models. Retrieved from [Link]

Sources

The Strategic Incorporation of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride in PROTAC Linker Synthesis: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker component of these heterobifunctional molecules is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall pharmacological activity. This application note provides a detailed guide on the synthesis and application of PROTAC linkers incorporating the versatile building block, 4-(prop-2-yn-1-yloxy)piperidine hydrochloride. This building block offers a unique combination of a rigid piperidine scaffold and a terminal alkyne group, facilitating modular synthesis via "click chemistry" and enabling the construction of potent and selective protein degraders.

Introduction: The Pivotal Role of Linkers in PROTAC Design

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3] The linker's length, rigidity, and chemical composition are crucial for optimizing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.[2][][5]

The incorporation of cyclic structures, such as piperidine rings, into the linker can introduce conformational rigidity.[6][7] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially enhancing potency and selectivity.[7] Furthermore, the presence of a terminal alkyne group, as in 4-(prop-2-yn-1-yloxy)piperidine, provides a versatile handle for late-stage functionalization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.[1][8][][10] This modular approach allows for the rapid synthesis of PROTAC libraries with diverse linker lengths and compositions for structure-activity relationship (SAR) studies.[1][11]

The Building Block: this compound

This key intermediate offers several advantages for PROTAC linker synthesis:

  • Piperidine Scaffold: Introduces conformational rigidity, which can improve metabolic stability and potency.[6] The piperidine nitrogen can also be a site for further chemical modification.

  • Propargyl Ether Moiety: The terminal alkyne is a key functional group for "click chemistry" (CuAAC), enabling efficient and specific conjugation to azide-functionalized binding moieties.[8][][12]

  • Ether Linkage: Provides a degree of flexibility and can improve the physicochemical properties of the final PROTAC molecule.

Synthetic Workflow Overview

The general strategy for incorporating 4-(prop-2-yn-1-yloxy)piperidine into a PROTAC involves a multi-step process that leverages its key functional groups. The workflow can be broadly categorized into the synthesis of the linker-E3 ligase ligand conjugate and the subsequent "click" reaction with the POI ligand.

PROTAC_Synthesis_Workflow cluster_0 Part 1: Linker-E3 Ligase Conjugation cluster_1 Part 2: PROTAC Assembly via Click Chemistry Piperidine_HCl 4-(prop-2-yn-1-yloxy)piperidine hydrochloride Amide_Coupling Amide Bond Formation Piperidine_HCl->Amide_Coupling E3_Ligand E3 Ligase Ligand (e.g., with carboxylic acid) E3_Ligand->Amide_Coupling Linker_E3_conjugate Alkyne-Linker-E3 Ligand Conjugate Amide_Coupling->Linker_E3_conjugate Click_Reaction CuAAC Click Chemistry Linker_E3_conjugate->Click_Reaction Reacts with POI_Ligand POI Ligand (with azide functionality) POI_Ligand->Click_Reaction PROTAC Final PROTAC Molecule Click_Reaction->PROTAC

Figure 1: General workflow for PROTAC synthesis using the piperidine-alkyne linker.

Detailed Experimental Protocols

Synthesis of Alkyne-Functionalized E3 Ligase Ligand

This protocol describes the coupling of 4-(prop-2-yn-1-yloxy)piperidine with a common E3 ligase ligand, such as a derivative of thalidomide or lenalidomide, which often possess a carboxylic acid handle for conjugation.

Materials:

ReagentSupplierCAS Number
This compoundMedChemExpress[13]
E3 Ligase Ligand (e.g., Pomalidomide-acid)VariousVaries
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Sigma-Aldrich148893-10-1
DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich7087-68-5
Anhydrous DMF (N,N-Dimethylformamide)Sigma-Aldrich68-12-2

Protocol:

  • Reaction Setup: To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture. The DIPEA will neutralize the hydrochloride salt in situ.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkyne-functionalized E3 ligase ligand.

Causality Behind Choices:

  • HATU/DIPEA: This combination is a highly efficient and widely used coupling reagent system for amide bond formation, known for minimizing side reactions and racemization.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. The anhydrous condition is crucial to prevent hydrolysis of the activated ester intermediate.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the final "click" reaction to assemble the PROTAC molecule.

Materials:

ReagentSupplierCAS Number
Alkyne-Functionalized E3 Ligase LigandSynthesized in 4.1N/A
Azide-Functionalized POI LigandSynthesized separatelyVaries
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-Aldrich7758-99-8
Sodium AscorbateSigma-Aldrich134-03-2
t-Butanol/Water (1:1)N/AN/A

Protocol:

  • Reaction Setup: Dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor by LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC molecule by preparative HPLC or column chromatography.

Causality Behind Choices:

  • CuSO₄/Sodium Ascorbate: This system generates the active Cu(I) catalyst in situ. Sodium ascorbate is a mild reducing agent that maintains the copper in its active +1 oxidation state.[]

  • t-Butanol/Water: This solvent system is commonly used for CuAAC reactions as it effectively dissolves both organic and inorganic reagents.

Characterization and Data

The synthesized intermediates and the final PROTAC should be thoroughly characterized to confirm their identity and purity.

Table 1: Recommended Analytical Techniques

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidationPeaks corresponding to all protons and carbons in the expected structure.
LC-MS Purity assessment and mass confirmationA single major peak with the correct mass-to-charge ratio (m/z).
HRMS Exact mass determinationProvides a highly accurate mass measurement, confirming the elemental composition.
Preparative HPLC Final purificationIsolation of the PROTAC with high purity (>95%).

Conclusion and Future Perspectives

The use of this compound as a building block provides a robust and efficient strategy for the synthesis of PROTAC linkers. The combination of a rigidifying piperidine core and a versatile alkyne handle for click chemistry allows for the modular and rapid assembly of diverse PROTAC libraries. This approach is invaluable for optimizing linker properties to achieve potent and selective protein degradation. As the field of targeted protein degradation continues to evolve, the development of novel, functionalized linkers will remain a key area of research, enabling the creation of next-generation therapeutics with improved pharmacological profiles.

References

  • Click chemistry in the development of PROTACs.RSC Chemical Biology.
  • Click Chemistry in ADC and PROTAC.BOC Sciences.
  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.Benchchem.
  • General strategy using "click chemistry" for PROTAC synthesis.
  • Click chemistry in the development of PROTACs.PMC - NIH.
  • PROTAC Synthesis | Click Chemistry.MedchemExpress.com.
  • Linkers for PROTAC Design.BOC Sciences.
  • Overview of PROTAC Linkers.ChemPep.
  • Propargyl-PEG9-OH | PROTAC Linker.MedchemExpress.com.
  • This compound | PROTAC Linker.MedChemExpress.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Novel approaches for the rational design of PROTAC linkers.
  • Classification of most common linkers used in PROTAC design based on...
  • m-PEG4-propargyl | PROTAC Linker.MedchemExpress.com.
  • A Comparative Guide to Functional Assays for PROTACs Featuring a Propargyl-PEG7-alcohol Linker.Benchchem.
  • Current strategies for the design of PROTAC linkers: a critical review.PMC - NIH.
  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers.PMC - PubMed Central.
  • This compound | PROTAC Linker.MedChemExpress.
  • This compound | PROTAC连接子.MCE.
  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers | Request PDF.
  • Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regul
  • Key methods to assemble PROTAC libraries using alkyl and ether linkers...
  • Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One.NIH.
  • Design the Perfect PROTAC®.Sigma-Aldrich.
  • PROTAC linker, E3 Ligase Ligand-Linker.BroadPharm.

Sources

Application Notes & Protocols: 4-(prop-2-yn-1-yloxy)piperidine hydrochloride in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of a Versatile Linker Moiety

In the landscape of targeted drug delivery, the precision of molecular architecture is paramount. The efficacy and safety of sophisticated therapeutic constructs, such as Antibody-Drug Conjugates (ADCs), hinge on the stability and selective reactivity of their constituent parts. Among these, the linker—the bridge between the targeting vehicle and the therapeutic payload—plays a critical role. 4-(prop-2-yn-1-yloxy)piperidine hydrochloride has emerged as a valuable building block in this context. Its structure incorporates a terminal alkyne group, a key functional handle for "click chemistry," and a piperidine ring, a privileged scaffold in medicinal chemistry known to influence physicochemical properties like solubility and cell permeability.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of targeted drug delivery systems. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical considerations for its successful implementation.

Core Principles: Leveraging Bioorthogonal Chemistry

The terminal alkyne functionality of this compound is its most significant feature for bioconjugation. It is one half of the chemical partnership in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3][4] This reaction is prized for its high efficiency, specificity, and biocompatibility, proceeding under mild conditions that preserve the integrity of sensitive biomolecules like antibodies.[5][6][7] The reaction forms a stable triazole linkage, covalently connecting the piperidine-containing linker to a payload or targeting moiety that has been functionalized with an azide group.[8]

The piperidine moiety itself can contribute to the overall properties of the resulting conjugate. Piperidine and its derivatives are common in pharmaceuticals and are known to be metabolically stable and can enhance a molecule's druggability by modulating its pharmacokinetic properties.[2]

Experimental Workflows & Protocols

Workflow Overview: From Linker Incorporation to Conjugate Characterization

The general workflow for utilizing this compound involves a multi-step process that begins with the attachment of this linker to either the targeting vehicle (e.g., an antibody) or the therapeutic payload. This is followed by the click chemistry reaction to assemble the final conjugate, which is then purified and rigorously characterized.

G cluster_0 Preparation Phase cluster_1 Conjugation Phase cluster_2 Purification & Analysis Functionalization Functionalize Payload/Antibody with Azide Group Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Functionalization->Click_Reaction Linker_Prep Prepare 4-(prop-2-yn-1-yloxy)piperidine hydrochloride Solution Linker_Prep->Click_Reaction Purification Purify ADC Conjugate (e.g., SEC, HIC) Click_Reaction->Purification Characterization Characterize Final Product (e.g., Mass Spec, HPLC) Purification->Characterization

Caption: High-level workflow for ADC synthesis using this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines a general procedure for the CuAAC reaction to conjugate an azide-modified biomolecule with this compound-functionalized payload.

Materials:

  • Azide-modified biomolecule (e.g., antibody)

  • Payload functionalized with 4-(prop-2-yn-1-yloxy)piperidine

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[6]

  • Copper-coordinating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)[6]

  • Reducing agent, e.g., Sodium Ascorbate, freshly prepared stock solution (e.g., 100 mM in water)[5][6]

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 100 mM EDTA)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Reagent Preparation: In a microcentrifuge tube, prepare the biomolecule solution by diluting the azide-modified biomolecule in the reaction buffer to the desired concentration.

  • Payload Addition: Add the 4-(prop-2-yn-1-yloxy)piperidine-functionalized payload to the biomolecule solution. The molar ratio of payload to biomolecule will need to be optimized but a starting point of 5-10 fold molar excess of the payload is recommended.

  • Catalyst Premix: In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution with the THPTA ligand stock solution. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used to protect the biomolecule from oxidation.[5][6][7] Allow this mixture to incubate for a few minutes.

  • Reaction Initiation: Add the copper catalyst premix to the biomolecule-payload mixture.

  • Reduction and Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[5][6] The final concentration of sodium ascorbate should be in the millimolar range.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light.

  • Quenching: Stop the reaction by adding the quenching solution (EDTA) to chelate the copper ions.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC), to remove unreacted payload, catalyst, and other small molecules.

Data Summary Table: Typical CuAAC Reaction Conditions

ParameterRecommended RangeRationale
Biomolecule Concentration 1-10 mg/mLBalances reaction efficiency and potential for aggregation.
Payload:Biomolecule Ratio 5:1 to 20:1 (molar)Drives the reaction to completion; needs optimization.
Copper(I) Concentration 50-250 µMCatalytic amount; higher concentrations can increase reaction rate but also risk protein damage.[6]
Ligand:Copper Ratio 5:1 (molar)Protects biomolecules from copper-induced oxidative damage and accelerates the reaction.[5][7]
Sodium Ascorbate Conc. 1-5 mMReduces Cu(II) to the active Cu(I) state.[5][6]
Reaction Time 1-4 hoursTypically sufficient for high conversion; can be monitored by chromatography.
Temperature Room Temperature (20-25°C)Mild conditions that preserve protein integrity.
pH 7.0-8.0Optimal for both the reaction and biomolecule stability.

Characterization of the Final Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the targeted drug delivery system.

Workflow for Conjugate Analysis

G Start Purified Conjugate Mass_Spec Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Start->Mass_Spec Determine DAR & Purity HPLC Chromatography (e.g., HIC, RP-HPLC) Start->HPLC Assess Heterogeneity SDS_PAGE SDS-PAGE Start->SDS_PAGE Confirm Conjugation End_Assay Functional Assays (e.g., Binding, Cytotoxicity) Mass_Spec->End_Assay HPLC->End_Assay

Caption: Analytical workflow for the characterization of the final drug conjugate.

Key Analytical Techniques:
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) MS can be used to determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR).

  • Chromatography:

    • Hydrophobic Interaction Chromatography (HIC): Separates species based on the number of conjugated drug-linker moieties, providing a profile of the DAR distribution.

    • Size Exclusion Chromatography (SEC): Assesses the level of aggregation in the final product.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the concentration of the conjugate and assess its purity.

  • Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing and non-reducing conditions can confirm the covalent attachment of the drug-linker to the antibody subunits.

  • Functional Assays: In vitro cell-based assays are crucial to confirm that the conjugation process has not compromised the binding affinity of the antibody or the potency of the cytotoxic payload.

Stability Considerations

The stability of the linker is a critical determinant of the therapeutic window of a targeted drug delivery system.[9][10] The propargyl ether bond in 4-(prop-2-yn-1-yloxy)piperidine is generally considered stable.[11] However, comprehensive stability studies of the final conjugate in relevant biological media (e.g., plasma) are essential.[11][12] These studies should monitor for any premature release of the payload, which could lead to off-target toxicity.[9]

Safety and Handling

This compound is classified as a substance that may cause skin, eye, and respiratory irritation.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] All work should be conducted in a well-ventilated area or a chemical fume hood.[13] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[13]

Conclusion

This compound is a versatile and valuable tool for the construction of targeted drug delivery systems. Its terminal alkyne group provides a reliable handle for bioorthogonal conjugation via click chemistry, while the piperidine core can impart favorable physicochemical properties. By following the detailed protocols and characterization workflows outlined in these application notes, researchers can effectively incorporate this linker into their drug development pipelines, paving the way for the creation of more precise and effective targeted therapies.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - ResearchGate.
  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples.
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Benchchem.
  • Acetylenic linkers in lead compounds: a study of the stability of the propargyl-linked antifolates - PubMed.
  • 1185100-09-7 | this compound - ChemScene.
  • This compound-SDS-MedChemExpress.
  • This compound | 1185100-09-7 - Sigma-Aldrich.
  • Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC - PubMed Central.
  • In vivo testing of drug-linker stability - PubMed.
  • An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Click chemistry in Applications - Lumiprobe.

Sources

Application Notes & Protocols for ADC Development Using 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[][2] The linker technology that covalently connects these two components is paramount to the ADC's success, directly influencing its stability, pharmacokinetics, and therapeutic index.[3] This guide details the application of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride , a versatile chemical building block, in the synthesis of advanced linker systems for ADC development. We leverage the terminal alkyne of this molecule for highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[4][5] This document provides a comprehensive workflow, from the synthesis of a heterobifunctional linker using the title compound to antibody modification, payload conjugation, and final ADC characterization. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reproducible ADC innovation.

Foundational Principle: The Power of Click Chemistry in Homogeneous ADC Production

First-generation ADCs, often produced through stochastic conjugation to lysine residues, resulted in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites.[4] This heterogeneity complicates manufacturing and quality control, leading to unpredictable efficacy and toxicity profiles.[2][4]

Bioorthogonal click chemistry, a term coined by K. Barry Sharpless, describes reactions that are modular, high-yielding, and generate only inoffensive byproducts under mild, aqueous conditions.[][4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example, forming a stable triazole linkage between an alkyne and an azide.[][6] Its application in ADC development allows for precise control over the conjugation site, enabling the production of homogeneous ADCs with a defined DAR.[][7] This control is critical for optimizing an ADC's therapeutic window.

G Heterogeneous_ADC Heterogeneous_ADC Toxic Poor Outcome Heterogeneous_ADC->Toxic Variable PK/PD Higher Off-Target Toxicity Homogeneous_ADC Homogeneous_ADC Efficacious Optimized Outcome Homogeneous_ADC->Efficacious Improved Therapeutic Window Consistent PK/PD

Core Reagent: this compound

This molecule serves as an ideal starting point for constructing bespoke linkers for ADC development. Its structure incorporates two key features that medicinal chemists can exploit.

Physicochemical Properties
PropertyValueSource
Chemical Name Piperidine, 4-(2-propyn-1-yloxy)-, hydrochloride (1:1)
CAS Number 1185100-09-7
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.66 g/mol
Appearance White to light yellow solid
Storage 4°C, protect from light
Structural Significance
  • Propargyl Group (Terminal Alkyne): This functional group is the reactive handle for the CuAAC reaction. Its linear geometry and small size make it minimally disruptive to protein structure, yet it is highly reactive and specific towards azide partners under catalyzed conditions.[8][9]

  • Piperidine Scaffold: Piperidine rings are prevalent in pharmaceuticals and are considered "privileged scaffolds".[10][11] They impart a degree of conformational rigidity to the linker, which can be advantageous for controlling the spatial relationship between the antibody and the payload. This rigidity can prevent the hydrophobic payload from folding back onto the antibody surface, which could otherwise lead to aggregation.[12] The piperidine nitrogen also offers a convenient point for further chemical modification.

Application Workflow: A Stepwise Guide to ADC Synthesis

The overall strategy involves a multi-step process that begins with the synthesis of a bifunctional linker, followed by sequential conjugation to the antibody and the cytotoxic payload. This ensures a controlled and stepwise assembly of the final ADC.

// Nodes Start [label="4-(prop-2-yn-1-yloxy)\npiperidine HCl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Linker_Synth [label="Step 1: Synthesize\nMaleimide-Piperidine-Alkyne\nHeterobifunctional Linker"]; Ab_Prep [label="Step 2: Prepare\nThiol-Activated Antibody\n(mAb-SH)"]; Linker_Conj [label="Step 3: Conjugate Linker\nto Antibody via\nThiol-Maleimide Reaction"]; Alkyne_Ab [label="Intermediate:\nAlkyne-Modified Antibody\n(mAb-Linker-Alkyne)"]; CuAAC [label="Step 4: Conjugate Payload\nvia CuAAC Click Reaction"]; ADC_Raw [label="Crude ADC Product"]; Purify [label="Step 5: Purify ADC\n(e.g., SEC)"]; Characterize [label="Step 6: Characterize ADC\n(HIC, SEC, MS)"]; Final_ADC [label="Final Homogeneous ADC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Linker_Synth [label="React with\nSM(PEG)n"]; Linker_Synth -> Linker_Conj; Ab_Prep -> Linker_Conj; Linker_Conj -> Alkyne_Ab; Alkyne_Ab -> CuAAC; CuAAC -> ADC_Raw [label="+ Azide-Payload"]; ADC_Raw -> Purify; Purify -> Characterize; Characterize -> Final_ADC; } caption="Figure 2: Overall workflow for ADC synthesis using the piperidine-alkyne linker."

Detailed Experimental Protocols

Disclaimer: These protocols are for research use only and should be performed by trained personnel in a suitable laboratory setting. All reagents should be handled according to their respective safety data sheets.

Protocol 4.1: Synthesis of an Alkyne-Functionalized Maleimide Linker

Rationale: To create a heterobifunctional linker, we react the secondary amine of the piperidine ring with a commercially available NHS-PEG-Maleimide crosslinker. The NHS ester reacts with the amine to form a stable amide bond, leaving a terminal maleimide for antibody conjugation and the terminal alkyne for payload conjugation. The PEG spacer enhances water solubility.

Materials:

  • This compound

  • SM(PEG)₄ (NHS-PEG4-Maleimide)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add TEA (2.5 equivalents) to the solution to deprotonate the piperidine hydrochloride and act as a base. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve SM(PEG)₄ (1.0 equivalent) in anhydrous DMF.

  • Slowly add the piperidine solution to the SM(PEG)₄ solution dropwise while stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the DMF under reduced pressure.

  • Purify the resulting Maleimide-PEG4-Piperidine-Alkyne linker using flash column chromatography on silica gel.

Protocol 4.2: Preparation of Thiol-Activated Monoclonal Antibody (mAb-SH)

Rationale: The interchain disulfide bonds in the hinge region of an IgG1 or IgG4 antibody can be selectively reduced to generate reactive thiol (-SH) groups. These thiols will then react specifically with the maleimide group of our synthesized linker.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL

  • Phosphate-Buffered Saline (PBS), pH 7.2, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • PD-10 desalting columns

Procedure:

  • Prepare a stock solution of 10 mM TCEP in degassed PBS.

  • To the antibody solution, add TCEP to a final concentration of 1-2 mM (a molar excess of ~2-5 fold over the antibody).

  • Incubate the reaction at 37°C for 60-90 minutes.

  • Immediately purify the reduced antibody (mAb-SH) from excess TCEP using a PD-10 desalting column equilibrated with degassed PBS, pH 7.2.

  • Determine the concentration of the mAb-SH using a UV-Vis spectrophotometer at 280 nm. Proceed immediately to the next step.

Protocol 4.3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This is the key "click" step where the azide-modified cytotoxic payload is attached to the alkyne-functionalized antibody. The protocol uses a copper(II) source with a reducing agent (sodium ascorbate) to generate the active copper(I) catalyst in situ. A stabilizing ligand like THPTA is crucial to enhance reaction efficiency and protect the antibody from oxidative damage.[6][13][14]

Materials:

  • Alkyne-modified antibody (from Protocol 4.2) in PBS

  • Azide-functionalized payload (e.g., Azido-PEG-MMAE) dissolved in DMSO

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • In a reaction tube, add the alkyne-modified antibody.

  • Add the azide-payload solution. A molar excess of 5-10 equivalents relative to the antibody is recommended. Ensure the final DMSO concentration is below 10% v/v.

  • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.[13][14] Let it stand for 2-3 minutes.

  • Add the catalyst premix to the antibody-payload mixture. A final copper concentration of 0.1-0.25 mM is typical.[13]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[6][13]

  • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM.

  • Purify the resulting ADC to remove unreacted payload, catalyst, and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Characterization and Quality Control of the Final ADC

Comprehensive analytical characterization is essential to ensure the quality, consistency, and safety of the ADC.[15][16][17] The goal is to confirm the structural integrity of the antibody, determine the average DAR, and assess the level of aggregation and impurities.[2][18]

ADC_Structure

Key Analytical Techniques for ADC Characterization
TechniqueParameter MeasuredRationale & Importance
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) and distributionSeparates ADC species based on hydrophobicity. Each conjugated drug adds hydrophobicity, allowing for the quantification of DAR 0, 2, 4, etc., species.[19][20]
Size Exclusion Chromatography (SEC) Aggregation and fragmentationSeparates molecules by size. Essential for quantifying high molecular weight species (aggregates) and fragments, which can impact safety and efficacy.[19][20]
Reversed-Phase HPLC (RP-HPLC) Purity, DAR (under denaturing conditions)Provides high-resolution separation of light and heavy chains, allowing for confirmation of conjugation sites and DAR on each chain.[19]
Mass Spectrometry (MS) Intact mass, confirmation of conjugation, DARProvides precise mass measurements of the intact ADC and its subunits (light/heavy chains), confirming successful conjugation and providing an orthogonal method for DAR determination.[15][21]
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen binding affinityA functional assay to ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[22]
Protocol 5.2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Rationale: HIC is the gold standard for determining the average DAR and the distribution of different drug-loaded species in a non-denaturing condition.

Materials:

  • Purified ADC sample

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with a high concentration of Mobile Phase A.

  • Inject 20-50 µg of the ADC sample.

  • Elute the ADC species using a decreasing salt gradient (e.g., 100% A to 100% B over 30 minutes).

  • Monitor the chromatogram at 280 nm.

  • Peaks will elute in order of increasing hydrophobicity: unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, etc.

  • Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ (Peak Area of DARₓ * x) / Σ (Total Peak Area) (where x = 0, 2, 4...)

Conclusion

The strategic use of building blocks like This compound is instrumental in advancing the field of antibody-drug conjugates. By providing a stable scaffold and a reactive handle for click chemistry, this reagent facilitates the construction of sophisticated, well-defined linkers. The protocols and workflows outlined in this guide demonstrate a robust pathway to producing homogeneous ADCs with desirable physicochemical and pharmacological properties. The emphasis on rigorous analytical characterization ensures that the final product is well-defined, consistent, and suitable for further preclinical and clinical development, ultimately contributing to the creation of safer and more effective targeted cancer therapies.

References

  • Vertex AI Search. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples.
  • Beck, A., et al. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health.
  • Biochempeg. (2020, August 20). Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development.
  • LCGC International. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates.
  • BOC Sciences. (n.d.). Click Chemistry in Antibody Drug Conjugates.
  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates.
  • PubMed. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends.
  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11).
  • Beijing Baite Paike Biotechnology Co., Ltd. (n.d.). Antibody-Drug Conjugate (ADC) Characterization.
  • MedchemExpress.com. (n.d.). ADC Synthesis | Click Chemistry.
  • National Institutes of Health. (n.d.). Click Chemistry Conjugations.
  • BenchChem. (n.d.). An In-Depth Technical Guide to Cleavable ADC Linkers: Featuring Propargyl-PEG7-acid.
  • MedchemExpress.com. (n.d.). Propargyl-PEG1-SS-PEG1-propargyl | ADC Linker.
  • MedChemExpress. (n.d.). Propargyl-PEG7-acid | ADC/PROTAC Linker.
  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights.
  • BroadPharm. (n.d.). Antibody Drug Conjugates.
  • Separation Science. (n.d.). Methods for mAb and ADC analysis.
  • BioPharm International. (2015, February 1). Tackling Analytical Method Development for ADCs.
  • BenchChem. (n.d.). Application Notes: Synthesis of Antibody-Drug Conjugates (ADCs) using a Cleavable "Mal- PEG4.
  • MedChemExpress. (n.d.). This compound-COA-668072.
  • MedChemExpress. (n.d.). This compound | PROTAC Linker.
  • Benchchem. (n.d.). An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development.
  • MedchemExpress.com. (n.d.). N-Benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide-13C.
  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • MedchemExpress.com. (n.d.). 1-chloro-6-5-prop-1-ynyl-thiophen-2-yl-hexa-3-5-diyn-2-ol.
  • Springer Protocols. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition.
  • LGC Standards. (n.d.). This compound.
  • MedChemExpress. (n.d.). This compound | PROTAC Linker.
  • MCE. (n.d.). This compound | PROTAC连接子.
  • MedChemExpress. (2026, January 5). This compound-SDS.
  • ResearchGate. (2025, August 9). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • MedchemExpress.com. (n.d.). 5-oxo-5-prop-2-yn-1-ylamino-pent-2-enoic-acid.
  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MedchemExpress.com. (n.d.). 贾巴尔普尔市少妇上门外围女服务{小姐妹约炮网止→m619.cc真实上门服务}高铁站附近陌陌怎么找小姐.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Piperidine-Based Linkers.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Illuminating Biology: A Guide to Fluorescent Labeling of Biomolecules using 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the fluorescent labeling of biomolecules using 4-(prop-2-yn-1-yloxy)piperidine hydrochloride. This versatile linker molecule, equipped with a terminal alkyne group, serves as a powerful tool for attaching fluorescent probes to proteins, antibodies, and cells through the highly efficient and specific "click chemistry" reactions.

Introduction: The Power of Bioorthogonal Chemistry

In the intricate landscape of cellular biology, the ability to visualize and track specific biomolecules is paramount. Fluorescent labeling has emerged as an indispensable technique, offering unparalleled insights into protein localization, trafficking, and interactions.[1] Traditional labeling methods, however, often lack the specificity required for complex biological systems. The advent of bioorthogonal chemistry, and specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the field by providing a highly selective and robust method for bioconjugation.[2] This reaction, often referred to as "click chemistry," enables the covalent ligation of two molecules, one bearing an azide and the other an alkyne, with exceptional efficiency and specificity, even in the complex milieu of a living cell.

The subject of this guide, This compound , is a key building block in this chemical toolbox. Its terminal alkyne group is poised for reaction with an azide-modified fluorescent dye, while the piperidine moiety can enhance the pharmacokinetic properties of the resulting bioconjugate, a feature of significant interest in drug development.[3]

Chemical Properties of this compound

Understanding the chemical and physical properties of this linker is crucial for its effective application.

PropertyValueSource
CAS Number 1185100-09-7ChemScene
Molecular Formula C₈H₁₄ClNOChemScene
Molecular Weight 175.66 g/mol ChemScene
Appearance SolidSigma-Aldrich
Purity ≥98%ChemScene
Storage 4°C, protect from lightChemScene, Sigma-Aldrich
SMILES C#CCOC1CCNCC1.ClChemScene

The "Click" Reaction: A Tale of Two Chemistries

The terminal alkyne of this compound can be conjugated to an azide-functionalized fluorophore via two primary click chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for many bioconjugation applications due to its rapid kinetics and high yields.[4][5] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5]

Reaction Workflow: CuAAC

CuAAC_Workflow cluster_reactants Reactants Biomolecule Biomolecule (Protein, Antibody, etc.) Labeled_Biomolecule Fluorescently Labeled Biomolecule Biomolecule->Labeled_Biomolecule Introduction of Alkyne Group Alkyne_Linker 4-(prop-2-yn-1-yloxy)piperidine hydrochloride Azide_Fluorophore Azide-Modified Fluorescent Dye Azide_Fluorophore->Labeled_Biomolecule Click Reaction Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) SPAAC_Workflow cluster_reactants Reactants Biomolecule Biomolecule (Protein, Antibody, etc.) Labeled_Biomolecule Fluorescently Labeled Biomolecule Biomolecule->Labeled_Biomolecule Introduction of Azide Group Alkyne_Linker 4-(prop-2-yn-1-yloxy)piperidine hydrochloride Strained_Alkyne_Fluorophore Strained Cyclooctyne- Modified Fluorescent Dye Strained_Alkyne_Fluorophore->Labeled_Biomolecule Click Reaction

Caption: General workflow for SPAAC labeling.

Protocols for Fluorescent Labeling

The following protocols provide detailed, step-by-step methodologies for the fluorescent labeling of proteins and cells using this compound.

Protocol 1: Copper-Catalyzed Fluorescent Labeling of Proteins (CuAAC)

This protocol describes the labeling of a purified protein that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein

  • This compound

  • Azide-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column

  • DMSO (anhydrous)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the azide-reactive fluorescent dye in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Protein Preparation:

    • Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein solution

      • This compound stock solution (to a final concentration of 100-200 µM)

      • Azide-reactive fluorescent dye stock solution (to a final concentration of 25-50 µM)

      • THPTA stock solution (to a final concentration of 500 µM)

      • CuSO₄ stock solution (to a final concentration of 100 µM)

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the excess dye and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation maximum) using a spectrophotometer. The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / (A_protein / ε_protein) where A is the absorbance and ε is the molar extinction coefficient.

Protocol 2: Copper-Free Fluorescent Labeling of Live Cells (SPAAC)

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycoproteins.

Materials:

  • Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)

  • This compound

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)

  • Cell culture medium

  • PBS, pH 7.4

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells in the presence of an appropriate azide-containing metabolic precursor for 24-72 hours to allow for incorporation into cell surface glycans.

    • Harvest the cells and wash them twice with ice-cold PBS.

    • Resuspend the cells in fresh, serum-free cell culture medium at a density of 1 x 10⁶ cells/mL.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of the DBCO-functionalized fluorescent dye in anhydrous DMSO.

    • Add the DBCO-functionalized fluorescent dye stock solution to the cell suspension to a final concentration of 10-50 µM.

    • Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove any unbound dye.

  • Analysis:

    • Resuspend the cells in PBS for analysis by flow cytometry or in an appropriate imaging medium for fluorescence microscopy.

Troubleshooting and Considerations

  • Low Labeling Efficiency (CuAAC):

    • Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.

    • Increase the concentration of the alkyne-linker and/or the fluorescent dye.

    • Optimize the reaction time and temperature.

    • Ensure the protein is fully solubilized and free of interfering substances.

  • Cell Viability Issues (SPAAC):

    • Reduce the concentration of the DBCO-functionalized dye.

    • Decrease the incubation time.

    • Ensure all washing steps are performed with ice-cold PBS.

  • Background Fluorescence:

    • Thoroughly purify the labeled biomolecule to remove all unbound dye.

    • Include appropriate negative controls (e.g., cells not treated with the metabolic precursor).

Conclusion

This compound, in conjunction with click chemistry, provides a robust and versatile platform for the fluorescent labeling of a wide range of biomolecules. The protocols outlined in this guide offer a starting point for researchers to explore the vast potential of this technology in their specific applications. By carefully considering the principles of bioorthogonal chemistry and optimizing reaction conditions, scientists can successfully illuminate the intricate workings of biological systems.

References

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13-21. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

Sources

"4-(prop-2-yn-1-yloxy)piperidine hydrochloride" use in live-cell imaging experiments

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Bioorthogonal Labeling in Live-Cell Imaging Using 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Introduction: The Power of Seeing Chemistry in Action

Live-cell imaging has revolutionized our understanding of dynamic biological processes, allowing researchers to move beyond static snapshots to observe cellular mechanics in real-time. A significant challenge, however, has been the specific and non-perturbative labeling of non-proteinaceous biomolecules or tracking small-molecule drugs within the complex milieu of a living cell. The advent of bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has provided a powerful solution.[1][2][3][4]

At the forefront of this field is the "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide and a terminal alkyne with remarkable efficiency and specificity.[5][6] Small molecules functionalized with a terminal alkyne, such as this compound, can serve as versatile chemical reporters. Once introduced into a biological system, this alkyne handle can be "clicked" with a fluorescently-tagged azide, enabling precise visualization.

This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a bioorthogonal labeling tool in live-cell imaging experiments. We will delve into the principles of the technique, experimental design considerations, and step-by-step methodologies for researchers in cell biology and drug development.

Principle of the Method: Alkyne-Azide Click Chemistry

The core of this technique is a two-step labeling strategy. First, the alkyne-containing probe, this compound, is introduced to the cells. The piperidine scaffold is a privileged structure in medicinal chemistry, known to be present in numerous clinically approved drugs, suggesting it may facilitate cell permeability and interaction with specific cellular targets.[7][8] After incubation and removal of the unbound probe, a fluorescent dye molecule carrying a complementary azide group is added. In the presence of a copper(I) catalyst, the alkyne and azide groups undergo a cycloaddition reaction, forming a stable covalent bond that effectively tethers the fluorophore to the target.

The critical advantage of this bioorthogonal approach is that neither the alkyne nor the azide group is typically found in biological systems, ensuring that the reaction occurs only between the intended partners with minimal off-target labeling.[1]

G cluster_0 Step 1: Cellular Labeling cluster_1 Step 2: Bioorthogonal Reaction cluster_2 Step 3: Imaging A Introduce Alkyne Probe (4-(prop-2-yn-1-yloxy)piperidine HCl) B Probe Binds to Cellular Target(s) A->B C Wash to Remove Unbound Probe B->C D Add Azide-Fluorophore & Cu(I) Catalyst C->D E Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->E F Wash to Remove Unbound Fluorophore E->F G Live-Cell Fluorescence Microscopy F->G G cluster_0 CuAAC Reaction Alkyne R1-C≡CH catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) + THPTA Ligand Azide N3-R2 Triazole Triazole Product reagents + catalyst->Triazole

Figure 2. Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Labeling Procedure:

  • To the washed cells from Protocol 1, add the freshly prepared Click Reaction Mix.

  • Incubate for 5-15 minutes at 37°C, protected from light.

    • Rationale: The reaction is typically very fast, and longer incubation times are usually not necessary and may increase cellular stress. [5]3. Aspirate the reaction mix and wash the cells three times with pre-warmed live-cell imaging buffer.

  • Add fresh, pre-warmed imaging buffer to the cells. You are now ready for imaging.

Protocol 3: Live-Cell Imaging
  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a temperature and CO₂-controlled environmental chamber. Set the chamber to 37°C and 5% CO₂.

  • Imaging Parameters: Use the appropriate laser lines and emission filters for your chosen fluorophore.

    • Example: For Alexa Fluor 488, use a 488 nm laser for excitation and collect emission between ~500-550 nm.

  • Minimize Phototoxicity: Use the lowest possible laser power and shortest possible exposure time that provides an adequate signal. For time-lapse imaging, increase the interval between acquisitions as much as the biological process under study will allow.

  • Acquisition: Acquire images from your experimental and control samples using identical imaging settings.

Troubleshooting

Problem Possible Cause Solution
No/Weak Signal - Insufficient probe/dye concentration or incubation time.- Inactive catalyst (oxidized sodium ascorbate).- Probe did not bind to a target.- Optimize concentrations and incubation times.- Prepare fresh sodium ascorbate solution for every experiment.- Confirm probe uptake/binding with an alternative method if possible.
High Background - Incomplete washing of unbound probe or dye.- Non-specific binding of the azide-fluorophore.- Increase the number and duration of wash steps.- Include a blocking step (e.g., with 1% BSA) before adding the click mix.- Check your "no-alkyne" control; if it is bright, the issue is with the dye.
Cell Death/Stress - Copper toxicity.- Phototoxicity from imaging.- High concentration of probe or dye.- Ensure the correct CuSO₄:THPTA ratio (1:5). Reduce incubation time.- Reduce laser power and exposure time. Increase time-lapse interval.- Perform a dose-response curve to find the optimal non-toxic concentration.

Conclusion

The use of alkyne-functionalized small molecules like this compound in conjunction with bioorthogonal click chemistry provides a robust and versatile platform for live-cell imaging. This two-step labeling strategy allows for the precise visualization of molecular-level events with high specificity and minimal perturbation to the living system. By carefully optimizing protocols and including rigorous controls, researchers can unlock new insights into cellular function, drug distribution, and dynamic biological processes.

References

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Butkute, E., et al. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. Cells, 13(8), 683. [Link]

  • Butkute, E., et al. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. PubMed, [Link]

  • Wang, Q., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(11), 3649-3651. [Link]

  • Nikic, I., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10, 780-791. [Link]

  • Thiele, C., et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 55(4), 775-784. [Link]

  • Wei, L., et al. (2013). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 10(5), 431-433. [Link]

  • Click Chemistry Tools. (n.d.). Safety Data Sheet. Click Chemistry Tools. [Link]

  • Khaiitova, K., et al. (2024). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences, 49(3), 465-480. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • van der Velden, J. L. J., et al. (2022). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Bioconjugate Chemistry, 33(10), 1833-1849. [Link]

  • Chen, Y., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. Molecules, 28(13), 5174. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry. Chemical Society Reviews, 43(19), 6548-6566. [Link]

  • Bio-Connect. (n.d.). 4-(2-(Prop-2-yn-1-yloxy)ethyl)piperidine hydrochloride. Bio-Connect. [Link]

  • Dimmock, J. R., et al. (2001). Piperidin-4-ones: the potential pharmacophore. Current Medicinal Chemistry, 8(3), 169-185. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine. (2005).
  • Obydennov, D. L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(13), 4236. [Link]

Sources

"4-(prop-2-yn-1-yloxy)piperidine hydrochloride" chemical ligation strategies.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced C-C Bond Formation: The Sonogashira Coupling

Beyond cycloaddition reactions, the terminal alkyne of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride is an excellent substrate for palladium and copper co-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1][2] This reaction forms a C(sp²)-C(sp) bond by coupling the terminal alkyne with an aryl or vinyl halide, providing a powerful method for directly attaching the piperidine moiety to aromatic and heteroaromatic systems, which are common cores of bioactive molecules.[2][3][4]

4.1. Mechanistic Rationale & Experimental Causality

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. The final step is reductive elimination, which forms the desired coupled product and regenerates the active Pd(0) catalyst.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide species. This intermediate is crucial for transferring the acetylide group to the palladium center. The amine base also serves as a solvent and scavenges the HX formed during the reaction.

The choice of palladium source (e.g., Pd(PPh₃)₂Cl₂), copper co-catalyst (CuI), ligands (e.g., PPh₃), and base is critical for achieving high yields and preventing side reactions, such as the undesirable homocoupling of the alkyne (Glaser coupling).[5]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L2Pd(II)(R)(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Alkyne L2Pd(II)(R)(C≡CR') Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Coupled Product (R-C≡CR') RedElim->Product CuI Cu(I)X Alkyne_Coord π-Alkyne Complex CuI->Alkyne_Coord Cu_Acetylide Cu(I) Acetylide (Cu-C≡CR') Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->OxAdd Alkyne 4-(prop-2-yn-1-yloxy)piperidine (R'-C≡CH) Alkyne->Alkyne_Coord Base Amine Base Base->Alkyne_Coord Deprotonation

Figure 3: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

4.2. Protocol: Sonogashira Coupling with this compound

This protocol provides a general framework for coupling the title compound with an aryl or vinyl halide. Optimization of temperature, solvent, and base may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl halide (iodides and bromides are most common)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (optional, can improve catalyst stability)

  • Anhydrous amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF, or neat amine)

  • Nitrogen or Argon source (reaction is air-sensitive)

Step-by-Step Methodology:

  • Inert Atmosphere:

    • Set up a Schlenk flask or round-bottom flask equipped with a condenser under a nitrogen or argon atmosphere. All glassware should be oven-dried to remove moisture.

  • Reagent Addition:

    • To the flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

    • If using a solid palladium catalyst like Pd(PPh₃)₂Cl₂, adding a phosphine ligand like PPh₃ (2-10 mol%) can be beneficial.

  • Solvent and Base:

    • Add the anhydrous solvent (if not using the amine as the solvent) followed by the anhydrous amine base (e.g., TEA). The base is crucial and often used in large excess or as the solvent.

    • Ensure the mixture is thoroughly degassed by bubbling with nitrogen or argon for 20-30 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C). The optimal temperature depends on the reactivity of the aryl halide (I > Br > Cl).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the catalyst residues and amine salts.

    • Wash the filtrate with saturated aqueous ammonium chloride (to remove copper) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

4.3. Data & Optimization Insights

ParameterRecommended RangeRationale & Expert Notes
Pd Catalyst 1 - 5 mol%Pd(PPh₃)₂Cl₂ is a common, air-stable precatalyst. Lower loadings are desirable but may require longer reaction times.
Cu(I) Co-catalyst 2 - 10 mol%Essential for activating the alkyne. Excess can lead to alkyne homocoupling.
Base TEA, DIPAMust be anhydrous. Often used as both base and solvent. DIPA is sometimes more effective for less reactive halides.
Solvent THF, DMF, TolueneAnhydrous conditions are critical. Choice depends on reactant solubility and reaction temperature.[7]
Temperature 25 - 80 °CAryl iodides often react at room temperature, while bromides may require heating.

Summary and Applications in Drug Discovery

The strategic incorporation of this compound into molecular scaffolds offers significant advantages in drug discovery and development. The piperidine ring is a well-established pharmacophore that can enhance drug-like properties. The terminal alkyne provides a versatile handle for precise, high-yield chemical ligations.

  • PROTACs: This building block is frequently used as a linker component in Proteolysis Targeting Chimeras (PROTACs).[3][7][8] The alkyne allows for the facile connection of a warhead (targeting the protein of interest) to an E3 ligase ligand via CuAAC or Sonogashira coupling. The piperidine can impart favorable solubility and conformational rigidity to the linker, which is critical for PROTAC efficacy.[9][10][]

  • Fragment-Based Drug Discovery (FBDD): The piperidine moiety can serve as an initial fragment that binds to a biological target. The alkyne handle then allows for the systematic "growing" or linking of other fragments to explore and optimize binding interactions.

  • Bioconjugation: Using the bioorthogonal CuAAC or SPAAC reactions, molecules containing this piperidine scaffold can be attached to complex biological entities like proteins, nucleic acids, or surfaces for diagnostic or therapeutic purposes.

The choice of ligation strategy—CuAAC for its efficiency and simplicity, SPAAC for its biocompatibility, or Sonogashira coupling for direct arylation—should be guided by the specific synthetic goal and the chemical nature of the coupling partners.

References

  • Barde, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Available at: [Link]

  • Li, J-H., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]

  • Scott, C. J., & Al-Zoubi, R. M. (2015). Sonogashira cross-coupling in a designer ionic liquid (IL) without copper, external base, or additive, and with recycling and reuse of the IL. UNF Digital Commons. Available at: [Link]

  • Zorba, A., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]

  • Skwarczynski, M., & Hayashi, Y. (2009). Sonogashira coupling in natural product synthesis. ResearchGate. Available at: [Link]

  • Edmondson, S. D., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note & Protocol: Advanced Nanoparticle Functionalization using 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Surface Functionalization in Nanoparticle Systems

The transformative potential of nanoparticles in therapeutic and diagnostic applications is intrinsically linked to the precise control of their surface chemistry. Unmodified nanoparticles often face challenges such as aggregation, rapid clearance by the immune system, and non-specific interactions, which limit their efficacy.[1][2] Surface functionalization addresses these limitations by attaching specific molecules—ligands—to the nanoparticle surface, thereby tailoring their biological identity and function. This process can enhance stability, improve biocompatibility, and enable targeted delivery to specific cells or tissues.[2][3][4]

Among the myriad of chemical strategies for surface modification, "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a superior method.[5][6][7] Introduced by K.B. Sharpless in 2001, this reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding reliably under mild aqueous conditions.[5][8] The reaction forms a stable triazole linkage between an azide and a terminal alkyne, two functional groups that are largely absent in biological systems, ensuring the reaction is highly bioorthogonal.[9]

This application note provides a comprehensive guide to the functionalization of nanoparticles using 4-(prop-2-yn-1-yloxy)piperidine hydrochloride (Product Information[8][10][11]). This versatile building block features a terminal alkyne group, making it an ideal ligand for CuAAC-mediated nanoparticle conjugation. The piperidine moiety offers a scaffold for further modifications or can impart specific solubility and charge characteristics to the nanoparticle surface. We present detailed, field-proven protocols for the functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles, followed by essential characterization and purification methodologies.

Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of the protocols described herein. It involves the reaction between the terminal alkyne of 4-(prop-2-yn-1-yloxy)piperidine and an azide group previously installed on the nanoparticle surface. A copper(I) catalyst is essential to achieve high reaction rates and regioselectivity, yielding the 1,4-disubstituted triazole isomer exclusively.[12]

Causality Behind Component Selection:

  • Copper(I) Source: Typically, Copper(II) sulfate (CuSO₄) is used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. This approach is more convenient and avoids the instability of storing Cu(I) salts.[5][8]

  • Reducing Agent: Sodium ascorbate is the reductant of choice due to its water solubility and biocompatibility. However, it can generate reactive oxygen species, which may damage sensitive biomolecules.[13]

  • Stabilizing Ligand: To protect the Cu(I) from oxidation and disproportionation in aqueous media and to mitigate potential cytotoxicity, a stabilizing ligand is crucial.[14] Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly recommended for bioconjugation applications as they enhance reaction efficiency and protect biological targets.[8][14]

The overall reaction mechanism is depicted below.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction NP_Azide Azide-Functionalized Nanoparticle (NP-N₃) Reaction Cycloaddition NP_Azide->Reaction Alkyne_Ligand 4-(prop-2-yn-1-yloxy)piperidine (Alkyne Ligand) Alkyne_Ligand->Reaction CuSO4 CuSO₄ (Cu²⁺) Reduction Reduction CuSO4->Reduction Ascorbate Sodium Ascorbate Ascorbate->Reduction THPTA THPTA Ligand CuI_Complex Active Cu(I)-THPTA Complex THPTA->CuI_Complex Stabilizes Reduction->CuI_Complex Generates CuI_Complex->Reaction Catalyzes Product Functionalized Nanoparticle (NP-Triazole-Ligand) Reaction->Product Forms

Caption: CuAAC Reaction Workflow.

Protocol 1: Functionalization of Azide-Coated Gold Nanoparticles (AuNPs)

This protocol describes the conjugation of this compound to commercially available or user-prepared azide-functionalized gold nanoparticles.

A. Materials & Reagents

  • Azide-functionalized Gold Nanoparticles (e.g., 20 nm diameter) suspended in ultrapure water.

  • This compound (MW: 175.66 g/mol )[10]

  • Copper(II) Sulfate (CuSO₄), 20 mM stock solution in ultrapure water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM stock solution in ultrapure water.

  • Sodium Ascorbate, 100 mM stock solution in ultrapure water (prepare fresh).

  • Phosphate-Buffered Saline (PBS), 10X, pH 7.4.

  • Ultrapure water (18.2 MΩ·cm).

  • Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL).

B. Step-by-Step Methodology

  • Preparation of Reagents:

    • Prepare a 10 mM solution of this compound in ultrapure water. Expert Tip: The hydrochloride salt is acidic. For pH-sensitive applications, consider neutralizing the solution or performing the reaction in a buffered system like PBS to ensure the piperidine nitrogen is deprotonated and solubility is maintained.

    • Prepare a fresh 100 mM solution of sodium ascorbate immediately before use, as it is prone to oxidation.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add 500 µL of the azide-functionalized AuNP suspension (e.g., at a concentration of 0.1 mg/mL).

    • Add 50 µL of 10X PBS to buffer the solution.

    • Add 10 µL of the 10 mM this compound solution. This provides a significant molar excess of the alkyne ligand relative to the surface azide groups on the nanoparticles.

    • Prepare the catalyst premix: In a separate tube, mix 10 µL of 20 mM CuSO₄ and 20 µL of 100 mM THPTA. Let it stand for 2-3 minutes. Causality: Premixing allows the THPTA ligand to chelate the copper, enhancing its stability and catalytic activity.[8]

    • Add 30 µL of the CuSO₄/THPTA premix to the nanoparticle solution.

  • Initiation and Incubation:

    • Initiate the click reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.[5][15]

    • Gently vortex the tube for 5 seconds to ensure thorough mixing.

    • Incubate the reaction mixture for 1-2 hours at room temperature on a slow rotator or shaker, protected from light.

  • Purification of Functionalized AuNPs:

    • Rationale: Purification is critical to remove excess unreacted ligand, copper catalyst, and other reagents which could interfere with downstream applications and characterization.[16][17]

    • Method - Centrifugation:

      • Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).

      • Carefully remove the supernatant.

      • Resuspend the nanoparticle pellet in 1 mL of PBS (1X). Sonication in a water bath for 30-60 seconds may be necessary to fully redisperse the particles.

      • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of contaminants.

      • After the final wash, resuspend the purified, functionalized AuNPs in a suitable buffer for storage (e.g., PBS with 0.01% Tween-20 for stability) at 4°C.

Protocol 2: Functionalization of Azide-Coated Iron Oxide Nanoparticles (IONPs)

This protocol is adapted for superparamagnetic iron oxide nanoparticles, which are often used in magnetic separation and MRI applications.

A. Materials & Reagents

  • Azide-functionalized, PEG-coated Iron Oxide Nanoparticles (e.g., 30 nm diameter) suspended in ultrapure water.

  • All other reagents are the same as in Protocol 1.

B. Step-by-Step Methodology

  • Preparation of Reagents: Follow Step 1 from Protocol 1.

  • Reaction Setup:

    • In a 2.0 mL microcentrifuge tube, disperse 1 mg of azide-functionalized IONPs in 1 mL of 1X PBS.

    • Add 20 µL of the 10 mM this compound solution.

    • Prepare the catalyst premix as described in Protocol 1 (20 µL of 20 mM CuSO₄ and 40 µL of 100 mM THPTA).

    • Add 60 µL of the CuSO₄/THPTA premix to the IONP suspension.

  • Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution.

    • Incubate for 2-4 hours at room temperature with gentle end-over-end rotation. Expert Tip: Reactions with sterically hindered surfaces or larger nanoparticles may benefit from longer incubation times or gentle heating (e.g., 37°C).

  • Purification of Functionalized IONPs:

    • Method - Magnetic Separation:

      • Place the microcentrifuge tube on a strong magnetic stand. Allow the IONPs to migrate to the side of the tube (this may take 5-10 minutes).

      • Once the solution is clear, carefully aspirate and discard the supernatant.

      • Remove the tube from the magnet and resuspend the IONPs in 1 mL of 1X PBS.

      • Repeat the magnetic separation and resuspension steps three times.

      • After the final wash, resuspend the purified IONPs in the desired buffer for storage at 4°C.

Workflow Visualization

Functionalization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_key Purification Method Start Start: Azide-NP Suspension Mix Combine NP, Ligand, Buffer & Catalyst Premix Start->Mix Reagents Prepare Ligand & Catalyst Solutions Reagents->Mix Initiate Initiate with Sodium Ascorbate Mix->Initiate Incubate Incubate (1-4h, RT) Initiate->Incubate Separate Separate NPs Incubate->Separate Wash1 Wash 1 Separate->Wash1 Wash2 Wash 2 Wash1->Wash2 Wash3 Wash 3 Wash2->Wash3 Final Characterize & Store Purified NPs Wash3->Final AuNP_Purify Centrifugation for AuNPs IONP_Purify Magnetic Separation for IONPs

Caption: General Experimental Workflow.

Validation & Characterization: A Self-Validating System

Successful functionalization must be confirmed through rigorous characterization. Comparing data from before and after the conjugation protocol provides definitive evidence of surface modification.

Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter (size) and size distribution (Polydispersity Index, PDI) of nanoparticles in suspension.[14][18][19][20][21] The covalent attachment of 4-(prop-2-yn-1-yloxy)piperidine will increase the overall size of the nanoparticles.

  • Expected Outcome: An increase in the Z-average hydrodynamic diameter. The PDI should remain low (<0.3), indicating that the functionalization process did not induce significant aggregation.[22]

  • Protocol Insight: Measure the size and PDI of the azide-functionalized nanoparticles before the reaction and the purified, functionalized nanoparticles after the reaction. A consistent increase in size is a primary indicator of successful conjugation.[23][24]

Table 1: Example DLS Data Before and After Functionalization

Nanoparticle SampleZ-Average Diameter (d.nm)Polydispersity Index (PDI)
Azide-AuNPs (Pre-reaction)22.5 ± 0.40.15
Functionalized AuNPs (Post-purification)28.2 ± 0.60.18
Azide-IONPs (Pre-reaction)35.1 ± 0.80.21
Functionalized IONPs (Post-purification)42.5 ± 1.10.24
X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique that provides elemental composition and chemical state information for the top ~10 nm of a material. It is an authoritative method to confirm the presence of the attached ligand.

  • Expected Outcome: The XPS survey scan of the functionalized nanoparticles will show a new peak for Nitrogen (N 1s) at approximately 400 eV, originating from the piperidine ring and the newly formed triazole ring. High-resolution scans of the C 1s region may also show changes corresponding to the new chemical bonds formed.[3][19]

  • Protocol Insight: Acquire XPS spectra for both the initial azide-functionalized nanoparticles and the final purified product. The appearance of the N 1s peak is a direct and unambiguous confirmation of successful conjugation.[12]

Table 2: Expected Elemental Composition Changes from XPS Survey Scans

Element (Binding Energy)Azide-NPs (Atomic %)Functionalized NPs (Atomic %)Rationale for Change
Au 4f (for AuNPs) or Fe 2p (for IONPs)~15-20%~10-15%Signal from core material is attenuated by the new surface layer.
C 1s (~285 eV)~60-70%~65-75%Increase due to the carbon content of the piperidine ligand.
O 1s (~532 eV)~10-15%~10-15%May increase slightly due to the ether linkage in the ligand.
N 1s (~400 eV)~3-5% (from azide)~5-10%Significant increase due to nitrogen in the piperidine and triazole rings. This is the key indicator.
Additional Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to detect the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of new peaks corresponding to the triazole ring.

  • Transmission Electron Microscopy (TEM): Primarily used to confirm that the nanoparticle core size, shape, and dispersion state are maintained after the functionalization and purification process.[23]

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the functionalization of nanoparticles using this compound via CuAAC click chemistry. By explaining the causality behind experimental choices and integrating a comprehensive, multi-technique characterization strategy, this guide serves as a self-validating system for researchers. The successful attachment of this versatile ligand opens avenues for developing sophisticated nanoparticle systems for targeted drug delivery, advanced diagnostics, and novel biomaterials.

References

  • Presolski, S. J., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]

  • Gao, C., et al. (Year). Iron oxide magnetic nanoparticles with versatile surface functions based on dopamine anchors. Journal of Materials Chemistry B. (Note: Specific year not available in snippet). [Link]

  • Lihumis, H. S., Al Talebi, Z. A., & Shanan, S. H. (2022). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Asian Journal of Green Chemistry, 6(1), 68-87. [Link]

  • Bettersize Instruments Ltd. (2023). Why choose dynamic light scattering for nanoparticle characterisation?. Bettersize Official Website. [Link]

  • Son, J. G., et al. (Year). Probing Organic Ligands and their Binding Schemes on Nanocrystals by Mass Spectrometric and FT-IR Spectroscopic Imaging. KAIST Repository. (Note: Specific year not available in snippet). [Link]

  • Zaman, M., Ang, S., & Singh, S. (2016). Characterizing Nanoparticle Size by Dynamic Light Scattering. Journal of the Arkansas Academy of Science, 70, 41. [Link]

  • Presolski, S. J., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Journal of the American Chemical Society. [Link]

  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Wyatt Technology Official Website. [Link]

  • Eastoe, J., et al. (Year). Separation and Purification of Nanoparticles in a Single Step. Langmuir. (Note: Specific year not available in snippet). [Link]

  • International Journal of Research and Development in Pharmacy and Life Sciences. (Year). Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. IJRDPL. (Note: Specific year not available in snippet). [Link]

  • Penadés, S., et al. (Year). One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence. AIR Unimi. (Note: Specific year not available in snippet). [Link]

  • Egorova, D., et al. (2012). Synthesis and characterization of functionalized magnetic nanoparticles. SPIE Digital Library. [Link]

  • Calzolai, L., et al. (2017). Influence of different cleaning processes on the surface chemistry of gold nanoparticles. Biointerphases. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. [Link]

  • Baer, D. R., et al. (Year). Guide to making XPS measurements on nanoparticles. AVS. (Note: Specific year not available in snippet). [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm Official Website. [Link]

  • Monteiro, M., et al. (Year). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry. (Note: Specific year not available in snippet). [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim Official Website. [Link]

  • de la Encarnacion-Bermudez, C., et al. (2026). Oligonucleotide-Driven Nanoparticle Biosensor for Candida albicans Detection in Vaginal Swabs. ACS Omega. [Link]

  • Salgueiriño-Maceira, V., et al. (Year). Magnetic Nanoparticle Assembly on Surfaces Using Click Chemistry. ResearchGate. (Note: Specific year not available in snippet). [Link]

  • Lim, J., et al. (Year). Characterization of magnetic nanoparticle by dynamic light scattering. Nanoscale Research Letters. (Note: Specific year not available in snippet). [Link]

  • Naidu, P. S. R., et al. (2020). Nanoparticle characterization: (A) Dynamic Light Scattering (DLS)... ResearchGate. [Link]

  • Grun, K. M., et al. (2023). Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate. Biotechnology and Bioengineering. [Link]

  • Shchukarev, A., et al. (2023). Analysis of nanoparticles and nanomaterials using X-ray photoelectron spectroscopy. Journal of Analytical Chemistry. [Link]

  • ResearchGate. (2023). Analysis of nanoparticles and nanomaterials using X-ray photoelectron spectroscopy. ResearchGate. [Link]

  • Fazio, E., et al. (2021). X-ray Photoelectron Spectra of Ag-Au Colloidal Nanoparticles after Interaction with Linear Carbon Chains. Applied Sciences. [Link]

  • CD Bioparticles. (n.d.). Azide Magnetic Particles. CD Bioparticles Official Website. [Link]

  • ResearchGate. (2013). Fast Assembling of Magnetic Iron Oxide Nanoparticles by Microwave-Assisted Copper(I) Catalyzed Alkyne–Azide Cycloaddition (CuAAC). ResearchGate. [Link]

  • Malvern Panalytical. (2021). Dynamic Light Scattering & Nanoparticle Tracking Analysis (NTA) – when to use what for nano research. YouTube. [Link]

  • Shard, A. G., et al. (Year). Quantitative Determination of Ligand Densities on Nanomaterials by X-ray Photoelectron Spectroscopy. ACS Applied Materials & Interfaces. (Note: Specific year not available in snippet). [Link]

  • van der Meer, S. B., et al. (2019). Click Chemistry on the Surface of Ultrasmall Gold Nanoparticles (2 nm) for Covalent Ligand Attachment Followed by NMR Spectroscopy. Langmuir. [Link]

  • Das, S., et al. (2019). Characterizations of Surface Ligands and Stabilizers on Metallic Nanoparticles. Inorganica Chimica Acta. [Link]

  • Mann, F. A., et al. (2018). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. eScholarship.org. [Link]

  • Singh, R., et al. (Year). Nanoparticles: functionalization and multifunctional applications in biomedical sciences. Journal of Nanobiotechnology. (Note: Specific year not available in snippet). [Link]

  • Tehrani, S. F., et al. (2024). Recycling of Surface-Functionalized Nanoparticles—A Short Review. MDPI. [Link]

  • ResearchGate. (2024). Recycling of Surface-Functionalized Nanoparticles—A Short Review. ResearchGate. [Link]

  • Mwilu, S. K., et al. (2021). From Impure to Purified Silver Nanoparticles: Advances and Timeline in Separation Methods. Nanomaterials. [Link]

  • LifeSynth Solutions. (2024). 5-Step Guide to Microparticle & Nanoparticle Conjugation. LifeSynth Solutions Official Website. [Link]

  • Rotello, V. M., et al. (Year). Surface functionalization of nanoparticles for nanomedicine. Polymer Reviews. (Note: Specific year not available in snippet). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "4-(prop-2-yn-1-yloxy)piperidine hydrochloride" Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(prop-2-yn-1-yloxy)piperidine hydrochloride in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it used as a hydrochloride salt?

This reagent is a terminal alkyne bearing a piperidine ring, a common structural motif in medicinal chemistry. The terminal alkyne is the reactive handle for the CuAAC reaction. It is supplied as a hydrochloride (HCl) salt to improve its stability, shelf-life, and solubility in aqueous or polar protic solvents. The basic nitrogen on the piperidine ring is protonated, forming a stable ammonium salt.

Q2: How does the hydrochloride salt form affect my click reaction?

The protonated piperidine nitrogen (an ammonium salt) is acidic. In the reaction mixture, it can exist in equilibrium with its free base form. The lone pair of electrons on the free piperidine nitrogen can act as a ligand, coordinating to the catalytically active Cu(I) ion. This coordination can sequester the copper catalyst, potentially inhibiting or completely stalling the reaction. Therefore, managing the pH and the form of the piperidine is critical for success.

Q3: What is the fundamental mechanism of the CuAAC reaction?

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species.[1][] The reaction proceeds through a stepwise mechanism involving the formation of a copper-acetylide intermediate.[3][4][5] This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the catalyst.[1] This catalytic cycle results in a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction, which often yields a mixture of regioisomers.[1]

Visualizing the Core CuAAC Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

CuAAC_Mechanism Cu_I Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate Cu_I->Acetylide Alkyne R1-C≡CH (Terminal Alkyne) Alkyne->Acetylide Coordination & Deprotonation Metallacycle Six-membered Cu Metallacycle Acetylide->Metallacycle Azide R2-N3 (Azide) Azide->Metallacycle Cycloaddition Triazolide Copper-Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Product Triazolide->Product Protonolysis Product->Cu_I Catalyst Regeneration Proton H+ Proton->Product

Caption: A simplified diagram of the CuAAC catalytic cycle.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter when using this compound.

Problem 1: Low or No Product Yield

This is the most common issue and can stem from several factors related to catalyst activity and reagent state.

Possible Cause A: Catalyst Inhibition by the Piperidine Nitrogen

  • Explanation: As mentioned in the FAQ, the free base form of the piperidine can coordinate to the Cu(I) catalyst, effectively poisoning it.

  • Solution: Add a Non-Coordinating Base. To ensure the piperidine remains protonated and non-coordinating, or to liberate the free alkyne without creating a competing ligand, careful pH management is key. Adding a mild, non-coordinating base like sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents relative to the hydrochloride salt) can neutralize the HCl salt. This allows the alkyne to react without the piperidine competing for the copper catalyst. A pH range of 7-9 is often optimal for bioconjugation reactions.[6]

Possible Cause B: Catalyst Oxidation

  • Explanation: The catalytically active species is Cu(I).[7] Oxygen dissolved in your reaction solvents can readily oxidize Cu(I) to the inactive Cu(II) state.

  • Solution 1: Use a Reducing Agent. The most common method is to start with a stable Cu(II) salt (e.g., CuSO₄) and add a reducing agent to generate Cu(I) in situ.[1][8] Sodium ascorbate is the preferred choice for this purpose.[9][10] Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time. A slight excess is recommended to counteract dissolved oxygen.[1]

  • Solution 2: Degas Solvents. Before starting the reaction, thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen. This is especially critical if you are using a Cu(I) source directly (e.g., CuBr, CuI).

Possible Cause C: Insufficient Catalyst Protection (Ligand Issues)

  • Explanation: In complex reaction media, especially in bioconjugation, the Cu(I) ion can be sequestered by other functional groups (e.g., thiols, histidines) or be prone to oxidation.[11] Ligands are used to stabilize the Cu(I) oxidation state, increase its catalytic activity, and protect it from interfering species.[12][13][14]

  • Solution: Incorporate a Copper-Chelating Ligand. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[7] For organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[7][15] The ligand not only accelerates the reaction but also protects biomolecules from damage by reactive oxygen species that can be generated by the copper/ascorbate system.[16][17] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[10][17]

ParameterRecommended ConditionRationale
Base Addition 1.1-1.5 eq. DIPEA or NaHCO₃Neutralizes HCl salt, preventing piperidine-Cu(I) coordination.
Copper Source CuSO₄ (5 mol%) + Na Ascorbate (10-15 mol%)In situ generation of active Cu(I) from stable Cu(II) precursor.[1][9]
Ligand THPTA (aqueous) or TBTA (organic)Stabilizes Cu(I), accelerates reaction, prevents side reactions.[7][12]
Solvents Degassed H₂O/t-BuOH, DMF, or DMSORemoval of O₂ prevents catalyst oxidation.

Visualizing the Experimental Workflow

A logical workflow is critical for reproducible results. The diagram below outlines a standard procedure for setting up a CuAAC reaction.

Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_analysis 3. Monitoring & Workup A Dissolve Alkyne-HCl & Azide in Degassed Solvent D To Alkyne/Azide solution, add Base (e.g., DIPEA) A->D B Prepare fresh stock of Sodium Ascorbate F Initiate with Sodium Ascorbate B->F C Prepare stock of CuSO4 / Ligand Premix E Add CuSO4/Ligand Premix C->E D->E E->F G Monitor reaction by TLC or LC-MS F->G H Quench Reaction G->H Upon Completion I Purification (e.g., Chromatography, Extraction with EDTA wash) H->I

Caption: Recommended workflow for setting up the CuAAC reaction.

Problem 2: Formation of Side Products

The primary side product in CuAAC reactions is often the alkyne homocoupling (Glaser coupling) product.

  • Explanation: In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of your terminal alkyne to form a diyne. This consumes your starting material and complicates purification.

  • Solution 1: Maintain Anaerobic Conditions. As described above, thoroughly degassing your solvents and running the reaction under an inert atmosphere (N₂ or Ar) is the most effective preventative measure.

  • Solution 2: Ensure Sufficient Reducing Agent. Maintaining a slight excess of sodium ascorbate helps to keep the copper in the +1 oxidation state, which disfavors the oxidative homocoupling pathway.[1]

Problem 3: Difficulty with Product Purification
  • Explanation: The triazole product contains a basic piperidine nitrogen and can coordinate with residual copper from the reaction, leading to broad peaks or smearing during silica gel chromatography.[18] Residual copper can also interfere with downstream applications or biological assays.

  • Solution 1: Aqueous EDTA Wash. During the workup, wash your organic layer with an aqueous solution of ethylenediaminetetraacetic acid (EDTA). EDTA is a strong chelating agent that will sequester and remove residual copper ions into the aqueous phase.[19]

  • Solution 2: Modified Chromatography Eluent. If purifying by silica gel chromatography, consider adding a small amount (0.5-1%) of a competitive base like triethylamine (Et₃N) or ammonia (in methanol) to your eluent system. This will compete with your product for binding to acidic sites on the silica gel, resulting in sharper peaks and better separation.

  • Solution 3: Reverse-Phase Chromatography. For highly polar products, reverse-phase chromatography (C18) can be a superior alternative to normal-phase silica gel.[19]

Visualizing the Troubleshooting Process

When a reaction fails, a systematic approach is needed to diagnose the problem. This decision tree can guide your troubleshooting efforts.

TroubleshootingTree Start Reaction Yield is Low/Zero CheckBase Did you add a non-coordinating base? Start->CheckBase AddBase ACTION: Add 1.1-1.5 eq. of DIPEA or NaHCO3 CheckBase->AddBase No CheckReducing Did you use a fresh reducing agent (NaAsc)? CheckBase->CheckReducing Yes UseFreshAscorbate ACTION: Prepare fresh NaAsc solution CheckReducing->UseFreshAscorbate No CheckLigand Did you use a Cu-stabilizing ligand? CheckReducing->CheckLigand Yes AddLigand ACTION: Add Ligand (e.g., THPTA, TBTA) CheckLigand->AddLigand No CheckDegas Did you degas your solvents? CheckLigand->CheckDegas Yes DegasSolvents ACTION: Degas solvents with N2 or Ar CheckDegas->DegasSolvents No FinalCheck Re-evaluate substrate purity and concentration CheckDegas->FinalCheck Yes

Caption: A decision tree for troubleshooting failed CuAAC reactions.

Validated Starting Protocol

This protocol provides a robust starting point for the reaction between this compound and a generic azide (e.g., Benzyl Azide).

Materials:

  • This compound (1.0 eq)

  • Benzyl Azide (1.0-1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.15 eq)

  • THPTA (0.10 eq)

  • DIPEA (1.2 eq)

  • Solvent: Degassed 1:1 mixture of t-BuOH and H₂O

Procedure:

  • In a reaction vessel, dissolve this compound and benzyl azide in the degassed t-BuOH/H₂O solvent mixture.

  • Prepare a premix of CuSO₄ and THPTA in a small amount of water.

  • Prepare a fresh solution of sodium ascorbate in water.

  • To the main reaction vessel, add the DIPEA and stir for 2 minutes.

  • Add the CuSO₄/THPTA premix to the reaction vessel. The solution may turn a pale blue/green.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The reaction is often exothermic and may change color.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous EDTA solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography using an appropriate eluent system (e.g., Dichloromethane/Methanol, potentially with 0.5% triethylamine).

This guide provides a comprehensive framework for successfully employing this compound in your click chemistry endeavors. By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot issues and achieve reliable, high-yielding results.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • García, H., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]

  • baseclick. (n.d.). Na-Ascorbate. Retrieved from [Link]

  • Arias-Sosa, J. A., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. Retrieved from [Link]

  • Ye, D., et al. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. Retrieved from [Link]

  • Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. National Institutes of Health. Retrieved from [Link]

  • Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Most used CuAAC reaction ligands. Retrieved from [Link]

  • Martínez-Orozco, R. D., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. Retrieved from [Link]

  • ResearchGate. (2016). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?. Retrieved from [Link]

  • Kondengadan, A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Retrieved from [Link]

  • Kondengadan, A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. National Institutes of Health. Retrieved from [Link]

  • Wiley Online Library. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. ACS Publications. Retrieved from [Link]

  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Retrieved from [Link]

  • Wiley Online Library. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • Chan, T. R., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Optimizing CuAAC Reactions with 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the versatile building block, "4-(prop-2-yn-1-yloxy)piperidine hydrochloride". This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this amine salt in click chemistry protocols. Here, we synthesize technical accuracy with field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge and Opportunity of Amine Hydrochloride Alkynes

The CuAAC reaction is a cornerstone of modern chemical synthesis due to its high efficiency, selectivity, and broad functional group tolerance.[1][2] However, the introduction of substrates like 4-(prop-2-yn-1-yloxy)piperidine as a hydrochloride salt presents a unique set of challenges and optimization parameters. The acidic nature of the hydrochloride salt can influence the reaction pH, catalyst stability, and the formation of the key copper-acetylide intermediate. This guide will provide a structured approach to understanding and overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My CuAAC reaction with this compound is showing low to no product formation. What are the likely causes?

A1: Low or no yield in a CuAAC reaction involving an amine hydrochloride can stem from several factors. The primary suspects are issues with catalyst activity, suboptimal pH, and reactant solubility.

  • Catalyst Inactivation: The Cu(I) catalyst is essential for the reaction but is prone to oxidation to the inactive Cu(II) state.[2] The acidic nature of the hydrochloride salt can potentially accelerate this process.

  • Suboptimal pH: The formation of the copper-acetylide intermediate is a critical step in the catalytic cycle.[3] While the reaction can proceed over a wide pH range (typically 4-12), the optimal pH for many CuAAC reactions is often slightly basic or neutral.[1] The hydrochloride salt will lower the initial pH of the reaction mixture.

  • Solubility Issues: Poor solubility of your piperidine hydrochloride alkyne or your azide partner in the chosen solvent system can significantly hinder the reaction rate.

Solution Workflow:

  • Ensure an Active Catalyst System:

    • Always use a freshly prepared solution of the reducing agent, typically sodium ascorbate, to generate Cu(I) in situ from a Cu(II) source like CuSO₄.[1][4]

    • Incorporate a stabilizing ligand such as TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) from oxidation and disproportionation.[5] A ligand-to-copper ratio of 1:1 to 5:1 is a good starting point.[4]

  • Address the pH - The Role of a Base:

    • The addition of a mild, non-coordinating base is often beneficial when using an amine hydrochloride salt. The base neutralizes the hydrochloride, freeing the piperidine nitrogen and ensuring the reaction medium is not overly acidic.

    • Recommended Bases: Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Start with 1.0-1.2 equivalents relative to the this compound.

    • Caution: While a base can be helpful, excess strong base can be detrimental to the reaction.[4] It is generally advised to avoid strong bases. In many standard CuAAC reactions without amine salts, an external base is unnecessary.[6]

  • Optimize Solubility:

    • If solubility is an issue, consider using a co-solvent system. Mixtures of water with organic solvents like DMSO, DMF, t-butanol, or acetonitrile are commonly employed.

Q2: I am observing significant formation of a byproduct that I suspect is the homocoupling of my alkyne (Glaser coupling). How can I minimize this?

A2: The formation of diynes through oxidative homocoupling (Glaser coupling) is a common side reaction in CuAAC, especially when the concentration of the active Cu(I) catalyst is low or when oxygen is present.[7][8]

Strategies to Minimize Glaser Coupling:

  • Degas Your Solvents: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.

  • Increase Ligand Concentration: A higher ligand-to-copper ratio can help stabilize the Cu(I) and suppress oxidative side reactions.

  • Sufficient Reducing Agent: Ensure you are using a sufficient excess of sodium ascorbate (typically 2-5 equivalents relative to the copper catalyst).

Q3: My reaction is sluggish, taking a very long time to reach completion. How can I increase the reaction rate?

A3: Slow reaction kinetics can be addressed by several optimization strategies.

  • Increase Reactant Concentration: If possible, increasing the concentration of both the alkyne and azide can significantly accelerate the reaction.

  • Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, particularly with sterically hindered substrates.[6]

  • Catalyst Loading: Increasing the catalyst loading (both copper and ligand) can also enhance the reaction rate. Typical catalyst loading ranges from 1-5 mol%.

Frequently Asked Questions (FAQs)

Q: Do I always need to add a base when using this compound?

A: While not always strictly necessary, adding a slight excess (1.0-1.2 equivalents) of a non-coordinating tertiary amine base like TEA or DIPEA is highly recommended as a starting point. This will neutralize the hydrochloride salt, preventing the reaction medium from becoming too acidic, which could inhibit catalyst activity. You can perform a small-scale trial reaction without a base to see if it proceeds, but the addition of a base is a common and often effective strategy for amine salt substrates.

Q: What is the best solvent for this reaction?

A: The optimal solvent will depend on the solubility of both your piperidine alkyne and your azide partner. A good starting point is a 1:1 mixture of water and a miscible organic solvent like DMSO, t-butanol, or DMF.

Q: Can the piperidine nitrogen interfere with the reaction?

A: The free piperidine nitrogen, once deprotonated from the hydrochloride salt, is a potential ligand for the copper catalyst. However, in the presence of a strongly chelating ligand like TBTA or THPTA, this is unlikely to be a significant issue. The use of a dedicated stabilizing ligand is crucial.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the consumption of your starting materials and the formation of the triazole product.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol provides a robust starting point for your experiments. Optimization of specific parameters may be required.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Degassed solvent (e.g., 1:1 H₂O:t-BuOH or 1:1 H₂O:DMSO)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq.) and your azide (1.0-1.2 eq.) in the chosen degassed solvent.

  • Base Addition: Add TEA or DIPEA (1.1 eq.) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Catalyst Premix: In a separate vial, prepare the catalyst premix by adding the ligand (e.g., TBTA, 0.05 eq.) to a solution of CuSO₄·5H₂O (0.05 eq.) in a small amount of the reaction solvent. The solution should turn cloudy or form a precipitate.

  • Reaction Initiation: Add the catalyst premix to the main reaction vessel.

  • Reducing Agent Addition: Add a freshly prepared solution of sodium ascorbate (0.1-0.25 eq.) in the reaction solvent to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Starting Recommendation Optimization Range
Equivalents of Azide 1.1 eq.1.0 - 1.5 eq.
Equivalents of Base 1.1 eq.1.0 - 1.5 eq.
Catalyst Loading (CuSO₄) 5 mol%1 - 10 mol%
Ligand Loading (TBTA/THPTA) 5 mol%1 - 10 mol%
Sodium Ascorbate 10 mol%5 - 25 mol%
Temperature Room TemperatureRoom Temperature to 50 °C

Visualizing the Workflow

CuAAC_Workflow cluster_prep Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Alkyne-HCl and Azide in Degassed Solvent Base Add Base (e.g., TEA) (1.1 eq) Reactants->Base Initiation Add Catalyst Premix and Sodium Ascorbate to Reactants Base->Initiation Catalyst_Premix Prepare CuSO4/ Ligand Premix Catalyst_Premix->Initiation Reducing_Agent Prepare Fresh Sodium Ascorbate Solution Reducing_Agent->Initiation Monitoring Stir at RT Monitor by TLC/LC-MS Initiation->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for CuAAC with an amine hydrochloride alkyne.

Mechanistic Considerations with Amine Hydrochloride

CuAAC_Mechanism cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_protonolysis Protonolysis & Product Formation Alkyne_HCl Piperidine-Alkyne-HCl Free_Alkyne Free Piperidine-Alkyne Alkyne_HCl->Free_Alkyne Deprotonation Base Base (e.g., TEA) Base->Free_Alkyne Cu_Acetylide Copper(I)-Acetylide Intermediate Free_Alkyne->Cu_Acetylide Cu_I Cu(I)-Ligand Cu_I->Cu_Acetylide Cycloaddition [3+2] Cycloaddition Cu_Acetylide->Cycloaddition Azide Azide Azide->Cycloaddition Cu_Triazolide Copper-Triazolide Intermediate Cycloaddition->Cu_Triazolide Protonolysis Protonolysis Cu_Triazolide->Protonolysis Product 1,4-Disubstituted Triazole Product Protonolysis->Product Catalyst_Regen Regenerated Cu(I)-Ligand Catalyst Protonolysis->Catalyst_Regen Catalyst_Regen->Cu_Acetylide Catalytic Cycle

Caption: Key steps in the CuAAC reaction with an amine hydrochloride.

References

Sources

"4-(prop-2-yn-1-yloxy)piperidine hydrochloride" reaction side products and purification.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this key chemical intermediate. The guidance is structured to address challenges from the perspective of mechanism, reaction control, and final product isolation.

Introduction: The Synthetic Challenge

The synthesis of 4-(prop-2-yn-1-yloxy)piperidine typically involves a Williamson ether synthesis, a classic SN2 reaction between the alkoxide of 4-hydroxypiperidine and an alkylating agent like propargyl bromide.[1][2] While straightforward in principle, the reaction is complicated by the presence of two nucleophilic centers in the 4-hydroxypiperidine starting material: the oxygen of the hydroxyl group and the nitrogen of the secondary amine. This creates a classic regioselectivity challenge, often leading to a mixture of products that can be difficult to separate. This guide will walk you through strategies to control this selectivity and effectively purify your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My TLC analysis shows multiple product spots. What are the most likely side products?

Answer: When performing the Williamson ether synthesis on 4-hydroxypiperidine with propargyl bromide, the formation of multiple products is a common issue. The starting material is an "ambident nucleophile," meaning it has two distinct nucleophilic sites.

The most probable side products are:

  • N-alkylated Isomer (1-(prop-2-yn-1-yl)-4-hydroxypiperidine): This is often the major side product. The piperidine nitrogen is a soft nucleophile and readily attacks the propargyl halide.[3] In many cases, N-alkylation can be more favorable than O-alkylation.[3]

  • N,O-di-alkylated Product (1-(prop-2-yn-1-yl)-4-(prop-2-yn-1-yloxy)piperidine): If an excess of propargyl bromide is used, or if reaction conditions are forced, dialkylation can occur at both the nitrogen and oxygen centers.

  • Quaternary Ammonium Salt: The nitrogen on the desired O-alkylated product can act as a nucleophile and react with another equivalent of propargyl bromide. This results in a positively charged quaternary ammonium salt, which will have a very different polarity (typically staying at the baseline on a silica TLC plate).

The diagram below illustrates the primary reaction pathways.

G cluster_reactants Reactants cluster_products Potential Products 4-HP 4-Hydroxypiperidine O_Alk Desired Product 4-(prop-2-yn-1-yloxy)piperidine 4-HP->O_Alk O-Alkylation (Desired) N_Alk Side Product N-Alkylated Isomer 4-HP->N_Alk N-Alkylation (Competing) PBr Propargyl Bromide PBr->O_Alk PBr->N_Alk Di_Alk Side Product N,O-Di-alkylated O_Alk->Di_Alk + Propargyl Bromide N_Alk->Di_Alk + Propargyl Bromide

Caption: Competing N- vs. O-alkylation pathways.

Question 2: How can I improve the yield of the desired O-alkylated product?

Answer: Controlling the regioselectivity is key. The goal is to make the oxygen atom a significantly better nucleophile than the nitrogen atom.

Strategy 1: N-Protection (Recommended) The most robust method is to temporarily protect the piperidine nitrogen.

  • Protect: React 4-hydroxypiperidine with a protecting group such as di-tert-butyl dicarbonate (Boc-anhydride) or benzyl chloroformate (Cbz-Cl). This forms a carbamate, which deactivates the nitrogen nucleophile.

  • Alkylate: Perform the Williamson ether synthesis on the N-protected 4-hydroxypiperidine. With the nitrogen protected, the reaction will proceed exclusively at the oxygen.

  • Deprotect: Remove the protecting group under acidic conditions (e.g., TFA or HCl for Boc) or via hydrogenolysis (for Cbz) to yield the desired product.

Strategy 2: Manipulating Reaction Conditions (Less Reliable) If N-protection is not feasible, you can influence the N- vs. O-alkylation ratio by carefully choosing your base and solvent.[4][5]

  • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH).[2] Adding NaH to 4-hydroxypiperidine in an aprotic solvent like THF or DMF will selectively deprotonate the more acidic hydroxyl group, forming the sodium alkoxide in situ. This pre-formed alkoxide is a much stronger nucleophile than the neutral nitrogen atom, favoring O-alkylation when the propargyl bromide is subsequently added.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions.[6][7]

  • Temperature Control: Lowering the reaction temperature generally favors the substitution reaction over potential elimination side reactions.[6]

ParameterRecommendation for O-AlkylationRationale
Nitrogen Status Protected (e.g., with Boc group)Prevents N-alkylation completely, ensuring regioselectivity.
Base Strong, non-nucleophilic (e.g., NaH)Pre-forms the highly nucleophilic alkoxide, favoring O-attack.[2][8]
Solvent Polar Aprotic (e.g., DMF, THF)Solvates the cation but not the nucleophile, accelerating the SN2 reaction.[6]
Temperature 0 °C to Room TemperatureMinimizes potential elimination and other side reactions.[6]
Question 3: I have a mixture of isomers. What is the best purification strategy?

Answer: Separating the N- and O-alkylated isomers requires careful purification, typically involving column chromatography of the free base followed by crystallization of the hydrochloride salt.

Step 1: Aqueous Workup After the reaction is complete, quench it carefully (e.g., with water or saturated NH₄Cl if NaH was used). Extract the crude product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

Step 2: Column Chromatography (Free Base) It is crucial to purify the product as the free base, not the salt. The isomers will likely have slightly different polarities.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient system is often effective. Start with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or a small percentage of methanol. A common eluent system for piperidine derivatives is Dichloromethane/Methanol, often with a small amount of ammonium hydroxide (e.g., 95:4.5:0.5 DCM/MeOH/NH₄OH) to prevent the amine from streaking on the silica gel.

  • Monitoring: Use TLC to identify the fractions containing your desired product.[9][10] The O-alkylated product is typically slightly less polar than the N-alkylated isomer (which has a free -OH group).

Step 3: Conversion to Hydrochloride Salt and Recrystallization Once you have the pure free base (confirmed by NMR or LC-MS), dissolve it in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Troubleshooting Crystallization: If the product oils out or refuses to crystallize, it may still be impure.[11] In this case, try scratching the inside of the flask, adding a seed crystal, or changing the solvent system. A common and effective method is to dissolve the crude salt in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then slowly add a nonpolar solvent (like diethyl ether or hexanes) until the solution becomes cloudy, then allow it to cool slowly.[11][12]

Detailed Protocol: Purification and Salt Formation

This protocol assumes the reaction has been quenched and extracted into an organic solvent.

  • Solvent Removal: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oil (a mixture of free bases).

  • Column Chromatography Setup:

    • Prepare a silica gel column.

    • Dissolve the crude oil in a minimal amount of the starting eluent.

    • Prepare your eluent system (e.g., start with 100% Dichloromethane and gradually add Methanol containing 0.5% triethylamine or ammonium hydroxide).

  • Elution and Fraction Collection:

    • Load the sample onto the column.

    • Begin elution, collecting fractions.

    • Monitor the fractions by TLC, staining with potassium permanganate or ninhydrin to visualize the spots.

    • Combine the pure fractions containing the desired O-alkylated product and concentrate under reduced pressure.

  • Salt Formation:

    • Dissolve the purified free base in anhydrous diethyl ether or isopropanol (IPA).

    • Slowly add a 1.2 equivalent of a solution of HCl in ether or IPA with stirring.

    • A white precipitate of the hydrochloride salt should form.

  • Isolation and Recrystallization:

    • Filter the solid using a Büchner funnel and wash the filter cake with cold diethyl ether.

    • If necessary, recrystallize the solid from a suitable solvent pair such as Ethanol/Diethyl Ether to obtain a pure, crystalline product.[11]

    • Dry the final product under vacuum.

The overall purification workflow is summarized below.

G A Crude Reaction Mixture B Aqueous Workup (Extraction into Organic Solvent) A->B C Concentrate to Crude Oil (Mixture of Free Bases) B->C D Silica Gel Column Chromatography C->D E Isolate Pure Fractions (O-Alkylated Free Base) D->E Waste Impure Fractions (N-Alkylated Isomer, etc.) D->Waste F Dissolve in Anhydrous Solvent (e.g., Diethyl Ether, IPA) E->F G Add HCl Solution (e.g., HCl in Ether) F->G H Precipitation / Crystallization G->H I Filter and Wash Solid H->I J Final Product Pure Hydrochloride Salt I->J

Caption: General purification workflow.

References

  • ResearchGate. (n.d.). TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • Google Patents. (2006). WO 2006/055321 A2.
  • PubChem. (n.d.). 4-(prop-2-en-1-yloxy)piperidine. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2868793A - Purification of piperidines.
  • Royal Society of Chemistry. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride.
  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

Sources

Low yield in "4-(prop-2-yn-1-yloxy)piperidine hydrochloride" conjugation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Low Yield in 4-(prop-2-yn-1-yloxy)piperidine hydrochloride Conjugations

To our valued research partners,

As Senior Application Scientists, we understand that achieving high-yield, reproducible results is paramount. This guide is designed to address a common challenge encountered by researchers: low yields in conjugation reactions utilizing This compound. This versatile building block is a cornerstone for synthesizing novel conjugates via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry".

Low yields are often not due to a single factor, but a combination of suboptimal conditions. This document provides a structured, causality-driven approach to troubleshooting, moving from foundational checks to advanced optimization. Our goal is to empower you with the knowledge to diagnose issues, refine your protocols, and achieve the high yields your research demands.

Troubleshooting Guide: Question & Answer

Q1: I'm observing very low or no formation of my desired triazole product. Where should I start my investigation?

A1: Start with the fundamentals of your reaction setup. The CuAAC reaction is robust, but its success hinges on the integrity of its core components. The most common culprits for complete reaction failure are related to the catalyst's active state and the reagents' purity.

Q2: My reaction is working, but the yield is consistently low (<50%), and I see significant side products. What is happening?

A2: This often points to a competing side reaction or suboptimal catalytic turnover. The primary side reaction to consider with terminal alkynes is oxidative homocoupling, known as the Glaser coupling.

Q3: I've implemented basic troubleshooting, but my yields are still inconsistent. How can I systematically optimize the reaction conditions?

A3: Systematic optimization involves fine-tuning the ratios of your catalytic components. The interplay between the copper source, ligand, and reducing agent is critical for reaction efficiency.

Q4: Could my low yield be an issue with product loss during workup and purification?

A4: Absolutely. The triazole product itself can present purification challenges. The two nitrogen atoms in the newly formed triazole ring are excellent chelators for copper ions. If not removed, residual copper can contaminate your product and complicate purification, especially column chromatography.

Frequently Asked Questions (FAQs)

What is the role of the propargyl ether linkage?
The propargyl ether (–O–CH₂–C≡CH) is a stable and relatively flexible linker that connects the terminal alkyne reactive group to the piperidine core. Its stability is a key advantage in multi-step syntheses.

References

  • ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available from: [Link]
  • Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Available from: [Link]
  • PubMed Central (PMC). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available from: [Link]
  • PubMed Central (PMC) - NIH. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available from: [Link]
  • Jena Bioscience. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available from: [Link]
  • ACS Publications. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 | ACS Omega. Available from: [Link]
  • PubMed. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Available from: [Link]
  • PubMed Central (PMC). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link]
  • National Institutes of Health (NIH). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Available from: [Link]
  • SciSpace. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available from: [Link]
  • PubMed Central (PMC) - NIH. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. Available from: [Link]
  • ResearchGate. Effects of Different Amines and Acids on CuAAC. Available from: [Link]
  • National Institutes of Health (NIH). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Available from: [Link]
  • ResearchGate. Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Available from: [Link]
  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? : r/Chempros. Available from: [Link]
  • PubMed Central (PMC) - NIH. Development of optimized conditions for Glaser-Hay bioconjugations. Available from:
  • ResearchGate. CuAAC Click Reactions in the Gas Phase: Unveiling the Reactivity of Bis-Copper Intermediates. Available from: [Link]
  • ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available from: [Link]
  • PubMed Central (PMC). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available from: [Link]
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
  • YouTube. CuAAC click triazole synthesis - laboratory experiment. Available from: [Link]
  • Wikipedia. Click chemistry. Available from: [Link]
  • PubMed Central (PMC) - NIH. Peptide Conjugation via CuAAC 'Click' Chemistry. Available from: [Link]
  • ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics. Available from: [Link]
  • MDPI. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Available from: [Link]
  • ResearchGate. CuAAC: The Quintessential Click Reaction. Available from: [Link]
  • PubMed Central (PMC). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Available from: [Link]
  • Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available from: [Link]
  • PubMed. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Available from: [Link]
  • PubChem. 4-(prop-2-en-1-yloxy)piperidine (C8H15NO). Available from: [Link]

"4-(prop-2-yn-1-yloxy)piperidine hydrochloride" stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(prop-2-yn-1-yloxy)piperidine hydrochloride (CAS No. 1185100-09-7). This document provides in-depth guidance, troubleshooting advice, and validated protocols to help researchers understand and manage the stability of this compound in various aqueous buffer systems. Our goal is to empower you to generate reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when preparing aqueous solutions of this compound?

The stability of this molecule in aqueous solutions is primarily governed by its two key functional groups: the propargyl ether and the piperidine ring . The hydrochloride salt form means that upon dissolution in neutral water, the solution will be slightly acidic.

The main concerns are:

  • pH-Dependent Hydrolysis: The molecule is susceptible to degradation under both acidic and, to a lesser extent, basic conditions. The most significant pathway is the acid-catalyzed hydration of the terminal alkyne.[1][2]

  • Acid-Catalyzed Ether Cleavage: While ethers are generally stable, the propargyl ether can be cleaved under strong acidic conditions, though this typically requires more forcing conditions than alkyne hydration.[3][4][5]

  • Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxide impurities.[6] This is a slower process but can be relevant during long-term storage or in the presence of oxidizing agents.

Q2: How does pH specifically affect the stability? What are the degradation pathways?

The pH of your buffer is the most critical factor influencing the stability of this compound.

  • Acidic Conditions (pH < 6):

    • Primary Pathway: Alkyne Hydration. The terminal alkyne is highly susceptible to acid-catalyzed hydration. The reaction is initiated by the protonation of the triple bond, followed by the addition of water. This forms an unstable enol intermediate, which rapidly tautomerizes to a more stable methyl ketone.[1][2][7] This is the most probable degradation pathway you will encounter in mildly acidic buffers (e.g., acetate, citrate).

    • Secondary Pathway: Ether Cleavage. Under more strongly acidic conditions (e.g., pH < 2) and potentially elevated temperatures, the ether oxygen can be protonated. This makes it a good leaving group, allowing for nucleophilic attack (by water or buffer anions) to cleave the C-O bond, yielding 4-hydroxypiperidine and propargyl-derived byproducts.[3][5]

  • Neutral to Mildly Basic Conditions (pH 7-9):

    • The compound generally exhibits its highest stability in the neutral to slightly basic pH range. In this range, the rate of acid-catalyzed degradation is minimized.

  • Strongly Basic Conditions (pH > 10):

    • While ethers are typically stable to base, very high pH can promote other, slower degradation pathways. The stability in strong base is not well-documented for this specific molecule, but forced degradation studies are recommended if such conditions are necessary for your experiment.[8]

Below is a diagram illustrating the primary acidic degradation pathways.

G cluster_main Primary Degradation Pathways in Acidic Buffer cluster_hydration Alkyne Hydration (Major Pathway) cluster_cleavage Ether Cleavage (Minor Pathway) Parent 4-(prop-2-yn-1-yloxy)piperidine Enol Enol Intermediate (Unstable) Parent->Enol H₃O⁺ / H₂O ProtonatedEther Protonated Ether Parent->ProtonatedEther Strong H⁺ Ketone Ketone Degradant (Stable) Enol->Ketone Tautomerization Hydroxypiperidine 4-Hydroxypiperidine ProtonatedEther->Hydroxypiperidine H₂O

Caption: Major degradation pathways in acidic conditions.

Q3: I see a new, more polar peak in my RP-HPLC analysis after incubating my compound in a pH 5 acetate buffer. What is it?

This observation is a classic sign of alkyne hydration. The most likely identity of this new, more polar peak is the methyl ketone derivative formed from the acid-catalyzed addition of water across the terminal triple bond. The conversion of the relatively nonpolar alkyne group (-C≡CH) to a more polar ketone group (-C(=O)CH₃) results in a compound that elutes earlier on a reverse-phase (e.g., C18) HPLC column. We strongly recommend confirming the identity of this peak via LC-MS if available.

Q4: Are there specific buffer salts or components I should avoid?

While pH is the primary driver, the buffer species itself can have secondary effects.

  • Reactivity: Avoid buffers with known nucleophilic or reactive components if they are not part of your intended reaction scheme.

  • Phase Separation: In some cases, particularly during lyophilization or when preparing highly concentrated solutions, certain buffer salts can phase-separate from other formulation components.[9][10] This can create localized pockets of high acidity or basicity, accelerating degradation.[10] For most solution-state experiments at reasonable concentrations, common buffers like Phosphate (PBS), HEPES, and Tris are generally acceptable, but their pH must be carefully adjusted and monitored.

  • Catalysis: Be mindful that some buffer ions can participate in or catalyze reactions. For instance, phosphate can sometimes act as a general acid/base catalyst.

When in doubt, perform a preliminary stability study in your chosen buffer system using the forced degradation protocol outlined below.

Q5: How should I prepare and store solutions to maximize stability?

Following best practices for solution preparation and storage is crucial for experimental success.

  • Stock Solutions: Prepare high-concentration stock solutions in a dry, aprotic organic solvent such as DMSO or anhydrous ethanol. The manufacturer MedChemExpress suggests that in solvent, the compound is stable for 6 months at -80°C or 1 month at -20°C when protected from light.[11][12]

  • Aqueous Working Solutions: Prepare aqueous buffer solutions freshly for each experiment by diluting a small aliquot of the organic stock solution into the buffer. Avoid preparing large batches of aqueous solutions for long-term storage.

  • Storage: If short-term storage of an aqueous solution is unavoidable, store it at 2-8°C and use it within 24 hours. Always perform a control experiment with a freshly prepared solution to ensure there is no significant degradation.

  • pH Verification: Always verify the final pH of your experimental solution after adding the compound, as the hydrochloride salt can slightly lower the pH of weakly buffered solutions.

Troubleshooting Guide: Degradation Issues

SymptomPotential CauseRecommended Action
Loss of compound concentration over time in HPLC analysis. Chemical Degradation: Likely acid-catalyzed alkyne hydration, especially in buffers with pH < 6.1. Increase the pH of the buffer to the 7.0-8.0 range if compatible with your assay. 2. Prepare solutions immediately before use.[6] 3. Analyze a freshly prepared sample as a baseline control.
Appearance of one or more new peaks in the chromatogram. Formation of Degradation Products: The most common degradant is the ketone from alkyne hydration. Other peaks could be from ether cleavage or oxidation.1. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.[8][13] 2. Use LC-MS to determine the mass of the unknown peaks and confirm their identity.
Inconsistent or non-reproducible experimental results. Variable Compound Stability: Degradation may be occurring at different rates between experiments due to minor variations in pH, temperature, or incubation time.1. Strictly control and monitor the pH of all solutions. 2. Standardize incubation times and temperatures precisely. 3. Implement the use of freshly prepared aqueous solutions for all experiments as a standard operating procedure.

Key Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is designed to intentionally stress the compound to rapidly identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method.[13][14]

Sources

Technical Support Center: Copper Catalyst Removal from Reactions Involving 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Overview: The Challenge of Copper Removal in Amine-Containing Scaffolds

The successful synthesis of molecules like 4-(prop-2-yn-1-yloxy)piperidine hydrochloride, often employed in copper-catalyzed reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), presents a common yet critical post-reaction challenge: the efficient removal of residual copper catalyst.[1] For drug development professionals, minimizing metal contaminants is not merely a matter of purity but a regulatory necessity, as residual metals can exhibit toxicity and interfere with downstream biological assays or catalytic processes.

The primary difficulty with this specific molecule arises from the piperidine nitrogen. As a Lewis base, this secondary amine readily coordinates with copper ions (a Lewis acid), forming a stable complex. This coordination can sequester the copper catalyst in the organic phase, rendering simple aqueous washes ineffective and complicating purification. This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols to address this specific challenge.

Frequently Asked Questions (FAQs)

Q1: Why is residual copper particularly difficult to remove from my reaction mixture containing this compound?

The core issue is the formation of a stable complex between the copper catalyst and the piperidine nitrogen of your product. The nitrogen atom's lone pair of electrons coordinates to the copper ion, effectively "trapping" the metal in the same phase as your product. This bond must be disrupted by a competing, stronger interaction to successfully remove the copper.

Q2: What are the primary strategies for removing the copper catalyst?

There are three main approaches, each with its own advantages and limitations:

  • Aqueous Extraction with Chelating Agents: This involves washing the organic reaction mixture with an aqueous solution of a compound (a chelator) that binds to copper with a very high affinity, pulling it from the organic phase into the aqueous phase.[2][3]

  • Solid-Phase Scavenging: This technique uses functionalized solid supports (typically silica gel or polymer beads) that have high-affinity ligands for copper chemically bonded to their surface.[4][5] The crude reaction mixture is stirred with the scavenger, which binds the copper, and is then simply filtered off.[6]

  • Precipitation: This method involves converting the soluble copper catalyst into an insoluble salt, which can then be removed by filtration.[7][8] While effective, it can sometimes result in fine precipitates that are difficult to filter.[9]

Q3: How do I choose the best method for my specific needs?

The optimal method depends on your scale, required purity level, product solubility, and available resources. A combination of methods can also be highly effective.[4]

MethodTypical Efficiency (Final Cu ppm)ScalabilitySpeedSelectivity (Risk of Product Loss)Best Suited For
Aqueous Chelation (EDTA) < 50 ppmExcellentModerateLow (unless product is highly water-soluble)Lab-scale to large-scale; cost-effective initial cleanup.
Aqueous Complexation (Ammonia) < 50 ppmExcellentFastLow (risk if product is base-sensitive)Reactions where the product is stable to basic pH.[2]
Solid-Phase Scavenging < 5 ppm (often to ppb levels)Good (batch or flow)Slow (often requires hours of stirring)High (low risk if scavenger is chosen correctly)Final polishing step; high-purity applications; temperature-sensitive compounds.[4]
Precipitation Variable (< 100 ppm)GoodFastModerate (product can co-precipitate or adsorb)Crude, large-scale purifications where very low ppm levels are not required.
Q4: My product, being a hydrochloride salt, has some water solubility. How does this impact my purification strategy?

This is a critical consideration. If your product partitions significantly into the aqueous phase during an extraction, you will suffer yield loss. In such cases:

  • Consider basifying the mixture: Neutralizing the hydrochloride salt with a mild base (e.g., NaHCO₃) will generate the free amine form of your product, which is significantly less water-soluble, allowing for more efficient extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Prioritize Solid-Phase Scavengers: Scavenging is performed in an organic solvent, minimizing aqueous contact and thus preventing yield loss due to water solubility. This is often the most robust method for polar or water-soluble products.

Q5: How can I confirm that the copper has been successfully removed?
  • Visual Inspection: For aqueous washes with ammonia, the disappearance of the deep blue color in the aqueous layer is a good qualitative indicator that the bulk of the copper has been removed.[2][10]

  • Quantitative Analysis: For pharmaceutical applications, precise quantification is mandatory. The most common methods are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) , which can detect metal content down to parts-per-billion (ppb) levels.

Troubleshooting Guides and Experimental Protocols

Method 1: Aqueous Extraction with a Chelating Agent (EDTA)

Causality: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent. It forms an exceptionally stable, water-soluble octahedral complex with Cu(II) ions. The high formation constant of the Cu-EDTA complex allows it to effectively strip the copper away from the weaker coordination with the piperidine nitrogen.[3][11]

Detailed Protocol:
  • Solvent Exchange: If your reaction was performed in a water-miscible solvent (e.g., t-BuOH/water), first remove the solvent under reduced pressure.

  • Redissolution: Dissolve the crude reaction residue in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • pH Adjustment (Optional but Recommended): Perform a preliminary wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride salt and convert the product to its free base form, minimizing its water solubility.

  • EDTA Wash: Transfer the organic layer to a separatory funnel and wash it two to three times with a 0.5 M aqueous solution of EDTA disodium salt. The volume of the EDTA solution should be approximately half the volume of the organic layer for each wash.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Troubleshooting:
  • Issue: An emulsion forms during the EDTA wash.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. If the emulsion persists, filter the entire mixture through a pad of Celite.

  • Issue: Copper levels are still high after three washes.

    • Solution: The copper concentration may be exceptionally high. Increase the concentration of the EDTA solution to 1 M or perform additional washes.

Workflow Diagram: EDTA Chelation

EDTA_Workflow Start Crude Reaction Mixture Dissolve Dissolve in DCM/EtOAc Start->Dissolve Wash_NaHCO3 Wash with sat. NaHCO3 (optional) Dissolve->Wash_NaHCO3 Wash_EDTA Wash 2-3x with 0.5M EDTA (aq) Wash_NaHCO3->Wash_EDTA Separate Separate Aqueous Layer (contains Cu-EDTA) Wash_EDTA->Separate Wash_Brine Wash with Brine Separate->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate End Purified Product Concentrate->End

Caption: Workflow for copper removal using EDTA chelation.

Method 2: Solid-Phase Scavenging

Causality: Solid-phase scavengers are functionalized supports (e.g., silica) that act like highly selective "sponges" for metals. Thiol-functionalized scavengers (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol) are particularly effective for soft metals like copper.[4][5] The sulfur atoms have a strong affinity for copper, forming a stable covalent bond and irreversibly sequestering the metal onto the solid phase, which is then easily filtered away.

Detailed Protocol:
  • Solvent Choice: Ensure the crude product is dissolved in a suitable organic solvent (e.g., DCM, THF, EtOAc). The reaction can be performed directly in the reaction solvent if it is compatible.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 3-5 weight equivalents relative to the theoretical mass of the copper catalyst) to the solution.[4][6]

  • Stirring: Stir the mixture vigorously at room temperature. Effective scavenging can take between 4 to 16 hours.[6] The progress can be monitored by taking small aliquots, filtering, and analyzing for copper content.

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite or a fritted funnel to remove the scavenger resin.

  • Washing: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the highly purified product.

Troubleshooting:
  • Issue: Scavenging is slow or incomplete.

    • Solution 1: Increase the equivalents of the scavenger.

    • Solution 2: Ensure vigorous mixing to maximize contact between the scavenger and the solution.

    • Solution 3: Gently heating the mixture (e.g., to 40 °C) can sometimes increase the rate of scavenging, provided the product is thermally stable.

  • Issue: Significant product loss is observed.

    • Solution: The product may be non-specifically adsorbing to the silica backbone of the scavenger. Ensure the scavenger is thoroughly washed with fresh solvent after filtration. If loss persists, consider a different type of scavenger (e.g., a polymer-based one) or a different removal method.

Workflow Diagram: Solid-Phase Scavenging

Scavenger_Workflow Start Crude Product in Organic Solvent Add_Scavenger Add Thiol-Functionalized Scavenger (3-5 eq.) Start->Add_Scavenger Stir Stir Vigorously for 4-16 hours Add_Scavenger->Stir Filter Filter to Remove Scavenger (contains Cu) Stir->Filter Wash_Resin Wash Scavenger with Fresh Solvent Filter->Wash_Resin Combine Combine Filtrate and Washings Wash_Resin->Combine Concentrate Concentrate Combine->Concentrate End Highly Purified Product Concentrate->End

Caption: Workflow for copper removal using a solid-phase scavenger.

References

  • 4-Piperidone synthesis. Organic Chemistry Portal. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? ResearchGate. [Link]

  • Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. [Link]

  • Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. ACS Publications. [Link]

  • Best method for removing Cu(I) from Org compounds. Reddit. [Link]

  • Top chelating agents to effectively bind copper in various applications. Medium. [Link]

  • How could I remove an amine from a Cu(II) complex? Reddit. [Link]

  • Metal scavengers for organic purification. Biotage. [Link]

  • Copper Precipitation Methods. 911Metallurgist. [Link]

  • Process for removal of copper from solutions of chelating agent and copper.
  • Copper removal from aqueous solution using chemical precipitation and adsorption by Himalayan Pine Forest Residue as Biochar. IWA Publishing. [Link]

  • Process for removal of copper ions
  • Reaction of copper(I) acetylides with halogeno-acetylenes. Sci-Hub. [Link]

Sources

Technical Support Center: Reaction Monitoring for 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving 4-(prop-2-yn-1-yloxy)piperidine hydrochloride . This document, designed for researchers and drug development professionals, provides in-depth, experience-driven guidance on using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction analysis.

Introduction to the Analyte

This compound is a bifunctional molecule containing a secondary amine (within the piperidine ring), an ether linkage, and a terminal alkyne. Its hydrochloride salt form dictates its physical properties, making it a polar, solid compound.[1] Understanding these features is critical for developing and troubleshooting analytical methods.

Key Molecular Properties:

  • Formula: C₈H₁₄ClNO[1]

  • Molecular Weight: 175.66 g/mol [1]

  • Structure: Contains a basic piperidine nitrogen, a polar ether, and a reactive alkyne.

  • Form: As a hydrochloride salt, it is highly polar and may exhibit poor solubility in non-polar organic solvents. The basic nitrogen will be protonated.

Part A: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction.[2][3] It allows for the quick determination of the presence or absence of starting material and the formation of new products.[4]

Experimental Protocol: Standard TLC Setup
  • Chamber Preparation:

    • Line a TLC chamber with filter paper.

    • Add the chosen mobile phase (eluent) to a depth of approximately 0.5 cm. The solvent level must be below the origin line of the TLC plate.[5]

    • Cover the chamber and allow it to saturate for 5-10 minutes. This ensures a uniform vapor environment for consistent solvent migration.

  • Plate Spotting:

    • Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel plate.

    • Mark three lanes on the origin line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

    • Lane 1 (SM): Prepare a dilute solution of your starting material, this compound, in a suitable solvent (e.g., methanol). Using a capillary spotter, apply a small spot to the "SM" lane.

    • Lane 2 (CO): Apply a spot of the starting material solution to the "CO" lane. On top of the same spot, carefully apply a spot of the reaction mixture. This co-spot is crucial for resolving compounds with similar Rf values.[3][6]

    • Lane 3 (RXN): Apply a spot of the reaction mixture to the "RXN" lane.

    • Ensure all spots are small and concentrated to prevent streaking.[7]

  • Development & Visualization:

    • Place the spotted TLC plate in the saturated chamber and cover it.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate completely.

    • Visualize the spots. Since the analyte lacks a strong UV chromophore, a chemical stain is necessary.[9]

      • Primary Method (Recommended): Potassium Permanganate (KMnO₄) stain. This stain reacts vigorously with the alkyne group and other oxidizable functions (ether, amine), appearing as yellow-brown spots on a purple background.[10]

      • Alternative Methods: p-Anisaldehyde or Ninhydrin stains can also be effective for visualizing amine-containing compounds.[11]

TLC Troubleshooting & FAQs

Question: My spots are streaking badly or haven't moved from the baseline.

Answer: This is the most common issue when working with amine hydrochloride salts on standard silica gel.

  • Causality: Silica gel is acidic (due to Si-OH groups). The protonated piperidine nitrogen in your hydrochloride salt is highly polar and binds ionically to the acidic stationary phase, preventing its migration with the mobile phase. This leads to severe streaking or complete retention at the origin.[7][12]

  • Solution: Neutralize the system by adding a small amount of a basic modifier to your eluent.

    • Recommended Eluent System: Start with a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add 0.5-1% of a base like triethylamine (TEA) or ammonium hydroxide (NH₄OH). The base deprotonates the analyte's ammonium salt to the more mobile free-base form and/or neutralizes the acidic sites on the silica gel.

Question: I don't see any spots on my plate after staining.

Answer: This can happen for several reasons.

  • Causality & Solutions:

    • Concentration Too Low: The concentration of your analyte in the reaction mixture may be below the detection limit of the stain. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[5]

    • Sample Evaporation: If your product is volatile, it may have evaporated from the plate during drying, especially if excessive heat is used for visualization.[9]

    • Reaction Failure: It is possible that no starting material was consumed and no product was formed. Always run a starting material standard to confirm your spotting and visualization technique is working.

Question: The starting material and product spots have very similar Rf values.

Answer: Differentiating between spots with close retention factors (Rf) can be challenging.

  • Causality & Solutions:

    • Suboptimal Solvent System: The polarity of your eluent may not be ideal for achieving good separation. You need to systematically vary the polarity. Decrease the proportion of the more polar solvent (e.g., methanol) to increase retention and potentially improve separation between closely related compounds.

    • Importance of the Co-spot: This is precisely where the co-spot lane is invaluable. If the reactant and product are different, the co-spot will often appear elongated or as two overlapping spots compared to the single, round spots in the SM and RXN lanes. If the co-spot looks identical to the SM and RXN spots, the reaction has likely not progressed.[6]

    • Try 2D TLC: For extremely difficult separations, you can run the plate in one solvent system, dry it, turn it 90 degrees, and run it in a second, different solvent system. If a compound is decomposing on the silica, it will appear below the diagonal.[12]

Data & Parameters Summary
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard, versatile, and cost-effective.
Mobile Phase (Eluent) 90:10:1 DCM / MeOH / NH₄OHA good starting point. Adjust MeOH content to modify polarity for optimal Rf (target ~0.3-0.4 for starting material).[6]
Visualization Potassium Permanganate (KMnO₄) StainHighly sensitive to the alkyne and other functional groups in the molecule.[10]
TLC Reaction Monitoring Workflow

Caption: Workflow for TLC reaction monitoring.

Part B: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides quantitative data on reaction conversion and confirms the identity of products by their mass-to-charge ratio (m/z). It is an indispensable tool for detailed reaction analysis.[13]

Experimental Protocol: Reverse-Phase LC-MS
  • Sample Preparation:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Dilute it significantly (e.g., 1000-fold) with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). High concentrations can saturate the detector and contaminate the instrument.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • LC Method:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8-2.7 µm) is a robust starting point.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol).

    • Rationale: Volatile mobile phases and additives like formic acid are crucial for compatibility with mass spectrometry as they readily evaporate in the high vacuum of the MS source.[15][16] Formic acid also helps to protonate the analyte for good ionization in positive mode and improves peak shape by minimizing interactions with residual silanols on the column.[17] Never use non-volatile buffers like phosphate (e.g., PBS). [16]

    • Gradient: A typical scouting gradient might be 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C to ensure reproducible retention times.[14]

  • MS Method:

    • Ionization Mode: Electrospray Ionization, Positive Ion Mode (ESI+). The basic piperidine nitrogen is readily protonated.[14]

    • Analysis: Perform a full scan (e.g., m/z 100-500) to identify the molecular ions of the starting material and any products.

    • Expected Ion: The MS will detect the protonated free base of the molecule, not the hydrochloride salt. The free base (C₈H₁₃NO) has a monoisotopic mass of 139.10 Da. Therefore, you should look for the protonated molecular ion [M+H]⁺ at m/z 140.11 .

LC-MS Troubleshooting & FAQs

Question: I don't see a peak for my compound.

Answer: A complete absence of signal can be due to issues with the sample, the LC, or the MS.

  • Causality & Solutions:

    • MS Not Tuned/Calibrated: Ensure the mass spectrometer has been recently tuned and calibrated. Run a system suitability test with a known standard to confirm instrument performance.[18]

    • Incorrect Ionization Mode: Confirm you are operating in Positive Ion Mode (ESI+). The analyte is unlikely to ionize well in negative mode.

    • Ion Suppression: The presence of salts (including the hydrochloride counter-ion from your starting material or other salts from reagents) in the sample can severely suppress the ionization of your analyte.[19] Ensure your sample is sufficiently diluted. If the problem persists, a sample cleanup step like Solid-Phase Extraction (SPE) may be necessary.

    • LC Plumbing Issue: Check for leaks or blockages in the LC system. Confirm that there is flow from the column outlet.[20]

Question: My peak shape is broad or tailing.

Answer: Poor peak shape is often related to secondary chemical interactions on the column or issues with the mobile phase.

  • Causality & Solutions:

    • Secondary Silanol Interactions: The basic amine can interact with acidic residual silanols on the C18 column, causing peak tailing. Using a mobile phase with a low pH (e.g., 0.1% formic acid) helps keep the silanols protonated and reduces these interactions.[17]

    • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Reduce the injection volume or further dilute the sample.

    • Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile) can cause peak distortion. Always try to dissolve the sample in the initial mobile phase conditions.[21]

Question: My retention time is shifting between injections.

Answer: Unstable retention times point to a lack of equilibrium or changes in the mobile phase or column condition.

  • Causality & Solutions:

    • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial gradient conditions before each injection. This typically requires passing 5-10 column volumes of the starting mobile phase.

    • Mobile Phase Changes: Mobile phase can evaporate over time, changing its composition and affecting retention. Use fresh mobile phase and keep bottles capped.[21]

    • Column Degradation/Contamination: Over time, columns can become contaminated, leading to pressure increases and retention shifts. Flushing the column according to the manufacturer's instructions or replacing it may be necessary.[18]

Data & Parameters Summary
ParameterRecommendationRationale
LC Column C18 Reverse Phase, 2.1 x 50 mm, <3 µmGood starting point for retaining and separating small organic molecules.[14]
Mobile Phase A 0.1% Formic Acid in LC-MS Grade WaterVolatile, MS-compatible acidifier for good peak shape and ionization.[15][17]
Mobile Phase B 0.1% Formic Acid in LC-MS Grade AcetonitrileVolatile, MS-compatible organic solvent.
Ionization Mode ESI, Positive (ESI+)The basic piperidine nitrogen is easily protonated.
Expected Ion [M+H]⁺ m/z 140.11 Corresponds to the protonated free base [C₈H₁₃NO + H]⁺.
LC-MS Troubleshooting Logic

LCMS_Troubleshooting cluster_peak Peak Issues cluster_solutions Potential Causes & Solutions start Problem Observed no_peak No Peak / Very Weak Signal bad_shape Poor Peak Shape (Tailing/Broad) rt_shift Retention Time Shifts check_ms Check MS Tune/Cal Run System Standard no_peak->check_ms check_mode Confirm ESI+ Mode no_peak->check_mode check_suppression Dilute Sample Further (Ion Suppression?) no_peak->check_suppression check_lc Check LC Flow/Pressure (Leaks/Blockage?) no_peak->check_lc check_ph Check Mobile Phase pH (Sufficient Acid?) bad_shape->check_ph check_load Reduce Injection Volume (Overload?) bad_shape->check_load check_solvent Match Sample Solvent to Mobile Phase bad_shape->check_solvent check_equilibration Increase Equilibration Time rt_shift->check_equilibration check_mobile_phase Prepare Fresh Mobile Phase rt_shift->check_mobile_phase check_column Flush or Replace Column rt_shift->check_column

Caption: Troubleshooting decision tree for common LC-MS issues.

References
  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • Shimadzu Europe. (n.d.). Mobile phases compatible for LCMS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • LCGC International. (2023, February 2). Troubleshooting LC-MS. Retrieved from [Link]

  • Lab-Training. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). LC-MS Troubleshooting. Retrieved from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]

  • Shimadzu Asia Pacific. (n.d.). Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2017, November 10). Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • PubMed. (2015, February 17). Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 4-(prop-2-yn-1-yloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the scale-up of this important chemical intermediate. Here, we move beyond basic protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is the Williamson ether synthesis. This reaction involves the O-alkylation of a protected 4-hydroxypiperidine derivative with propargyl bromide, followed by deprotection and salt formation. The protection of the piperidine nitrogen is crucial to prevent side reactions.

Q2: Why is N-protection of 4-hydroxypiperidine necessary?

A2: The piperidine nitrogen is a nucleophilic site, similar to the hydroxyl group. Without protection, propargyl bromide can react with both the nitrogen and the oxygen, leading to a mixture of N-alkylated, O-alkylated, and potentially di-alkylated byproducts.[1] This complicates purification and significantly reduces the yield of the desired product. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, temporarily masks the reactivity of the nitrogen, directing the alkylation exclusively to the hydroxyl group.

Q3: What are the primary safety concerns when working with propargyl bromide on a large scale?

A3: Propargyl bromide is a highly flammable, toxic, and potentially shock-sensitive material that can decompose explosively under certain conditions, such as heating.[2][3][4] On a large scale, meticulous safety precautions are paramount. These include working in a well-ventilated area, using spark-proof equipment, and having appropriate quenching agents readily available. It is often supplied as a solution in a less volatile solvent, like toluene, to mitigate some of these risks.[5][6][7]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress by observing the disappearance of the starting material (N-Boc-4-hydroxypiperidine) and the appearance of the product spot.[8][9] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem 1: Low Yield of the Desired O-Alkylated Product

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted N-Boc-4-hydroxypiperidine.

  • Isolation of multiple products, indicating side reactions.

Potential Causes & Solutions:

CauseSolutionRationale
Incomplete Deprotonation Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium hydride) and an appropriate solvent (e.g., anhydrous THF or DMF).[10]The Williamson ether synthesis proceeds via an alkoxide intermediate. Incomplete deprotonation of the hydroxyl group will result in unreacted starting material. Water content in the reaction mixture will consume the base and hinder alkoxide formation.
N-Alkylation Side Reaction Confirm the integrity and completeness of the N-Boc protection step before proceeding with the ether synthesis.If the N-protection is incomplete or the Boc group is labile under the reaction conditions, the free piperidine nitrogen will compete for the propargyl bromide, leading to N-alkylation byproducts.
Suboptimal Reaction Temperature The reaction is typically run at slightly elevated temperatures (e.g., 50-70 °C) to drive it to completion.[10] However, excessively high temperatures can promote side reactions and decomposition of propargyl bromide.A systematic temperature optimization study is recommended during scale-up to find the ideal balance between reaction rate and impurity formation.
Inefficient Mixing On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture, especially when using a solid base like sodium hydride.Poor mixing can lead to localized "hot spots" and incomplete reactions, reducing the overall yield.
Problem 2: Difficulties in Product Isolation and Purification

Symptoms:

  • Formation of an emulsion during aqueous workup.

  • Co-elution of impurities during column chromatography.

  • Difficulty in crystallizing the final hydrochloride salt.

Potential Causes & Solutions:

CauseSolutionRationale
Emulsion Formation During the aqueous workup, adding brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.[8]Piperidine derivatives can act as surfactants, stabilizing emulsions. Changing the pH or ionic strength can disrupt this stabilization.
Persistent Impurities If impurities are difficult to remove by simple extraction, column chromatography may be necessary for the free base. For the hydrochloride salt, recrystallization from a suitable solvent system (e.g., isopropanol/ether) is often effective.[11]The choice of purification method depends on the nature of the impurities. A thorough understanding of the impurity profile is key to developing an effective purification strategy.
Crystallization Issues Ensure the free base is of high purity before attempting salt formation. Experiment with different solvent and anti-solvent combinations for crystallization. Seeding with a small amount of pure product can induce crystallization.The purity of the starting material and the choice of solvent system are critical for successful crystallization. Supersaturation control is also important for obtaining well-defined crystals.

Experimental Protocols

N-Boc Protection of 4-Hydroxypiperidine

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[1]

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.2 eq) or aqueous sodium bicarbonate.[1]

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the stirring mixture at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous workup to remove the base and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine.

Williamson Ether Synthesis: Synthesis of N-Boc-4-(prop-2-yn-1-yloxy)piperidine

This protocol outlines the ether formation step.

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[10]

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Slowly add a solution of propargyl bromide (80% in toluene, 1.2 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction to 50-60 °C and monitor by TLC or HPLC.

  • Once the reaction is complete, cool to room temperature and carefully quench the excess NaH by the slow addition of isopropanol, followed by water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Boc Deprotection and Hydrochloride Salt Formation

This protocol describes the removal of the N-Boc group and the formation of the final hydrochloride salt.

  • Dissolve the crude N-Boc-4-(prop-2-yn-1-yloxy)piperidine in a suitable solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature.[1]

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with or recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to afford pure this compound.

Visualizing the Workflow

Overall Synthesis Workflow

Synthesis_Workflow A 4-Hydroxypiperidine B N-Boc Protection ((Boc)2O, Base) A->B C N-Boc-4-hydroxypiperidine B->C D Williamson Ether Synthesis (NaH, Propargyl Bromide) C->D E N-Boc-4-(prop-2-yn-1-yloxy)piperidine D->E F Boc Deprotection (HCl) E->F G 4-(prop-2-yn-1-yloxy)piperidine Hydrochloride (Crude) F->G H Purification (Recrystallization) G->H I Final Product H->I

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Starting material (N-Boc-4-hydroxypiperidine) remaining? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Check_Base Review Base and Solvent Conditions Yes_SM->Check_Base Check_Protection Side products observed? No_SM->Check_Protection N_Alkylation Verify N-Boc Protection Integrity Check_Protection->N_Alkylation Yes Temp_Time Review Reaction Temperature and Time Check_Protection->Temp_Time No

Caption: A decision tree to diagnose and address common causes of low product yield.

References

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. D-Scholarship@Pitt. Available at: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. Jetir.org. Available at: [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI. Available at: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Wjpps.com. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. Sothebys. Available at: [Link]

  • The Williamson Ether Synthesis.
  • How to quench propargyl bromide? ResearchGate. Available at: [Link]

  • Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH. Available at: [Link]

  • A kind of purification method of high-purity piperidine. Google Patents.
  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Preparation of Asymmetric Phase‐Transfer Catalyst, 1,4‐Bis((4S,5S)‐1,3‐Bis(3,5‐Di‐Tert‐Butylbenzyl)‐4,5‐Diphenylimidazolidin‐2‐Ylidene)piperazine‐1,4‐Diium Chloride. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]

  • General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • Help finiding procedure for williamson ether synthesis... Reddit. Available at: [Link]

  • Salt crystal purification by deliquescence/crystallization cycling. ResearchGate. Available at: [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • RSC Advances. RSC Advances. Available at: [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 4-(prop-2-yn-1-yloxy)piperidine Hydrochloride Conjugates by NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Precise Characterization in Drug Discovery

In the landscape of modern drug development, the synthesis and application of novel molecular entities are paramount. Among these, 4-(prop-2-yn-1-yloxy)piperidine hydrochloride serves as a critical building block. Its unique structure, featuring a terminal alkyne, makes it an ideal candidate for "click chemistry" conjugations, enabling the rapid and efficient creation of diverse molecular libraries and bioconjugates.[1] The successful synthesis and subsequent application of these conjugates, however, are entirely dependent on rigorous and unambiguous structural characterization.

This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of this compound and its conjugates. As a Senior Application Scientist, my objective is to not only present the "what" and "how" but to delve into the "why" of our experimental choices, offering a framework for robust and reliable analytical workflows.

The Subject Molecule: this compound

Before delving into the analytical techniques, it is crucial to understand the molecule . This compound is a solid, white to light yellow compound with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol .[1][2][3] Its structure is characterized by a piperidine ring, a propargyl ether linkage at the 4-position, and a terminal alkyne group. This terminal alkyne is the reactive handle for conjugation reactions.

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of a molecule in solution.[4] It provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton and the identification of subtle changes upon conjugation.

A. Expected NMR Signatures of the Parent Molecule

A thorough understanding of the NMR spectrum of the starting material is the foundation for characterizing its conjugates.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The terminal alkyne proton is particularly noteworthy, typically appearing in a relatively shielded region around 2-3 ppm due to the magnetic anisotropy of the triple bond.[5][6]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The sp-hybridized carbons of the alkyne typically resonate between 65 and 85 ppm.[6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(prop-2-yn-1-yloxy)piperidine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Alkyne C-H~2.5~75
Alkyne C≡C-~80
O-CH₂ (propargyl)~4.2~58
Piperidine C-H (position 4)~3.6~75
Piperidine N-H₂⁺Broad, variable-
Piperidine C-H (positions 2,6)~3.2 (axial), ~2.8 (equatorial)~45
Piperidine C-H (positions 3,5)~2.0 (axial), ~1.7 (equatorial)~30

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

B. NMR Characterization of Conjugates

Upon successful conjugation, significant and predictable changes will be observed in the NMR spectrum. For instance, in a typical "click" reaction with an azide-containing molecule, the terminal alkyne is converted to a triazole.

Key Spectral Changes Upon Conjugation:

  • Disappearance of the Alkyne Proton: The sharp singlet corresponding to the terminal alkyne proton will disappear.

  • Appearance of a Triazole Proton: A new signal, typically in the downfield region (7.5-8.5 ppm), will appear, corresponding to the proton on the newly formed triazole ring.

  • Shifts in Adjacent Protons: The protons on the methylene group adjacent to the former alkyne will experience a downfield shift due to the change in their electronic environment.

  • Appearance of New Signals: Signals corresponding to the protons and carbons of the conjugated molecule will be present in the spectrum.

Caption: Workflow for NMR-based confirmation of conjugation.

C. Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[7]

  • Internal Standard: Add a small amount of a reference standard (e.g., TMS or DSS).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and integrate the signals. Assign the peaks based on chemical shifts, coupling constants, and 2D correlations.

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio (m/z) of a molecule, thereby confirming its molecular weight and, through fragmentation analysis, its structure.[8] For the characterization of conjugates, MS is indispensable for confirming the successful addition of the desired moiety.

A. Expected MS Signatures of the Parent Molecule

The molecular formula of this compound is C₈H₁₄ClNO, with a molecular weight of 175.66 g/mol .[1][3] In positive ion mode ESI-MS, the expected protonated molecule [M+H]⁺ would have an m/z of 140.10 (for the free base C₈H₁₃NO).

B. MS Characterization of Conjugates

The primary application of MS in this context is to confirm the expected mass increase upon conjugation. The high mass accuracy of modern mass spectrometers allows for the confident determination of the elemental composition of the conjugate.

Tandem Mass Spectrometry (MS/MS): To gain further structural insights, tandem MS (MS/MS) is employed. By isolating the parent ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. The fragmentation pattern of the piperidine ring is well-documented and often involves alpha-cleavage adjacent to the nitrogen atom.[9][10]

Table 2: Expected Mass Changes and Fragmentation Patterns

Compound Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
4-(prop-2-yn-1-yloxy)piperidine (free base)140.10Fragments corresponding to the loss of the propargyl group or cleavage of the piperidine ring.
Conjugate with Benzyl Azide273.17In addition to piperidine fragments, ions corresponding to the benzyl group and the triazole ring will be observed.

digraph "MS_Fragmentation_Pathway" {
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

Parent_Ion [label="[M+H]⁺\n(m/z = 140.10)"]; Fragment_1 [label="Loss of Propargyl Group\n(m/z = 100.08)"]; Fragment_2 [label="Piperidine Ring Opening"];

Parent_Ion -> Fragment_1 [label="CID"]; Parent_Ion -> Fragment_2 [label="CID"]; }

Caption: A simplified representation of potential MS/MS fragmentation.

C. Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote ionization.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Data Acquisition: Acquire full scan MS data to identify the parent ion.

  • Tandem MS: Perform MS/MS experiments on the parent ion to obtain fragmentation data.

  • Data Analysis: Compare the observed m/z values with the theoretical values for the expected parent and fragment ions.

III. A Comparative Analysis: NMR vs. MS

While both NMR and MS are powerful, they provide different and complementary information. The choice of which technique to prioritize, or the decision to use both, depends on the specific analytical question.

Table 3: Comparison of NMR and MS for Conjugate Characterization

Feature NMR Spectroscopy Mass Spectrometry
Primary Information Detailed 3D structure, connectivity, stereochemistryMolecular weight, elemental composition, fragmentation
Sensitivity Lower (mg to µg)Higher (ng to pg)
Sample Purity Requirement HighCan tolerate complex mixtures (with LC)
Quantitative Analysis ExcellentCan be quantitative with appropriate standards
Throughput LowerHigher
Confirmation of Isomers ExcellentCan be challenging

digraph "Decision_Workflow" {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

Start [label="Characterization Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomer_Question [label="Isomeric Purity a Concern?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Throughput_Question [label="High Throughput Screening?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_NMR [label="Prioritize NMR", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_MS [label="Prioritize LC-MS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Both [label="Use Both NMR and MS", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Isomer_Question; Isomer_Question -> Use_NMR [label="Yes"]; Isomer_Question -> Throughput_Question [label="No"]; Throughput_Question -> Use_MS [label="Yes"]; Throughput_Question -> Use_Both [label="No"]; }

Caption: Decision workflow for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach for Unquestionable Confidence

For the comprehensive and unambiguous characterization of this compound and its conjugates, a combined analytical strategy employing both NMR and MS is the most robust approach.[11] MS provides the initial, rapid confirmation of a successful conjugation event by verifying the expected molecular weight. NMR then delivers the detailed structural proof, confirming the site of conjugation and the overall integrity of the molecular framework. This dual-validation methodology ensures the highest level of confidence in the synthesized molecules, a non-negotiable requirement for advancing promising candidates in the drug discovery pipeline.

References

  • Freitas, V. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 991-1001. Retrieved from [Link][8][9]

  • Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 88(24), 12393–12400. Retrieved from [Link][11]

  • Letertre, M. P. M., & Vrkic, D. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1263-1272. Retrieved from [Link][8]

  • Letertre, M. P. M., & Vrkic, D. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 39(5-6), 558-581. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link][5]

  • AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link][4]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link][6]

  • MDPI. (2021). Role of NMR in High Ordered Structure Characterization of Monoclonal Antibodies. Molecules, 26(14), 4251. Retrieved from [Link]

  • Nature. (2020). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Communications Chemistry, 3(1), 1-8. Retrieved from [Link]

  • MDPI. (2021). Role of NMR in High Ordered Structure Characterization of Monoclonal Antibodies. Molecules, 26(14), 4251. Retrieved from [Link][13]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 13(12), 1547-1555. Retrieved from [Link]

Sources

Comparing "4-(prop-2-yn-1-yloxy)piperidine hydrochloride" to DBCO linkers for SPAAC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Bioorthogonal Ligation: Comparing SPAAC with DBCO Linkers and CuAAC with Terminal Alkynes

A Senior Application Scientist's Guide to Choosing the Right Click Chemistry for Your Conjugation Needs

For researchers in drug development, diagnostics, and molecular biology, the ability to precisely and efficiently conjugate molecules—be it attaching a drug to an antibody, a fluorophore to a protein, or assembling complex molecular probes—is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing reactions that are high-yielding, stereospecific, and biocompatible.

Within this domain, the azide-alkyne cycloaddition has become the undisputed workhorse. However, a critical choice emerges between two powerful, yet fundamentally different, methodologies: the copper-catalyzed reaction (CuAAC) and the strain-promoted, copper-free variant (SPAAC). This choice is often dictated by the specific alkyne-containing linker used.

This guide addresses a common point of confusion: the comparison between a terminal alkyne, such as 4-(prop-2-yn-1-yloxy)piperidine hydrochloride , and a strained cyclooctyne, like a dibenzocyclooctyne (DBCO) linker . While both are alkynes used for bioconjugation, they are not interchangeable alternatives for the same reaction. Instead, they represent two distinct strategic pathways. Here, we dissect these pathways, providing the technical data and field-proven insights necessary to make an informed decision for your experimental design.

Part 1: The Fundamental Divide: CuAAC vs. SPAAC

The core distinction lies in the nature of the alkyne. Terminal alkynes are stable and require a catalyst to react with azides under biologically compatible conditions. In contrast, strained cyclooctynes are engineered with high ring strain, which acts as an "internal catalyst," allowing the reaction to proceed rapidly without any external reagents.

The Chemistry: A Tale of Two Mechanisms
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne (like this compound) and an azide.[][2] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[3][4] The copper catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and ensures the specific formation of the 1,4-disubstituted triazole isomer.[3][5] The mechanism is a stepwise process involving the formation of a copper-acetylide intermediate.[][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction pairs an azide with a cyclic alkyne that has been synthesized to have significant ring strain, such as DBCO.[7][] This built-in strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and spontaneously without any catalyst.[7][9] The mechanism is a concerted [3+2] dipolar cycloaddition.[7][10] Because it requires no external catalyst, SPAAC is considered truly bioorthogonal and is exceptionally well-suited for applications in living systems.[7][11][12]

G cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway TA Terminal Alkyne (e.g., 4-(prop-2-yn-1-yloxy)piperidine) Cu Cu(I) Catalyst + Reducing Agent TA->Cu AZ1 Azide AZ1->Cu P1 1,4-Triazole Product Cu->P1 Catalyzes DBCO Strained Alkyne (e.g., DBCO) P2 Triazole Product DBCO->P2 AZ2 Azide AZ2->P2

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Part 2: Head-to-Head Comparison: Performance & Properties

The choice between these two powerful chemistries hinges on a trade-off between reaction speed, biocompatibility, and the physicochemical properties of the linkers themselves.

Table 1: Quantitative Performance Comparison
ParameterSPAAC with DBCO LinkersCuAAC with Terminal AlkynesCausality & In-Depth Insights
Reaction Kinetics (k₂) ~0.1 - 1.0 M⁻¹s⁻¹ (Typical)[13][14]>100 M⁻¹s⁻¹ (Ligand-accelerated)Insight: While CuAAC is kinetically faster, SPAAC rates are often sufficient for most bioconjugation needs, especially when one reactant can be used in excess. The speed of SPAAC is highly dependent on the specific strained cyclooctyne used.
Biocompatibility Excellent. No catalyst required.[11][15]Good to Moderate. Requires copper, which can be cytotoxic.[16][17]Insight: Copper ions can generate reactive oxygen species (ROS), leading to protein oxidation and cell death.[18] While ligands like THPTA can mitigate this, SPAAC completely avoids the issue, making it the gold standard for live-cell and in vivo studies.[12][16]
Reaction Conditions Physiological pH (6-8), aqueous buffers, ambient temp.[11]Wide pH range (4-12), requires reducing agent (e.g., ascorbate).[2]Insight: The need for a reducing agent in CuAAC can be a liability, as it may cleave disulfide bonds in proteins. SPAAC's simpler, one-pot setup is a significant workflow advantage.
Selectivity Highly specific for azides.[][15]Highly specific for terminal alkynes and azides.[2]Insight: Both reactions are highly bioorthogonal, meaning the azide and alkyne groups do not cross-react with native biological functional groups.[2][7]
Linker-Specific Attributes: Beyond the Reaction

The chemical structures of "this compound" and DBCO impart distinct properties to the molecules they modify.

  • DBCO Linkers: The dibenzofuran core of DBCO is rigid, planar, and hydrophobic. This can be advantageous for creating well-defined spacing but may decrease the aqueous solubility of the resulting conjugate. Attaching PEG spacers to the DBCO core is a common and effective strategy to counteract this hydrophobicity and reduce steric hindrance.[13]

  • This compound: This linker is small, flexible, and, due to the piperidine ring and its hydrochloride salt form, highly hydrophilic. Its use can enhance the aqueous solubility of hydrophobic molecules. Its small size minimizes the potential for steric hindrance at the conjugation site.

Part 3: Experimental Design & Protocols

Your choice of chemistry will dictate your experimental workflow. Below are representative, self-validating protocols for conjugating an azide-modified antibody with each type of alkyne linker.

Experimental Workflow Overview

Caption: Comparative workflows for SPAAC and CuAAC bioconjugation.

Protocol 1: SPAAC Conjugation of an Azide-Antibody with a DBCO-Drug

This protocol describes a robust method for creating an antibody-drug conjugate (ADC) using copper-free click chemistry.

1. Reagent Preparation:

  • Azide-Modified Antibody (Azide-Ab): Prepare a solution of the antibody in phosphate-buffered saline (PBS), pH 7.4, at a concentration of 5-10 mg/mL.
  • DBCO-Drug Stock Solution: Dissolve the DBCO-functionalized drug in anhydrous DMSO to a concentration of 10-20 mM. Expertise Insight: DMSO is used to solubilize the often-hydrophobic DBCO linker. Ensure the final concentration in the reaction remains below 10% (v/v) to prevent antibody denaturation.

2. SPAAC Ligation:

  • To the Azide-Ab solution, add a 5- to 20-fold molar excess of the DBCO-Drug stock solution. Gently mix by pipetting.
  • Incubate the reaction mixture for 4-24 hours. The reaction can be performed at room temperature or at 4°C. Trustworthiness: The reaction progress can be monitored by analytical size-exclusion chromatography (SEC) or SDS-PAGE to observe the shift in molecular weight corresponding to the conjugated drug.

3. Purification and Characterization:

  • Remove the excess, unreacted DBCO-drug linker using a desalting column (e.g., PD-10) or tangential flow filtration (TFF), exchanging the buffer back to a final formulation buffer (e.g., PBS).
  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
Protocol 2: CuAAC Conjugation of an Azide-Antibody with a Terminal Alkyne-Drug

This protocol outlines the steps for a copper-catalyzed conjugation, incorporating a chelating ligand to protect the antibody.

1. Reagent Preparation:

  • Azide-Modified Antibody (Azide-Ab): Prepare a solution of the antibody in a copper-compatible buffer (e.g., HEPES or borate buffer, pH 7.5-8.0) at 5-10 mg/mL. Expertise Insight: Avoid phosphate buffers, as phosphate can precipitate copper ions. Degas the buffer to minimize oxidation of the Cu(I) catalyst.
  • Alkyne-Drug Stock Solution: Dissolve the 4-(prop-2-yn-1-yloxy)piperidine-functionalized drug in an appropriate solvent (e.g., DMSO or water) to 10-20 mM.
  • Catalyst Premix (5x): Prepare a premix containing:
  • 500 µM Copper(II) Sulfate (CuSO₄)
  • 2.5 mM THPTA (or another suitable Cu(I)-stabilizing ligand)
  • A 10- to 50-fold molar excess of the Alkyne-Drug over the antibody.

2. CuAAC Ligation:

  • Add the Catalyst Premix to the Azide-Ab solution.
  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM. Mix gently.
  • Incubate for 1-4 hours at room temperature. Trustworthiness: Monitor the reaction. CuAAC is typically much faster than SPAAC. Over-exposure to the catalyst components can damage the protein.[19][20]

3. Purification and Characterization:

  • Purify the ADC immediately after the reaction is complete using a desalting column or TFF to remove copper, excess reagents, and byproducts. The inclusion of EDTA in the initial purification buffer can help chelate any remaining copper.
  • Characterize the final ADC for DAR and aggregation as described in the SPAAC protocol.

Part 4: Conclusion & Strategic Recommendations

The choice between a DBCO linker for SPAAC and a terminal alkyne like 4-(prop-2-yn-1-yloxy)piperidine for CuAAC is not a matter of which is "better," but which is fitter for purpose .

  • Choose SPAAC with DBCO linkers when:

    • Your application involves live cells, in vivo models, or other sensitive biological systems where copper toxicity is a concern.[11][21]

    • Your biomolecule is sensitive to oxidative damage or contains disulfide bonds that could be reduced by ascorbate.

    • A simplified, catalyst-free workflow is a priority.

  • Choose CuAAC with terminal alkyne linkers when:

    • Extremely fast reaction kinetics are required for an in vitro conjugation.[2][22]

    • The cost of reagents is a primary consideration (terminal alkynes are generally less expensive than strained cyclooctynes).

    • The hydrophilic and compact nature of a linker like 4-(prop-2-yn-1-yloxy)piperidine is beneficial for the solubility or steric profile of the final conjugate.

    • The experimental system is robust and not susceptible to copper-induced damage.

By understanding the fundamental mechanistic differences and the unique properties of each linker, researchers can harness the full power of click chemistry, ensuring the development of precisely engineered, effective, and reproducible bioconjugates.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]

  • Concerted mechanism of the strain-promoted alkyne-azide cycloaddition. ResearchGate. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. [Link]

  • Advancing Bioconjugated Quantum Dots with Click Chemistry and Artificial Intelligence to Image and Treat Glioblastoma. MDPI. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. [Link]

  • Chemical and biological kinetics of click chemistry reactions for surface modification of Feraheme nanoparticles. Journal of Nuclear Medicine. [Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link]

  • Kennedy, D. C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. PubMed. [Link]

  • Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society. [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]

  • Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. PubMed. [Link]

  • Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. ResearchGate. [Link]

  • Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. ResearchGate. [Link]

  • Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. [Link]

  • Systematic evaluation of the kinetics of strain-promoted alkyne–azide cycloaddition reactions in chemical and biological systems. Organic & Biomolecular Chemistry. [Link]

  • DBCO Reaction — Principles. Click Chemistry Tools. [Link]

  • Click Chemistry and Radiochemistry: An Update. PubMed Central. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. PubMed Central. [Link]

  • DBCO reagents for « Click Chemistry ». Interchim. [Link]

  • Effects of Copper or Zinc Organometallics on Cytotoxicity, DNA Damage and Epigenetic Changes in the HC-04 Human Liver Cell Line. MDPI. [Link]

  • Cell-penetrating peptide-conjugated copper complexes for redox-mediated anticancer therapy. PubMed Central. [Link]

Sources

Navigating the Unseen: A Comparative Guide to Characterizing Off-Target Effects of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies to identify and characterize the off-target effects of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride and similar chemical fragments in cellular assays. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure the scientific integrity of your findings.

The Piperidine Scaffold: A Double-Edged Sword

The piperidine heterocycle is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] Derivatives of this core structure have been shown to exhibit a multitude of biological activities, including but not limited to:

  • Analgesic properties through interaction with opioid receptors.[7][8]

  • Antihistaminic activity by targeting histamine receptors.[9]

  • Antifungal and pesticidal effects .[10][11]

  • High affinity for sigma receptors , which are implicated in a variety of neurological processes.[12]

This inherent polypharmacology of the piperidine scaffold underscores the potential for this compound to engage with multiple endogenous proteins, irrespective of its intended primary target in a given experiment.

The "Clickable" Handle: A Gateway for Target Discovery and Off-Target Fishing

The propargyl ether moiety (prop-2-yn-1-yloxy) provides a terminal alkyne, a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][13] This allows for the covalent attachment of reporter tags, such as biotin or fluorophores, to the molecule after it has interacted with its cellular targets. This approach is central to techniques like ABPP, which aims to identify the cellular targets of small molecules.[3][4]

Caption: Workflow for identifying protein targets of alkyne-tagged compounds.

While powerful for target discovery, this methodology inherently identifies all proteins that covalently or non-covalently interact with the probe with sufficient affinity to be captured. Therefore, distinguishing the intended "on-target" from the "off-targets" becomes a critical downstream validation step.

A Comparative Framework for Off-Target Profiling

For the purpose of this guide, let us hypothesize that this compound is being used as a negative control for a more complex, biologically active probe designed to target a specific G-protein coupled receptor (GPCR). The core directive is to ensure that any observed cellular phenotype (or lack thereof) is not due to unforeseen interactions of this control compound.

Here, we compare several orthogonal approaches for identifying and validating potential off-target effects.

Methodology Principle Advantages Limitations Typical Throughput
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome.Unbiased, in-cell/in-situ, does not require probe modification.Less sensitive for weak binders, membrane proteins can be challenging.Low to Medium
Activity-Based Protein Profiling (ABPP) Uses reactive probes to covalently label active enzyme families.Directly measures enzyme activity, high sensitivity for covalent targets.Limited to specific enzyme classes with available probes, requires probe synthesis.Medium to High
Affinity Purification-Mass Spectrometry (AP-MS) "Fishing" for interacting proteins using an immobilized or tagged version of the compound.Can identify both direct and indirect binders.Prone to false positives from non-specific binding, requires compound modification.Medium
Phenotypic Screening/High-Content Imaging Assesses compound effects across a wide range of cellular phenotypes.Unbiased assessment of functional consequences, high-throughput.Does not directly identify molecular targets, requires deconvolution.High
Computational Profiling (e.g., SEA) Predicts potential targets based on chemical similarity to known ligands.Rapid, inexpensive, can screen vast target space.Predictions require experimental validation, limited by available training data.Very High
Experimental Protocols: A Deeper Dive

This method provides an unbiased view of protein engagement within the cell.

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat one set of cells with this compound at the desired concentration and a control set with vehicle.

  • Temperature Gradient: Aliquot the cell lysates into a PCR plate and heat them across a defined temperature gradient (e.g., 40-70°C).

  • Protein Precipitation and Digestion: Centrifuge to pellet aggregated proteins. Collect the supernatant containing soluble proteins, reduce, alkylate, and digest with trypsin.

  • TMT Labeling and Mass Spectrometry: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics. Analyze by LC-MS/MS.

  • Data Analysis: Identify proteins that show a statistically significant shift in their melting temperature in the presence of the compound.

Causality: The principle is that ligand binding stabilizes a protein, increasing its melting temperature. This allows for the identification of direct targets without chemical modification of the compound.

Caption: Workflow for Thermal Proteome Profiling (TPP).

If literature suggests that piperidine-containing compounds frequently interact with a specific family of proteins (e.g., sigma receptors), a competitive binding assay can be employed.

  • Probe Selection: Use a well-characterized fluorescent or radiolabeled ligand known to bind to the suspected off-target protein/family.

  • Cell Lysate Preparation: Prepare cell lysates or membrane fractions that express the protein(s) of interest.

  • Competitive Binding: Incubate the lysates with a fixed concentration of the labeled probe and increasing concentrations of this compound.

  • Detection: Measure the displacement of the labeled probe. For fluorescent probes, this can be done using fluorescence polarization or a plate reader. For radiolabeled probes, use scintillation counting.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the labeled probe.

Causality: This assay directly tests the hypothesis that your compound binds to a specific, pre-defined off-target. It is a crucial validation step for hits from unbiased screens.

Comparing this compound to Alternative Scaffolds

When selecting a "clickable" building block or control compound, it is prudent to consider alternatives with potentially lower intrinsic biological activity.

Compound/Scaffold Key Features Potential for Off-Target Effects Recommended Use Cases
This compound Piperidine core, terminal alkyneHigh : The piperidine scaffold is known to be biologically active against numerous targets.As a building block for targeted probes; as a control only when the biological activity of the piperidine core is well-characterized in the system.
Propargyl-PEG Linkers Polyethylene glycol chain with a terminal alkyneLow : Generally considered biologically inert.As a negative control for "clickable" probes where the linker itself is not expected to have biological activity.
Simple Alkynes (e.g., 1-hexyne) Short alkyl chain with a terminal alkyneLow to Moderate : Can be metabolized or have non-specific interactions at high concentrations.As a simple control for the alkyne moiety, but may have poor solubility and cellular uptake.

Conclusion and Best Practices

  • In Silico First : Begin with computational profiling to generate hypotheses about potential off-targets.

  • Unbiased Proteome-Wide Screening : Employ a method like TPP to gain a broad understanding of the compound's interactome in your specific cellular model.

  • Hypothesis-Driven Validation : Use focused biochemical or cellular assays (e.g., competitive binding, functional assays) to validate the most compelling hits from your unbiased screen.

  • Use Appropriate Controls : When using this compound as a control, consider also using a more inert "clickable" molecule, such as a propargyl-PEG linker, to differentiate effects stemming from the piperidine core versus the alkyne tag or the click reaction itself.

By embracing a rigorous and multi-faceted approach to characterizing off-target effects, researchers can harness the power of chemical tools like this compound with greater confidence and scientific rigor.

References

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]

  • PACKING AND SHIFTING SERVICES. Moon Freight Services. [Link]

  • 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences. [Link]

  • 4-(prop-2-en-1-yloxy)piperidine (C8H15NO). PubChem. [Link]

  • Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central. [Link]

  • Mission Completed: Found the Home to Live in. blueberries22.mu. [Link]

  • A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • What is the Aquarium Cycle?. What is the Best Tropical Fish Species?. [Link]

  • Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. MDPI. [Link]

  • Click Chemistry in Proteomic Investigations. PubMed Central. [Link]

  • Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. PubMed Central. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link]

Sources

Validating "4-(prop-2-yn-1-yloxy)piperidine hydrochloride" Click Chemistry: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: February 2026

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful method for molecular ligation, prized for its efficiency and bioorthogonality.[1][2] The alkyne-bearing reagent, 4-(prop-2-yn-1-yloxy)piperidine hydrochloride, is a versatile building block in this context, frequently employed in drug discovery and bioconjugation.[3][4] However, the integrity of any experiment hinges on its validation. This guide provides an in-depth comparison of essential control experiments to ensure that the observed results are a direct consequence of the intended click reaction and not experimental artifacts. We will delve into the "why" and "how" of each control, providing the logical framework and actionable protocols necessary for robust and publishable findings.

The Imperative for Controls: Navigating the Pitfalls of CuAAC

While elegant, the CuAAC reaction is not without its complexities, particularly in biological systems. A positive signal in a click chemistry experiment can be misleading if not properly validated. The primary sources of potential artifacts include:

  • Copper-Mediated Effects: The Cu(I) catalyst, while essential for the reaction, can be toxic to cells, primarily through the generation of reactive oxygen species (ROS).[5][6] This can lead to unintended biological consequences, such as changes in cell metabolism or viability, which may be misinterpreted as a specific labeling effect.[7][8]

  • Non-Specific Interactions: The labeling reagents themselves—the alkyne and the azide—may interact non-specifically with biomolecules or cellular components, leading to false-positive signals.

  • Reagent Instability: The instability of reagents, particularly the Cu(I) catalyst which can oxidize to the inactive Cu(II) state, can lead to failed reactions or inconsistent results.[9][10]

A Suite of Essential Control Experiments

To validate the results of a click chemistry experiment using this compound, a series of control reactions should be performed in parallel with the main experiment.

The "No Catalyst" Control
  • Purpose: To confirm that the observed reaction is indeed copper-catalyzed and not a result of an uncatalyzed background reaction, such as a strain-promoted azide-alkyne cycloaddition (SPAAC) if a strained alkyne is present, or other non-specific interactions.[1]

  • Causality: The thermal Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an azide is extremely slow at physiological temperatures.[11] A significant signal in the absence of the copper catalyst points to an artifact.

  • Expected Outcome: No or negligible product formation should be observed.

The "Minus-One" Controls: No Alkyne and No Azide
  • Purpose: These controls test for non-specific binding or signaling from either the alkyne- or azide-containing partner individually.

  • Causality: The detection molecule (e.g., a fluorescent azide) might bind non-specifically to the biological target or other cellular components. Similarly, the alkyne-modified molecule could generate a signal independently.

  • Expected Outcome: No signal should be detected in either of these control reactions.

The "Non-Reactive Analogue" Control
  • Purpose: To ensure that the observed biological effect is due to the "clicked" product and not simply the presence of the alkyne-modified molecule.

  • Causality: The alkyne-containing molecule, 4-(prop-2-yn-1-yloxy)piperidine, might have its own biological activity. This control helps to differentiate the effect of the starting material from the effect of the final triazole product.

  • Experimental Design: A structurally similar molecule to 4-(prop-2-yn-1-yloxy)piperidine that lacks the terminal alkyne group is used. This analogue is subjected to the same experimental conditions.

  • Expected Outcome: The biological effect observed in the main experiment should be absent or significantly reduced in the presence of the non-reactive analogue.

The "Copper Cytotoxicity" Control (for live-cell experiments)
  • Purpose: To assess the impact of the copper catalyst on cell viability and function.[7][8]

  • Causality: Copper can induce cellular stress and toxicity, which could confound the interpretation of the experimental results.[5][6] Ligands such as THPTA or l-histidine are often used to chelate copper, reducing its toxicity while maintaining catalytic activity.[8][9][10]

  • Experimental Design: Treat cells with the copper catalyst and ligand at the same concentration and for the same duration as the click reaction, but without the alkyne and azide reagents. Cell viability can be assessed using standard assays like MTT or Trypan Blue exclusion.

  • Expected Outcome: Cell viability should not be significantly different from untreated control cells. If toxicity is observed, optimizing the copper and ligand concentrations is necessary.

Visualizing the Control Workflow

The following diagram illustrates a logical workflow for implementing these essential controls in a typical click chemistry experiment.

ControlWorkflow cluster_prep Experimental Setup cluster_controls Control Reactions cluster_analysis Analysis & Interpretation Start Hypothesis: Alkyne-Molecule A reacts with Azide-Molecule B Exp Full Experiment: A + B + Cu(I) Catalyst Start->Exp C1 No Catalyst Control: A + B (No Cu) Start->C1 C2 No Alkyne Control: B + Cu(I) Catalyst Start->C2 C3 No Azide Control: A + Cu(I) Catalyst Start->C3 C4 Cytotoxicity Control (Live Cells): Cells + Cu(I) Catalyst Start->C4 Analysis Analyze Results (e.g., Gel, Microscopy, MS) Exp->Analysis C1->Analysis C2->Analysis C3->Analysis C4->Analysis Conclusion Valid Conclusion: Specific Click Reaction Occurred Analysis->Conclusion Controls are negative & Experiment is positive Artifact Potential Artifact: Investigate Further Analysis->Artifact Any control is positive

Caption: Workflow for validating a click chemistry experiment.

Data Comparison: Expected Outcomes of Control Experiments

The following table summarizes the expected outcomes for a successful and specific click chemistry labeling experiment. The readout could be fluorescence intensity, a band on a gel, or a signal from mass spectrometry.

Experiment Condition Components Present Expected Result Interpretation if Result is Positive
Full Experiment Alkyne + Azide + Cu(I) CatalystPositive Signal The click reaction is successful.
No Catalyst Control Alkyne + AzideNo Signal A positive signal would indicate a non-CuAAC reaction or contamination.
No Alkyne Control Azide + Cu(I) CatalystNo Signal A positive signal would indicate non-specific binding of the azide partner.
No Azide Control Alkyne + Cu(I) CatalystNo Signal A positive signal would indicate the alkyne partner is generating a signal independently.
Cytotoxicity Control Cu(I) Catalyst (in cells)High Cell Viability Low viability indicates copper toxicity is a confounding factor.

Experimental Protocols

General Protocol for in vitro CuAAC Reaction

This protocol is a starting point and may require optimization for specific applications.[9]

  • Prepare Stock Solutions:

    • This compound (Alkyne): 10 mM in water.

    • Azide-containing molecule: 10 mM in DMSO or water.

    • Copper(II) Sulfate (CuSO₄): 50 mM in water.

    • Sodium Ascorbate: 1 M in water (prepare fresh).

    • THPTA ligand: 100 mM in water.

  • Reaction Assembly: In a microcentrifuge tube, add the components in the following order:

    • Buffer (e.g., PBS, pH 7.4)

    • Alkyne (final concentration 100 µM)

    • Azide (final concentration 20-50 µM)

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction (final Cu concentration 1 mM).

    • Add Sodium Ascorbate to initiate the reaction (final concentration 5 mM).

  • Incubation: Incubate at room temperature for 1-4 hours, protected from light.

  • Analysis: Analyze the reaction mixture by the desired method (e.g., SDS-PAGE, LC-MS).

Protocol for Controls

For each control experiment, follow the general protocol above but omit the indicated component:

  • No Catalyst Control: Omit CuSO₄, Sodium Ascorbate, and THPTA.

  • No Alkyne Control: Omit the this compound solution.

  • No Azide Control: Omit the azide-containing molecule solution.

Comparison with Alternatives

While this compound is a valuable reagent, it is important to be aware of alternatives.

  • Other Terminal Alkynes: A wide variety of alkyne-modified reagents are available for introducing the terminal alkyne handle onto different molecular scaffolds. The choice of alkyne will depend on the specific application and desired properties of the final conjugate.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes strained cyclooctynes (e.g., DBCO, BCN).[1][12] SPAAC is advantageous for live-cell imaging where copper toxicity is a concern. However, the kinetics of SPAAC are generally slower than CuAAC, and the strained alkynes are larger, which may introduce more significant steric perturbation.[13]

The following diagram compares the CuAAC and SPAAC pathways.

ReactionComparison cluster_cyaac CuAAC (Copper-Catalyzed) cluster_spaac Slower kinetics Copper-free Bio-compatible Alkyne Terminal Alkyne (e.g., 4-(prop-2-yn-1-yloxy)piperidine) Triazole1 1,4-disubstituted Triazole Alkyne->Triazole1 Azide Azide Azide->Triazole1 Catalyst Cu(I) Catalyst + Ligand Catalyst->Triazole1 Fast kinetics High yield StrainedAlkyne Strained Alkyne (e.g., DBCO) Triazole2 Triazole Product StrainedAlkyne->Triazole2 Azide2 Azide Azide2->Triazole2

Sources

The Strategic Advantage of Rigidity: A Comparative Guide to PROTACs Featuring 4-(prop-2-yn-1-yloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Simple Linkage in PROTAC Design

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC's architecture is deceptively simple: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker tethering the two.[1][2] Initially viewed as a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide delves into the biological activity of PROTACs incorporating the "4-(prop-2-yn-1-yloxy)piperidine hydrochloride" moiety, a linker component that epitomizes the strategic shift towards more rigid and synthetically versatile linker designs.

The inclusion of a piperidine ring introduces a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex with the target protein and the E3 ligase.[1][2] Furthermore, the propargyl group provides a terminal alkyne, a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. This highly efficient and specific reaction allows for the modular and rapid synthesis of PROTAC libraries, which is invaluable for optimizing linker length and composition.[]

This guide will provide a comparative analysis of the expected performance of PROTACs containing the 4-(prop-2-yn-1-yloxy)piperidine moiety against alternatives, supported by a discussion of relevant experimental data from the literature on similar rigid linker strategies. We will also provide detailed protocols for the key assays used to evaluate the biological activity of these novel protein degraders.

The Mechanism of Action: A Symphony of Induced Proximity

The fundamental principle of PROTAC action is to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome. The linker plays a pivotal role in orchestrating this "molecular handshake."

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with rigid linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis: The Impact of Linker Rigidity on PROTAC Performance

The rigidity imparted by the piperidine ring is hypothesized to reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to enhanced degradation potency (lower DC50) and efficacy (higher Dmax).

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observations
Hypothetical Piperidine-Alkyne BRD4CereblonPotentially <50>90The rigid piperidine scaffold is expected to promote a favorable conformation for ternary complex formation, leading to high potency. The alkyne handle allows for straightforward synthesis.
Piperazine-Containing (literature data) BRD4Cereblon60>90Demonstrates that rigid heterocyclic linkers can achieve potent degradation. Linker length is a critical optimization parameter.[4]
Flexible PEG/Alkyl (literature data) BRD4CereblonVariable (can be potent)>90While potent degraders with flexible linkers exist, they may have less favorable pharmacokinetic properties and can be more challenging to optimize conformationally.

Causality Behind the Comparison:

  • Conformational Rigidity: Flexible linkers, like polyethylene glycol (PEG) or long alkyl chains, can adopt numerous conformations, only a fraction of which may be productive for ternary complex formation. A rigid linker, such as one containing a piperidine ring, restricts the conformational freedom, increasing the probability of adopting a bioactive conformation. This can lead to a more stable ternary complex and more efficient ubiquitination. The development of clinical candidates ARV-110 and ARV-471 involved replacing a flexible linker with a more rigid one containing piperidine and piperazine moieties, which significantly improved metabolic stability and potency.

  • Solubility and Physicochemical Properties: The piperidine moiety can also influence the physicochemical properties of the PROTAC. The basic nitrogen atom can be protonated at physiological pH, potentially improving aqueous solubility, a common challenge for large PROTAC molecules.

  • Synthetic Tractability: The propargyl group in the "this compound" linker is a key feature for synthetic chemists. It allows for the use of "click chemistry" to readily connect the linker to either the POI ligand or the E3 ligase ligand, assuming the other component has a complementary azide group. This modular approach accelerates the synthesis of a focused library of PROTACs with varying linker lengths and attachment points for rapid structure-activity relationship (SAR) studies.

Experimental Protocols for Evaluating PROTAC Activity

To empirically validate the performance of a novel PROTAC, a series of well-established cellular and biochemical assays are essential.

Western Blotting for Target Protein Degradation

This is the most direct method to quantify the degradation of the target protein.

Principle: Cells are treated with the PROTAC at various concentrations and for different durations. The total protein is then extracted, separated by size via SDS-PAGE, and the target protein is detected using a specific antibody.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-BRD4) Blocking->Primary_Ab Secondary_Ab 8. HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis (Quantify degradation) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Detailed Protocol:

  • Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line endogenously expressing the target protein) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Principle: The target protein is immunoprecipitated from cell lysates after PROTAC treatment, and the ubiquitination status is assessed by Western blotting with an anti-ubiquitin antibody.

Detailed Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., the DC90 concentration) and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a denaturing lysis buffer to preserve the ubiquitin chains on the target protein.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complex.

  • Western Blotting: Elute the immunoprecipitated protein from the beads and run it on an SDS-PAGE gel. Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC on the cells.

Principle: A metabolic or luminescent reagent is added to the cells after PROTAC treatment, and the signal, which is proportional to the number of viable cells, is measured.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours).

  • Assay: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the results to the vehicle-treated control to determine the IC50 value for cell growth inhibition.

Conclusion: The Path Forward for Rigidified PROTACs

The "this compound" moiety represents a sophisticated building block in the medicinal chemist's toolbox for crafting next-generation PROTACs. While direct comparative data for a PROTAC containing this specific linker is yet to be widely published, the principles of linker rigidity and synthetic accessibility strongly suggest its potential for developing highly potent and selective protein degraders. The incorporation of rigid heterocyclic scaffolds like piperidine can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex formation and subsequent protein degradation. The alkyne functionality provides a versatile handle for efficient "click chemistry"-based synthesis, enabling rapid optimization of PROTAC candidates.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such novel PROTACs. As the field of targeted protein degradation continues to advance, the rational design of linkers, moving beyond simple flexible chains to more complex, rigidified structures, will be paramount in unlocking the full therapeutic potential of this transformative technology.

References

  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem.
  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312.
  • Ciulli, A., et al. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Testa, A., et al. Novel approaches for the rational design of PROTAC linkers.
  • The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide. Benchchem.
  • Desantis, J., et al.
  • Rational structure-based design of BRD4 degrader PROTAC.
  • Xiong, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
  • PROTAC BRD4 Degrader-42. MedChemExpress.
  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Hertfordshire.
  • Characteristic roadmap of linker governs the rational design of PROTACs.
  • Relation of DC50 for BRD4 degradation after 4 h of treatment to the binding affinity of the respective PROTAC molecule determined by ITC.
  • Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. PubMed.

Sources

Comparative Guide to Linker Stability in Biological Media: The Case of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as the Linchpin of Targeted Therapeutics

In the intricate architecture of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of success or failure.[1] This chemical bridge between the targeting moiety (e.g., an antibody) and the therapeutic payload dictates the overall stability, pharmacokinetics, efficacy, and toxicity of the conjugate.[2][] An ideal linker must be sufficiently robust to remain intact in the systemic circulation, preventing premature payload release that can lead to off-target toxicity and a reduced therapeutic index.[4][5] Conversely, it must facilitate the efficient release of its payload at the desired site of action.[5][6]

This guide provides an in-depth analysis of the stability of a specific chemical entity, 4-(prop-2-yn-1-yloxy)piperidine hydrochloride , within the broader context of ADC linker technologies. We will examine its chemical nature and compare its expected stability profile in biological media against established cleavable and non-cleavable linkers, supported by a discussion of the experimental methodologies required for such an evaluation.

Chemical Profile: this compound

At its core, this molecule features a propargyl ether group (-O-CH₂-C≡CH) attached to a piperidine ring. The terminal alkyne group makes it a valuable component for "click chemistry" conjugation, while the ether linkage and the piperidine scaffold define its stability and physical properties.

Caption: Structure of this compound.

The defining feature concerning stability is the propargyl ether linkage . Ether bonds are generally known for their high chemical stability and are not typically susceptible to cleavage by endogenous enzymes or mild pH changes encountered in biological systems. This positions the linker in the category of non-cleavable linkers under physiological conditions.

Comparative Stability Analysis: Ether Linkers vs. The Field

The choice of linker chemistry is a fundamental decision in ADC design, directly impacting the mechanism of drug release.[4][7] Linkers are broadly categorized as non-cleavable or cleavable, with the latter having several sub-classes.

  • Non-Cleavable Linkers: These linkers, such as the thioether bonds formed from SMCC conjugation, offer high plasma stability.[5] Drug release is not dependent on environmental triggers but occurs after the ADC is internalized by the target cell and the antibody component is degraded in the lysosome.[][7] This process releases the payload still attached to the linker and a single amino acid residue. The high stability of non-cleavable linkers generally provides a wider therapeutic window.[5][7] The propargyl ether in our topic molecule falls into this category, as it is expected to remain intact in circulation.

  • Cleavable Linkers: These are designed to be broken by specific triggers prevalent in the tumor microenvironment or within the cell.[4]

    • Acid-Cleavable (e.g., Hydrazones, Carbonates): These linkers exploit the lower pH of endosomes and lysosomes (pH 4.5-6.5) to release their payload.[5] However, they can exhibit unsatisfactory instability at physiological blood pH (~7.4), leading to premature drug release.[5][6]

    • Protease-Cleavable (e.g., Valine-Citrulline): These linkers are substrates for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[5] They generally show good stability in human plasma but can be susceptible to cleavage by other enzymes, such as carboxylesterases in rodent plasma, which is a critical consideration for preclinical modeling.[5][8]

    • Disulfide Linkers: These exploit the higher intracellular concentration of reducing agents like glutathione. Their stability can be modulated by introducing steric hindrance around the disulfide bond.[2][5]

The table below summarizes the relative plasma stability of these major linker classes.

Linker TypeSub-type / ExampleHalf-life (t₁/₂) in PlasmaRelease Mechanism & Key Considerations
Non-Cleavable Thioether (e.g., SMCC) Generally High Relies on antibody degradation in the lysosome for payload release. Offers a wide therapeutic window.[5][7]
Non-Cleavable Propargyl Ether Expected to be High Stable under physiological conditions. Cleavage typically requires an external trigger, like a transition metal catalyst, in a bioorthogonal strategy.[9][10]
Cleavable Acid-Cleavable (Hydrazone) ~2 days[5]Sensitive to low pH in endosomes/lysosomes. Can exhibit instability in circulation, leading to off-target toxicity.[][5]
Cleavable Acid-Cleavable (Carbonate) 36 hours (Sacituzumab govitecan)[6]Similar to hydrazones, designed for pH-dependent cleavage but can show limited plasma stability.[6]
Cleavable Protease-Cleavable (Val-Cit) Generally stable in human plasmaCleaved by lysosomal proteases (e.g., cathepsin B). Stability can vary significantly between species (e.g., human vs. mouse).[5][11]
Cleavable Disulfide VariableCleaved by reducing agents (e.g., glutathione). Stability can be tuned with steric hindrance.[5]
The Bioorthogonal Potential of Propargyl Ethers

While the propargyl ether is stable under normal biological conditions, its true potential lies in bioorthogonal chemistry. The terminal alkyne can be specifically targeted for cleavage by transition-metal catalysts (e.g., palladium, platinum, gold, ruthenium).[9][10][12] This opens up novel therapeutic strategies where the ADC circulates as a stable, inert prodrug until a secondary, systemically administered activating agent triggers payload release specifically at the tumor site. This approach offers an additional layer of control over drug activation, potentially minimizing toxicity even further.[12]

cluster_0 Biologically-Triggered Cleavage cluster_1 Bioorthogonally-Triggered Cleavage ADC_Bio Stable ADC in Circulation (pH 7.4) Internalization_Bio Tumor Cell Internalization ADC_Bio->Internalization_Bio Targeting Lysosome Lysosome (Low pH, High Protease) Internalization_Bio->Lysosome Release_Bio Payload Release Lysosome->Release_Bio Cleavage ADC_Ortho Stable ADC in Circulation Activation Localized Activation ADC_Ortho->Activation Catalyst Exogenous Catalyst (e.g., Palladium) Catalyst->Activation Release_Ortho Payload Release Activation->Release_Ortho Cleavage

Caption: Comparison of biological vs. bioorthogonal cleavage strategies.

Experimental Protocol: Assessing Linker Stability in Plasma

To empirically determine the stability of any linker, an in vitro plasma stability assay is the industry standard.[13][14] This assay predicts the linker's behavior in circulation by incubating the ADC in plasma from various species and measuring the amount of released payload over time.[13][15]

Workflow for In Vitro Plasma Stability Assay

G start Prepare ADC Stock Solution (e.g., in DMSO) incubation Incubate ADC in Plasma at 37°C start->incubation plasma Thaw Plasma (Human, Mouse, Rat, etc.) and pre-warm to 37°C plasma->incubation sampling Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48, 72h) incubation->sampling quench Quench Reaction (e.g., add cold Acetonitrile with internal standard) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Quantify Released Payload & Calculate Half-Life (t₁/₂) analyze->end

Caption: Experimental workflow for an ADC plasma stability assay.

Detailed Step-by-Step Methodology

Objective: To quantify the rate of payload release from an ADC in plasma over time.

Materials:

  • Test ADC conjugated via the 4-(prop-2-yn-1-yloxy)piperidine linker.

  • Control ADC with a known labile linker (e.g., hydrazone).

  • Control ADC with a known stable linker (e.g., SMCC-thioether).

  • Frozen plasma (human, mouse, rat, cynomolgus monkey).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (ACN), LC-MS grade.

  • Formic Acid, LC-MS grade.

  • Internal Standard (IS): A structurally similar, stable molecule for LC-MS normalization.

  • 384-well plates or microcentrifuge tubes.

  • Incubator set to 37°C.

  • Centrifuge capable of handling plates/tubes.

  • LC-MS/MS system.

Procedure:

  • Preparation:

    • Thaw plasma on ice and then bring to 37°C in a water bath. Centrifuge at ~2000 x g for 10 minutes to pellet any cryoprecipitates; use the supernatant.

    • Prepare a stock solution of the test ADC (e.g., 1 mM in DMSO).

    • Prepare a quenching solution of cold (4°C) acetonitrile containing the internal standard at a known concentration.

  • Incubation:

    • In a 384-well plate, add 100 µL of pre-warmed plasma to each well designated for a time point.

    • Initiate the reaction by adding 1 µL of the ADC stock solution to each well (final concentration ~10 µM). Mix gently. This is Time 0 .

    • Immediately process the T=0 sample as described below.

    • Place the plate in a 37°C incubator.

  • Sampling and Quenching:

    • At each designated time point (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), remove the corresponding samples from the incubator.

    • Stop the reaction by adding 300 µL of the cold ACN/Internal Standard quenching solution to each sample well. This precipitates the plasma proteins and halts enzymatic activity.

    • Seal the plate, vortex for 1 minute, and incubate at 4°C for 20 minutes to ensure complete protein precipitation.

  • Sample Processing:

    • Centrifuge the plate at ~4000 x g for 20 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean analysis plate, avoiding the protein pellet.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method optimized for the detection and quantification of the released payload.

    • Generate a standard curve of the free payload in plasma to accurately quantify its concentration in the experimental samples.

  • Data Analysis:

    • Calculate the concentration of the released payload at each time point, normalized against the internal standard.

    • Plot the percentage of the intact ADC remaining over time.

    • Calculate the half-life (t₁/₂) of the ADC in plasma using non-linear regression analysis.

Self-Validation and Trustworthiness: The inclusion of both positive (labile linker) and negative (stable linker) controls is essential. The labile linker should show significant degradation over the time course, while the stable linker should remain largely intact. This validates that the assay conditions are capable of detecting both stability and instability, ensuring the trustworthiness of the data generated for the test article.

Conclusion and Expert Recommendation

The This compound linker, by virtue of its robust propargyl ether bond, is predicted to exhibit high stability in biological media. It should be classified as a non-cleavable linker under physiological conditions, making it suitable for therapeutic strategies that rely on lysosomal degradation of the antibody for payload release. Its stability profile is expected to be comparable to or greater than that of established non-cleavable thioether linkers.

Key Strengths:

  • High Plasma Stability: Minimizes the risk of premature payload release and associated off-target toxicity.

  • Bioorthogonal Potential: Offers the possibility for externally triggered, site-specific drug activation, a frontier in targeted therapy design.

Considerations:

  • Release Mechanism: As a non-cleavable linker, its efficacy depends on efficient ADC internalization and lysosomal processing by the target cell.

  • Preclinical Models: While high stability is expected across species, empirical validation using the described plasma stability assay is a mandatory step in preclinical development.

For researchers seeking to develop highly stable drug conjugates or explore innovative bioorthogonal activation strategies, linkers based on the propargyl ether scaffold represent a compelling and robust chemical tool.

References

  • A Comparative Guide to Antibody-Drug Conjugate (ADC) Linker Stability. (n.d.). BenchChem.
  • A Comparative Guide to In Vitro and Plasma Stability Assays for ADC Linkers. (n.d.). BenchChem.
  • What are Stable Linkers?. (2019, March 22). ADC Review / Journal of Antibody-drug Conjugates.
  • Fu, Y., et al. (2022). Unleashing the Power of Bond Cleavage Chemistry in Living Systems. Accounts of Chemical Research.
  • How To Choose The Best ADC Linker?. (2021, December 24). Biopharma PEG.
  • Fu, Y., et al. (2022). Unleashing the Power of Bond Cleavage Chemistry in Living Systems. ACS Publications.
  • How ADC Linkers Work: Controlling Stability & Drug Release. (n.d.). BOC Sciences.
  • PK profiles of ADCs with different linker stability. (n.d.). ResearchGate.
  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). PubMed Central.
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (n.d.). BOC Sciences.
  • Assessing ADC Plasma Stability by LC-MS Methods. (2020). Springer Nature Experiments.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science.
  • Singh, R., et al. (2017). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry.
  • Joubert, N., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega.
  • Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). (2025, October 22). Abzena.
  • Kar, A., et al. (2022). Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. Journal of the American Chemical Society.
  • A Comparative Analysis of Linker Stability in Plasma for Antibody-Drug Conjugates. (n.d.). BenchChem.

Sources

A Comparative Guide to Cytotoxicity Assays of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of cytotoxicity assays for conjugates synthesized using 4-(prop-2-yn-1-yloxy)piperidine hydrochloride. This versatile building block, featuring a terminal alkyne group, is instrumental in constructing novel drug--target conjugates through "click chemistry".[][2][3] Such conjugates are pivotal in the development of targeted therapeutics, including antibody-drug conjugates (ADCs), which combine the specificity of antibodies with the cell-killing power of potent cytotoxic agents.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, experimental protocols, and data interpretation insights.

Introduction to this compound and its Role in Conjugate Synthesis

This compound is a chemical compound with the molecular formula C8H14ClNO.[6][7][8] It serves as a valuable linker in medicinal chemistry, particularly in the synthesis of drug conjugates. Its key feature is the terminal alkyne group (prop-2-yn-1-yloxy), which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are highly efficient, specific, and biocompatible, making them ideal for linking the piperidine moiety to molecules containing an azide group, such as modified antibodies, targeting ligands, or cytotoxic payloads.[][5] The piperidine ring itself can also contribute to the overall pharmacological profile of the conjugate.[9][10]

The general scheme for synthesizing a cytotoxic conjugate using this linker involves a two-step process. First, a cytotoxic agent is functionalized with an azide group. Subsequently, this azide-modified payload is "clicked" onto the alkyne group of this compound. The resulting conjugate can then be further modified or directly evaluated for its cytotoxic potential.

Diagram of the Conjugation Workflow

G cluster_synthesis Conjugate Synthesis cluster_testing Cytotoxicity Evaluation Piperidine 4-(prop-2-yn-1-yloxy)piperidine hydrochloride (Alkyne Linker) Conjugate Piperidine-Payload Conjugate Piperidine->Conjugate Click Chemistry (CuAAC or SPAAC) Payload Azide-Modified Cytotoxic Payload Payload->Conjugate Conjugate_test Piperidine-Payload Conjugate Cancer_Cells Cancer Cell Lines Conjugate_test->Cancer_Cells Treatment Assay Cytotoxicity Assays (e.g., MTT, LDH) Cancer_Cells->Assay Measurement of Cell Viability Data IC50 Determination & Comparative Analysis Assay->Data

Caption: Workflow from synthesis to evaluation of piperidine conjugates.

Comparative Cytotoxicity Assaying: Methodologies and Experimental Protocols

Evaluating the cytotoxic effects of newly synthesized conjugates is a critical step in drug development.[11][12][13] A variety of assays are available, each with its own principles, advantages, and limitations.[14] This section provides a comparative overview of two widely used methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells.[17]

Principle of the MTT Assay

G MTT MTT (Yellow, water-soluble) Viable_Cell Viable Cell (Mitochondrial Dehydrogenase) MTT->Viable_Cell Formazan Formazan (Purple, insoluble) Viable_Cell->Formazan Reduction Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement

Caption: The principle of the MTT cell viability assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11][15]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound conjugates. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.[13]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the conjugate concentration to determine the half-maximal inhibitory concentration (IC50) value.

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Principle of the LDH Assay

G cluster_reaction Enzymatic Reaction Damaged_Cell Damaged Cell (Compromised Membrane) LDH_Release LDH Release Damaged_Cell->LDH_Release Pyruvate Pyruvate LDH_Release->Pyruvate LDH Lactate Lactate Lactate->Pyruvate NAD NAD+ NADH NADH NAD->NADH Formazan_LDH Formazan (Colored Product) NADH->Formazan_LDH Diaphorase Tetrazolium_Salt Tetrazolium Salt (INT) Tetrazolium_Salt->Formazan_LDH Measurement_LDH Absorbance Measurement (490 nm) Formazan_LDH->Measurement_LDH

Sources

The Strategic Advantage of Rigidity: A Comparative Guide to 4-(prop-2-yn-1-yloxy)piperidine hydrochloride in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a multidimensional challenge. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, dictating the stability and productivity of the ternary complex. This guide provides a deep dive into the application of rigid linkers, specifically focusing on the utility of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride, a versatile building block that offers both conformational constraint and synthetic flexibility.

We will explore the mechanistic rationale for employing rigid heterocyclic linkers, compare their performance with flexible alternatives like polyethylene glycol (PEG) chains, and provide detailed experimental insights through a case study of a highly potent androgen receptor (AR) degrader. This guide is intended for researchers, chemists, and drug developers seeking to optimize their PROTAC design strategy.

The Rigidity Rationale: Why Constrain a PROTAC?

PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the POI. The linker's role is not merely to span the distance between the two proteins but to orient them in a geometrically favorable conformation for ubiquitin transfer.

Flexible linkers, such as alkyl or PEG chains, offer synthetic simplicity and allow the PROTAC to adopt numerous conformations.[1][2] While this can be advantageous during initial screening, it comes with a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability and, consequently, degradation efficiency.[1]

Rigid linkers, particularly those incorporating heterocyclic scaffolds like piperidine, address this challenge.[2][3][4] By reducing the number of rotatable bonds, they pre-organize the PROTAC into a limited set of conformations, lowering the entropic cost of ternary complex formation.[1] This can lead to:

  • Enhanced Potency: A more stable ternary complex can lead to more efficient ubiquitination and degradation, reflected in lower half-maximal degradation concentrations (DC50).

  • Improved Metabolic Stability: Saturated heterocyclic systems like piperidine are often less susceptible to metabolic degradation compared to linear ether-based linkers.[3][5]

  • Modulated Physicochemical Properties: The inclusion of a basic nitrogen atom in the piperidine ring can improve aqueous solubility, a common hurdle for large, hydrophobic PROTAC molecules.[4][6]

The this compound moiety is an exemplary building block for rigid linkers. The piperidine ring provides the desired conformational constraint, while the terminal alkyne group serves as a versatile handle for "click chemistry," enabling rapid and efficient modular assembly of PROTAC libraries.[3]

Case Study: ARD-69, a Potent Androgen Receptor Degrader with a Rigid Di-Piperidine Linker

A compelling example highlighting the power of rigid linkers is the development of ARD-69, a highly potent PROTAC degrader of the Androgen Receptor (AR), a key driver in castration-resistant prostate cancer.[7][8][9] ARD-69 incorporates a rigid linker that is a close analogue of our topic molecule, featuring a di-piperidine unit with a terminal alkyne.[10]

This design choice proved highly effective, with ARD-69 demonstrating sub-nanomolar to low-nanomolar degradation potency across multiple AR-positive prostate cancer cell lines.[7][11]

Comparative Performance Data

The performance of ARD-69 underscores the potential of rigid, piperidine-containing linkers. While a direct head-to-head comparison with a flexible-linker analogue targeting AR with the same warhead and E3 ligand is not available in the literature, we can compare its high potency to the general observations that linker optimization is crucial for achieving such efficacy. Studies on other targets have shown that suboptimal flexible linkers can result in significantly weaker degradation.

PROTAC Linker Type Target Cell Line DC50 (nM) Dmax (%) Reference(s)
ARD-69 Rigid (Di-piperidine Alkyne)Androgen ReceptorLNCaP0.86>95%[7][9][11]
ARD-69 Rigid (Di-piperidine Alkyne)Androgen ReceptorVCaP0.76>95%[7][9][11]
ARD-69 Rigid (Di-piperidine Alkyne)Androgen Receptor22Rv110.4>95%[7][9][11]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

The exceptional potency of ARD-69 (DC50 < 1 nM in LNCaP and VCaP cells) strongly supports the hypothesis that the rigid linker effectively pre-organizes the molecule for potent ternary complex formation.[7][8] Furthermore, a single dose of ARD-69 was shown to effectively reduce AR protein levels in a xenograft tumor model, demonstrating its in vivo activity.[7][8]

Physicochemical Properties: A Comparative Overview

The choice between a rigid piperidine-based linker and a flexible PEG-based linker significantly impacts the physicochemical properties of the resulting PROTAC.

Property Piperidine-Based Linkers PEG-Based Linkers Rationale & Implications
Conformational Flexibility LowHighRigid linkers reduce the entropic penalty of ternary complex formation, potentially increasing potency.[1]
Solubility Can be enhanced due to the basic nitrogen atom.Generally high due to hydrophilic ether oxygens.The protonatable amine in piperidine can improve solubility, addressing a key challenge for large PROTACs.[6][12]
Metabolic Stability Generally higher.Can be susceptible to oxidative metabolism.Saturated heterocycles are often more robust to metabolic enzymes than linear ethers.[5]
Lipophilicity (LogP) Can be modulated; generally adds less lipophilicity than long alkyl chains.Lower lipophilicity compared to alkyl chains of similar length.Balancing lipophilicity is key for achieving cell permeability without sacrificing solubility.[13]
Synthetic Accessibility Readily available building blocks.Wide variety of lengths and functionalities commercially available.Both linker types are synthetically accessible, with click chemistry being a major advantage for alkyne-functionalized linkers.

Experimental Protocols & Methodologies

The synthesis of PROTACs utilizing this compound leverages the power of click chemistry for the final conjugation step. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction ideal for this purpose.[3][14]

Workflow for PROTAC Synthesis via Click Chemistry

PROTAC_Synthesis_Workflow cluster_0 Preparation of Precursors cluster_1 Linker-Ligand Conjugation cluster_2 Final PROTAC Assembly Warhead Warhead-Azide Click_Reaction CuAAC Click Chemistry Warhead->Click_Reaction Ligand E3 Ligase Ligand Amide_Coupling Amide Coupling Ligand->Amide_Coupling Piperidine 4-(prop-2-yn-1-yloxy)piperidine Piperidine->Amide_Coupling Linker_Ligand Linker-E3 Ligand Conjugate Amide_Coupling->Linker_Ligand Linker_Ligand->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC

Caption: Modular synthesis of a PROTAC using a piperidine-alkyne linker.

Protocol 1: General Procedure for CuAAC in PROTAC Synthesis

This protocol describes a general method for the final coupling step between an azide-functionalized warhead and an alkyne-functionalized linker-E3 ligand conjugate.

Materials:

  • Azide-functionalized POI ligand (1.0 eq)

  • Alkyne-functionalized E3 ligand-linker conjugate (1.0 - 1.2 eq)

  • Copper(II) sulfate (CuSO4) (0.1 - 0.2 eq)

  • Sodium ascorbate (0.2 - 0.4 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a stabilizing ligand)[15]

  • Solvent: e.g., a mixture of DMSO and water, or t-BuOH/H2O

Procedure:

  • Dissolve the azide-functionalized POI ligand and the alkyne-functionalized E3 ligand-linker conjugate in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4 in water. If using a stabilizing ligand like THPTA, pre-mix the CuSO4 and ligand.[15]

  • To the stirred solution of the azide and alkyne precursors, add the CuSO4 solution (or the pre-mixed catalyst solution).

  • Add the sodium ascorbate solution dropwise to initiate the reaction.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Causality Behind Experimental Choices:

  • Catalyst System: The Cu(I) species is the active catalyst. It is generated in situ from the reduction of Cu(II) (from CuSO4) by sodium ascorbate. This avoids the need to handle unstable Cu(I) salts directly.[15]

  • Ligand (THPTA/TBTA): The triazole ligand stabilizes the Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne and protecting biomolecules from potential damage by reactive oxygen species. This leads to a more reliable and higher-yielding reaction.[15]

  • Solvent Choice: The reaction is remarkably tolerant of various solvents, including aqueous mixtures, making it suitable for conjugating complex, polar molecules.

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol outlines the standard method for quantifying the degradation of a target protein induced by a PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., VCaP for Androgen Receptor)

  • Cell culture medium and supplements

  • PROTAC of interest (e.g., ARD-69) and vehicle control (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein (e.g., anti-AR)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and heat to denature. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading across lanes.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the DMSO-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE (Protein Separation) B->C D Membrane Transfer C->D E Immunoblotting (Antibody Incubation) D->E F Chemiluminescent Detection E->F G Data Analysis (Quantification & DC50) F->G

Caption: Standard workflow for assessing PROTAC-induced protein degradation.

Conclusion and Future Outlook

The strategic use of this compound and similar rigid heterocyclic building blocks represents a sophisticated approach to PROTAC design. By moving beyond simple flexible tethers, researchers can impart favorable conformational and physicochemical properties to their degraders, leading to enhanced potency and improved drug-like characteristics. The case of ARD-69 provides compelling evidence for the success of this strategy in developing highly potent degraders for challenging oncology targets like the androgen receptor.[7][9]

The combination of a rigid piperidine scaffold for pre-organization and a terminal alkyne for efficient click chemistry assembly offers a powerful and modular platform. This enables the rapid exploration of structure-activity relationships and the fine-tuning of linker architecture to achieve optimal degradation. As the field of targeted protein degradation continues to advance, the intelligent design of linkers, leveraging the principles of conformational rigidity and synthetic accessibility, will remain a cornerstone for developing the next generation of transformative therapeutics.

References

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312.
  • Han X, Wang C, Qin C, et al. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. J Med Chem. 2019;62(2):941-964.
  • Cortez, A. Discovery and characterization of novel PROTAC AR degrader, ARD-69. BioWorld. 2019.
  • MedChemExpress. ARD-69 | PROTAC AR Degrader.
  • Wang L, et al. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers. Frontiers in Oncology. 2021.
  • Han, X. et al. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer.
  • Kofink C, et al. Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery. 2020.
  • BenchChem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. 2025.
  • MedChemExpress. PROTAC Synthesis | Click Chemistry.
  • Chessum N, et al. PROTACs with linkers optimised to improve physical properties.
  • Presolski, S.I., Hong, V.P. and Finn, M.G. (2011), Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Desantis J, et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Med Chem. 2022;13(9):1101-1111.
  • BenchChem. Flexible vs.
  • Precise PEG. Linkers in PROTACs.
  • Desantis J, et al.
  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. 2024.
  • BenchChem. Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-NH-PEG7-propargyl. 2025.
  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry. 2022.
  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. PMC. 2020.
  • BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • InvivoChem. ARD-69 I CAS#: 2316837-10-0 I PROTAC androgen receptor degrader.
  • IUPHAR/BPS Guide to PHARMACOLOGY. ARD-69 | Ligand page.
  • ACS Publications. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR)
  • Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prost

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for the safe and compliant disposal of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride (CAS No. 1185100-09-7). As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are designed to be a self-validating system, grounded in established safety protocols and chemical principles.

Understanding the Hazard Profile

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation[1].

  • Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation[1].

A critical, yet less immediately apparent, hazard stems from the terminal alkyne group in its structure. Terminal alkynes can form explosive metal acetylides when in contact with certain metals, particularly heavy metals like copper, silver, and mercury[2]. This reactivity necessitates strict segregation from waste streams containing these metals[2].

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1].
Eye IrritationH319Causes serious eye irritation[1].
Respiratory IrritationH335May cause respiratory irritation[1].
Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. All handling and disposal procedures must be conducted while wearing the following[1][2]:

  • Eye Protection : Safety goggles with side-shields.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A flame-resistant lab coat.

  • Respiratory Protection : A suitable respirator should be used if ventilation is inadequate or if handling fine powders to avoid dust and aerosol formation[1].

All disposal operations should be performed within a certified chemical fume hood to minimize inhalation exposure[2][3].

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is contingent on its form (solid, liquid solution, or contaminated materials) and quantity. The following workflow provides a logical decision-making process for safe disposal.

DisposalWorkflow cluster_start Start: Waste Identification cluster_form Determine Waste Form cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_contaminated Contaminated Materials Disposal start Identify Waste Containing This compound form Solid, Liquid, or Contaminated Material? start->form solid_waste Unopened or Residual Solid form->solid_waste Solid liquid_waste Solutions Containing the Compound form->liquid_waste Liquid contaminated_waste Gloves, Liners, Glassware, etc. form->contaminated_waste Contaminated solid_procedure 1. Ensure container is tightly sealed. 2. Label as 'Hazardous Waste' with chemical name. 3. Segregate from incompatible materials. 4. Arrange for EHS pickup. solid_waste->solid_procedure Procedure liquid_procedure 1. Collect in a designated, leak-proof hazardous waste container. 2. Label container with all constituents. 3. Store in a satellite accumulation area. 4. Arrange for EHS pickup. liquid_waste->liquid_procedure Procedure contaminated_procedure 1. Collect solid contaminated items in a lined, leak-proof container. 2. Rinse glassware with a suitable solvent (e.g., acetone) and collect rinsate as hazardous liquid waste. 3. Label container as 'Hazardous Solid Waste' with chemical name. 4. Arrange for EHS pickup. contaminated_waste->contaminated_procedure Procedure

Caption: Disposal decision workflow for this compound.

For the disposal of the compound in its solid, powdered form:

  • Do Not Treat : If the container is unopened or contains a significant amount of residual solid, do not attempt to treat it directly[2].

  • Secure and Label : Ensure the container is tightly sealed. It must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[4].

  • Segregation : Store the container in a designated satellite accumulation area (SAA)[5]. It is crucial to store it away from incompatible materials, especially heavy metal waste, to prevent the formation of explosive acetylides[2].

  • EHS Notification : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office[2]. All hazardous waste must be tracked from its point of generation to its final disposal[4].

For solutions containing the dissolved compound:

  • Waste Collection : Collect all liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container[2][6]. For instance, do not store acidic solutions in metal containers[7]. The container should be kept closed except when adding waste[5][8].

  • Labeling : The container must be clearly labeled "Hazardous Liquid Waste" and list all chemical constituents, including solvents[2].

  • Storage : Store the sealed waste container in a designated SAA, away from incompatible materials[6]. The SAA should be at or near the point of generation and under the control of laboratory personnel[6].

  • EHS Pickup : Arrange for pickup and final disposal by your institution's EHS department or a certified waste broker[2][9].

For items such as gloves, bench liners, and glassware contaminated with the compound:

  • Solid Contaminated Waste : Collect all contaminated solid items (e.g., gloves, weigh boats, paper towels) in a designated, leak-proof hazardous waste container lined with a durable plastic bag[2][10].

  • Contaminated Glassware :

    • Initial Rinse : Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone, ethanol) to remove any residue[2].

    • Collect Rinsate : This initial solvent rinse must be collected as hazardous liquid waste and disposed of according to the procedure in Part 2[2].

  • Labeling : The solid waste container must be clearly labeled "Hazardous Solid Waste" and specify "Contains this compound"[2].

  • Storage and Disposal : Store the container in the SAA and arrange for disposal through your institution's EHS office[2].

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood[1].

  • Personal Protection : Don full PPE before attempting to clean the spill.

  • Containment : Try to prevent further leakage or spillage. Keep the product away from drains or water courses[1].

  • Cleanup :

    • For solid spills , carefully sweep up the material and place it in a suitable, labeled container for waste disposal[11]. Avoid generating dust[11].

    • For liquid spills , absorb the solution with a non-combustible, inert material such as diatomite or universal binders[1].

  • Decontamination : Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol[1]. Collect all cleanup materials as hazardous waste.

  • Disposal : Dispose of all contaminated materials according to the procedures outlined in Part 3.

Regulatory Compliance

All laboratory waste disposal is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6][12]. Key aspects of compliance include:

  • Waste Segregation : Incompatible chemicals must be kept separate to prevent dangerous reactions[6][12].

  • Labeling and Storage : Waste containers must be properly labeled, sealed, and stored in designated SAAs[4][12].

  • Documentation : Accurate records of waste generation and disposal must be maintained[9].

  • Training : All personnel handling hazardous waste must receive proper training on its risks and disposal procedures[3][6].

Your institution's Chemical Hygiene Plan (CHP) will provide specific operational procedures that align with these federal regulations[3][13]. Always consult your CHP and EHS office for guidance.

By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your vital research is conducted responsibly and in full compliance with regulatory standards.

References

  • This compound-SDS-MedChemExpress.

  • OSHA Compliance For Laboratories - US Bio-Clean.

  • Proper Disposal of Cyanine5.5 Alkyne Chloride: A Comprehensive Guide for Laboratory Personnel - Benchchem.

  • 1185100-09-7 | this compound - ChemScene.

  • This compound | 1185100-09-7 - Sigma-Aldrich.

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.

  • Managing Hazardous Chemical Waste in the Lab.

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Laboratory Safety Guidance - OSHA.

  • SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx) - Glen Research.

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual.

  • 4-Piperidinopiperidine - Santa Cruz Biotechnology.

  • H₂N-PEG4-Alkyne - Safety Data Sheet - Carl ROTH.

  • 7 - Safety Data Sheet.

  • 4 - SAFETY DATA SHEET.

  • APPENDIX I: OSHA LABORATORY STANDARD - Southwest Tennessee Community College.

  • Safety Data Sheet: Piperidine - Carl ROTH.

  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • procedure for disposing of hazardous waste - MIT.

  • Chemical Waste - Kansas State University.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-(prop-2-yn-1-yloxy)piperidine hydrochloride (CAS No. 1185100-09-7). The following protocols are designed to ensure your safety by establishing a robust barrier between you and the potential hazards of this compound. Adherence to these guidelines is critical for minimizing risk and fostering a secure laboratory environment.

Hazard Analysis: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled.[1]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning".[1] These classifications dictate the minimum personal protective equipment (PPE) required for safe handling. The piperidine moiety suggests that caution should be exercised, as parent piperidine and its derivatives can be toxic and cause severe skin burns.[2][3][4] The propargyl ether group also warrants attention, as some compounds in this class can be flammable or form explosive peroxides, although this specific compound is not classified as such.[5][6][7]

Core Protective Measures: Your First Line of Defense

A multi-layered approach to PPE is essential. The selection of appropriate barriers is contingent on the specific procedure being performed.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side-shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Recommended for Splash Hazard: Chemical safety goggles are required when handling solutions or when there is a risk of splashing.

  • High-Risk Operations: A full-face shield should be worn over safety goggles when handling larger quantities or during procedures with a significant splash or aerosol generation potential.

Hand Protection

To prevent skin irritation, chemically resistant gloves are mandatory.[1]

  • Material: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data for the specific chemical and breakthrough time.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Technique: Use proper glove removal technique to avoid contaminating your skin. Never reuse disposable gloves.

Skin and Body Protection

Protecting exposed skin is crucial to prevent irritation.

  • Standard Attire: A buttoned laboratory coat, long pants, and closed-toe shoes are required at all times.

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[8]

Respiratory Protection

Given that this compound may cause respiratory irritation, inhalation must be avoided.[1]

  • Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary.[8] The type of respirator will depend on the specific circumstances and should be determined by a qualified safety professional.

PPE Selection Matrix for Common Laboratory Tasks

This table summarizes the recommended PPE for various procedures involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (Solid) Safety glasses with side-shieldsNitrile or neoprene glovesLaboratory coatHandle in a fume hood or ventilated enclosure
Solution Preparation Chemical safety gogglesNitrile or neoprene glovesLaboratory coatHandle in a chemical fume hood
Reaction Setup/Workup Chemical safety goggles and face shieldNitrile or neoprene glovesLaboratory coat and chemical-resistant apronHandle in a chemical fume hood
Handling Small Spills Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNIOSH-approved respirator may be required
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Laboratory Coat

  • Gloves

  • Eye/Face Protection

  • Respirator (if required)

Doffing Sequence:
  • Gloves (using proper technique)

  • Face Shield/Goggles (handling by the strap)

  • Laboratory Coat (folding inward)

  • Respirator (if worn)

  • Wash hands thoroughly with soap and water.

Emergency Protocols and Disposal

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

Disposal of Contaminated PPE:

  • All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered hazardous waste.

  • Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[1][9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Selection_Workflow start Start: Assess Task weighing Weighing Solid? start->weighing Is the task... solution Preparing Solution? weighing->solution No ppe_weighing Minimum PPE: - Safety Glasses - Gloves - Lab Coat - Use in Fume Hood weighing->ppe_weighing Yes reaction Running Reaction / Large Scale? solution->reaction No ppe_solution Enhanced PPE: - Chemical Goggles - Gloves - Lab Coat - Use in Fume Hood solution->ppe_solution Yes ppe_reaction Maximum PPE: - Goggles & Face Shield - Gloves - Lab Coat & Apron - Use in Fume Hood reaction->ppe_reaction Yes

Caption: PPE selection workflow based on task hazard level.

References

  • Propargyl ether Hazard Summary. PubChem, National Institutes of Health. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperidine Safety Data Sheet. Penta chemicals. [Link]

  • Piperidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • Chemical Safety Note: Explosion Hazard during the Distillation of Propargyl Thiocyanate. ACS Publications. [Link]

  • GHS Hazard Class and Hazard Category. ChemSafetyPro. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(prop-2-yn-1-yloxy)piperidine hydrochloride
Reactant of Route 2
4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.